Erdosteine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFORSXNKQLDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048735 | |
| Record name | Erdosteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84611-23-4, 105426-14-0 | |
| Record name | Erdosteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84611-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erdosteine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084611234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erdosteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105426140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erdosteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05057 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Erdosteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERDOSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76J0853EKA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Erdosteine's Antioxidant Properties: A Technical Guide for Researchers
An in-depth exploration of the mechanisms and experimental validation of erdosteine's antioxidant and cytoprotective effects.
Introduction
This compound, a thiol derivative, is recognized for its mucolytic properties in treating respiratory diseases. Beyond this primary function, a significant body of research has illuminated its potent antioxidant and anti-inflammatory capabilities. This technical guide provides a comprehensive overview of the antioxidant properties of this compound and its active metabolite, Metabolite 1 (Met 1), intended for researchers, scientists, and professionals in drug development. This document delves into the molecular mechanisms, summarizes key quantitative data, details experimental protocols for assessing its antioxidant activity, and visualizes the involved signaling pathways.
This compound functions as a prodrug, with its therapeutic activity largely attributed to Met 1, which is formed after the opening of the thiolactone ring during hepatic metabolism.[1][2][3] The free sulfhydryl (-SH) group in Met 1 is pivotal to its antioxidant action, enabling it to directly scavenge reactive oxygen species (ROS) and modulate endogenous antioxidant defense systems.[4][5]
Core Mechanisms of Antioxidant Action
This compound's antioxidant effects are multifaceted, encompassing both direct and indirect mechanisms:
-
Direct Scavenging of Reactive Oxygen Species (ROS): The active metabolite, Met 1, is a potent scavenger of various ROS, including hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl).[2][6] This direct interaction neutralizes the damaging potential of these reactive molecules.
-
Enhancement of Endogenous Antioxidant Defenses: this compound has been shown to increase the levels and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][3] It also contributes to replenishing intracellular glutathione (GSH) levels, a critical component of the cellular antioxidant defense system.[7][8][9]
-
Modulation of Signaling Pathways: A crucial aspect of this compound's antioxidant activity is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By promoting Nrf2 activation, this compound enhances the cell's intrinsic ability to combat oxidative stress.
Quantitative Data on Antioxidant Efficacy
The following tables summarize key quantitative findings from various in vitro and in vivo studies, demonstrating the antioxidant efficacy of this compound and its active metabolite.
Table 1: In Vitro Scavenging Activity and Cellular Protection
| Parameter | Model System | Treatment | Concentration | Effect | Reference |
| ROS Reduction | Human Neutrophils | Met 1 | 2.5 - 20 µg/mL | Significant concentration-dependent inhibition of oxidative burst | [11] |
| MRSA Biofilm | Met 1 | 2 and 5 mg/L | >99% decrease in oxidative stress | [8] | |
| MRSA Biofilm | This compound | 5 mg/L | 87.1% reduction in oxidative stress | [8] | |
| DNA Damage Protection | A549 Lung Cells (H₂O₂-induced) | Met 1 | 2.5 - 10 µg/mL | Prevention of DNA damage (Comet Assay) | [11] |
| H₂O₂ Scavenging | In vitro assay | Met 1 | > 0.1 mmol/L | Significant decrease in H₂O₂ | [6] |
| HOCl Scavenging | In vitro assay | Met 1 | - | High scavenging activity | [6] |
Table 2: In Vivo Effects on Oxidative Stress Markers and Antioxidant Enzymes
| Parameter | Animal Model/Patient Population | Treatment | Dosage | Duration | Effect | Reference |
| Plasma ROS | Severe COPD Patients (Exercise-induced) | This compound | 600 mg/day | 10 days | Significant reduction in ROS increase (+14.6% vs. +24.4% in placebo) | [12] |
| Plasma 8-isoprostane | Severe COPD Patients (Exercise-induced) | This compound | 600 mg/day | 10 days | Significant reduction in 8-isoprostane increase (+14.1% vs. +26.3% in placebo) | [12] |
| Plasma ROS | COPD Patients with Exacerbations | This compound | 900 mg/day | 4 weeks | Significant decrease from baseline (p < 0.003) | [13] |
| Plasma ROS | COPD Patients with Exacerbations | This compound | 600 mg/day | 4 weeks | Significant decrease from baseline (p < 0.04) | [13] |
| Plasma 8-isoprostane | COPD Patients with Exacerbations | This compound | 600 & 900 mg/day | 4 weeks | Significant decrease from baseline (p < 0.01) | [13] |
| Antioxidant Enzymes (SOD, CAT, GPx) | Animal models of tissue injury | This compound | - | - | Increased tissue antioxidant enzyme activities | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.
Luminol-Dependent Chemiluminescence Assay for ROS Scavenging
This assay measures the scavenging of ROS, particularly superoxide radicals, by detecting the light emission from the reaction of luminol with ROS.
Materials:
-
Luminol sodium salt
-
Horseradish peroxidase (HRP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) for standard curve
-
This compound or Met 1 solution
-
96-well white opaque microplate
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a 2 mM stock solution of luminol in PBS.
-
Prepare a 2 mg/mL stock solution of HRP in PBS.
-
Prepare a working solution containing 100 µM luminol and 0.2 units/mL HRP in PBS.
-
-
Sample Preparation:
-
Prepare serial dilutions of this compound or Met 1 in PBS.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the this compound/Met 1 solution to each well.
-
Add 150 µL of the luminol/HRP working solution to each well.
-
To induce ROS production, add a known ROS-generating system (e.g., xanthine/xanthine oxidase) or the substance being investigated for its ROS-inducing properties.
-
Immediately place the plate in a luminometer and measure the chemiluminescence signal at regular intervals for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
The reduction in chemiluminescence in the presence of this compound/Met 1 compared to the control (without the antioxidant) indicates its ROS scavenging activity. Calculate the percentage of inhibition.
-
Alkaline Comet Assay for DNA Damage Protection
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., A549 lung cells) to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or Met 1 for a specified time.
-
Induce DNA damage by exposing the cells to a genotoxic agent (e.g., H₂O₂).
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMPA and let it solidify.
-
Harvest the treated cells and resuspend them in PBS at a concentration of approximately 1 x 10⁵ cells/mL.
-
Mix the cell suspension with 0.5% LMPA at 37°C at a 1:10 ratio (v/v).
-
Pipette 75 µL of the cell/LMPA mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose on a cold plate for 10 minutes.
-
-
Lysis:
-
Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides and wash them three times with neutralization buffer for 5 minutes each.
-
Stain the slides with a fluorescent DNA dye.
-
-
Visualization and Analysis:
-
Visualize the comets under a fluorescence microscope.
-
Analyze the images using comet scoring software to quantify DNA damage (e.g., tail length, % DNA in tail).
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
MDA standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Biological sample (e.g., tissue homogenate, plasma)
-
Spectrophotometer
Protocol:
-
Reagent Preparation:
-
Prepare a 0.67% (w/v) TBA solution.
-
Prepare a 15% (w/v) TCA solution.
-
Prepare the TBARS reagent by mixing equal volumes of 0.67% TBA and 15% TCA, with the addition of 0.25 N HCl.
-
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer.
-
-
Assay Procedure:
-
To 100 µL of the sample or MDA standard, add 200 µL of the TBARS reagent.
-
Vortex the mixture and incubate at 95°C for 60 minutes.
-
Cool the samples on ice for 10 minutes to stop the reaction.
-
Centrifuge at 10,000 x g for 15 minutes to pellet the precipitate.
-
-
Measurement:
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the MDA concentration in the samples using a standard curve generated from the MDA standards.
-
Glutathione (GSH) Quantification using Ellman's Reagent
This method is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically.
Materials:
-
DTNB (Ellman's reagent)
-
Glutathione reductase
-
NADPH
-
Phosphate buffer with EDTA
-
Sample (cell lysate or tissue homogenate)
-
Spectrophotometer
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a solution of glutathione reductase and NADPH in phosphate buffer.
-
-
Sample Preparation:
-
Lyse cells or homogenize tissue in a buffer containing a deproteinizing agent (e.g., metaphosphoric acid) to prevent GSH oxidation.
-
Centrifuge to remove precipitated proteins.
-
-
Assay Procedure:
-
In a microplate well or cuvette, add the sample supernatant.
-
Add the DTNB solution and the glutathione reductase/NADPH solution.
-
The reaction is a recycling assay where GSSG is reduced back to GSH by glutathione reductase, which then reacts with DTNB.
-
-
Measurement:
-
Measure the rate of TNB formation by monitoring the increase in absorbance at 412 nm over time.
-
-
Data Analysis:
-
Calculate the total glutathione concentration using a standard curve prepared with known concentrations of GSH.
-
Signaling Pathways and Visualizations
This compound's antioxidant effects are intricately linked to the modulation of cellular signaling pathways, most notably the Nrf2 pathway.
This compound's Activation of the Nrf2 Antioxidant Response Pathway
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Oxidative stress or exposure to electrophiles, such as the active metabolite of this compound, can modify cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and the subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[14][15][16]
Experimental Workflow for Assessing Antioxidant Activity
The following diagram illustrates a typical experimental workflow for investigating the antioxidant properties of this compound.
Conclusion
This compound exhibits a robust and multifaceted antioxidant profile, primarily through the actions of its active metabolite, Met 1. Its ability to directly scavenge reactive oxygen species, enhance endogenous antioxidant defenses, and modulate the Nrf2 signaling pathway underscores its therapeutic potential beyond its mucolytic properties. The experimental protocols and data presented in this guide provide a solid foundation for further research into the antioxidant and cytoprotective effects of this compound in various pathological conditions characterized by oxidative stress. This comprehensive understanding is crucial for the development of novel therapeutic strategies leveraging the antioxidant capabilities of this versatile molecule.
References
- 1. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. An overview of this compound antioxidant activity in experimental research [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multifaceted Beneficial Effects of this compound: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Role of the Antioxidant Drug this compound and Its Active Metabolite on Staphylococcus aureus Methicillin Resistant Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Effect of this compound in Cells Infected with Human Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound protects HEI-OC1 auditory cells from cisplatin toxicity through suppression of inflammatory cytokines and induction of Nrf2 target proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assessment-of-the-antioxidant-activity-of-the-sh-metabolite-i-of-erdosteine-on-human-neutrophil-oxidative-bursts - Ask this paper | Bohrium [bohrium.com]
- 12. This compound reduces the exercise-induced oxidative stress in patients with severe COPD: Results of a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of this compound 900 versus 600 mg/day in reducing oxidative stress in patients with COPD exacerbations: Results of a double blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Anti-inflammatory Pathways of Erdosteine
For Researchers, Scientists, and Drug Development Professionals
Erdosteine, a thiol derivative, is recognized for its mucolytic properties. However, its therapeutic efficacy extends beyond muco-regulation to encompass potent anti-inflammatory and antioxidant activities. This technical guide delineates the core anti-inflammatory pathways of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Core Anti-inflammatory Mechanisms
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting the pro-inflammatory NF-κB signaling pathway and by activating the antioxidant Nrf2 pathway. Its active metabolite, Metabolite 1 (M1), plays a crucial role in these processes due to the presence of a free sulfhydryl (-SH) group.[1][2]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to effectively suppress this pathway.[3][4]
The anti-inflammatory effect of this compound in mouse macrophages is mediated through the inhibition of LPS-induced NF-kB activation.[4] Pretreatment with this compound inhibited the IkBα degradation, IKK activity, and subsequent NF-kB transcription that is induced by lipopolysaccharide (LPS) in RAW 264.7 macrophage cells.[4] This inhibition of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6.[4][5]
Quantitative Data: Effect of this compound on Inflammatory Markers
| Marker | Cell/Animal Model | Treatment | Result | Reference |
| IL-1β Production | LPS-stimulated RAW 264.7 cells | This compound pretreatment | Inhibition of IL-1β production | [4] |
| IL-6 Production | LPS-stimulated RAW 264.7 cells | This compound pretreatment | Inhibition of IL-6 production | [4] |
| IL-5 and IL-13 | Guinea pig model of allergic inflammation | 10 mg/kg/day for 10 days | Modest decline in concentrations | [6] |
| IL-10 | Guinea pig model of allergic inflammation | 10 mg/kg/day for 10 days | Increase in concentration | [6] |
| IκBα Degradation | LPS-stimulated RAW 264.7 cells | This compound pretreatment | Inhibition of IκBα degradation | [4][7] |
| IKK Activity | LPS-stimulated RAW 264.7 cells | This compound pretreatment | Inhibition of IKK activity | [4] |
| NF-κB Transcription | LPS-stimulated RAW 264.7 cells | This compound pretreatment | Inhibition of NF-κB transcription | [4] |
| C-reactive protein (CRP) | Hospitalized AECOPD patients | 900 mg/day for 10 days | Significant reduction in serum CRP | [8] |
Modulation of the Nrf2 Antioxidant Pathway
Oxidative stress is a key driver of inflammation. This compound and its active metabolite M1 are potent antioxidants that can scavenge reactive oxygen species (ROS) and enhance endogenous antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10]
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[11] this compound has been shown to induce the expression of Nrf2, which in turn increases the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[10][12] This enhanced antioxidant capacity helps to mitigate the oxidative stress that perpetuates the inflammatory cycle.
Quantitative Data: Antioxidant Effects of this compound
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| Nrf2 Expression | Cisplatin-treated HEI-OC1 cells | This compound pretreatment | Marked induction of Nrf2 expression | [10] |
| HO-1 and SOD2 Expression | Cisplatin-treated HEI-OC1 cells | This compound pretreatment | Increased expression of HO-1 and SOD2 | [10] |
| Reactive Oxygen Species (ROS) | PMA-stimulated neutrophils and eosinophils | M1 (active metabolite) | Significant inhibition of ROS production | [13] |
| 8-isoprostane | Smokers with mild COPD | This compound treatment | Significant inhibiting effect on lipoperoxidation | [1] |
| Malondialdehyde (MDA) | TNBS-induced colitis in rats | 100 mg/kg/day for 3 days | Reversal of increased MDA levels | [14] |
| Glutathione (GSH) | TNBS-induced colitis in rats | 100 mg/kg/day for 3 days | Reversal of decreased GSH levels | [14] |
Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol is based on the methodology described for investigating the effect of this compound on LPS-induced inflammation in murine macrophages.[4]
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines and the activation of the NF-κB pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for Western blotting (primary antibodies for IκBα, p-IKK, NF-κB p65; secondary antibodies)
-
ELISA kits for IL-1β and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
This compound Pretreatment: Seed cells in appropriate culture plates. Once confluent, pretreat the cells with varying concentrations of this compound for a specified time (e.g., 6 hours).
-
LPS Stimulation: After pretreatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period to induce an inflammatory response (e.g., 10 minutes for pathway analysis, 24 hours for cytokine measurement).
-
Western Blotting for NF-κB Pathway Proteins:
-
Lyse the cells and collect total cellular proteins.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against IκBα, phosphorylated IKK, and NF-κB p65.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
ELISA for Cytokine Measurement:
-
Collect the cell culture supernatant after LPS stimulation.
-
Measure the concentrations of IL-1β and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
References
- 1. This compound: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multifaceted Beneficial Effects of this compound: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Effect of this compound in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The effect of this compound on airway defence mechanisms and inflammatory cytokines in the settings of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound reduces inflammation and time to first exacerbation postdischarge in hospitalized patients with AECOPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Effect of this compound in Cells Infected with Human Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound protects HEI-OC1 auditory cells from cisplatin toxicity through suppression of inflammatory cytokines and induction of Nrf2 target proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Tissue-Protective Effect of this compound on Multiple-Organ Injuries Induced by Fine Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of this compound and its active metabolite on reactive oxygen species production by inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound prevents colonic inflammation through its antioxidant and free radical scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Erdosteine's Impact on Reactive Oxygen Species: A Technical Whitepaper for Researchers
Executive Summary
Erdosteine, a thiol derivative, is recognized for its mucoactive properties in the management of respiratory diseases. However, its therapeutic efficacy extends significantly to potent antioxidant and anti-inflammatory activities, primarily through the modulation of reactive oxygen species (ROS). This technical guide provides an in-depth analysis of this compound's effects on ROS, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows. This compound consistently demonstrates a robust capacity to mitigate oxidative stress by directly scavenging harmful ROS, augmenting endogenous antioxidant defenses, and attenuating inflammatory cascades initiated by oxidative insults.
Introduction: The Dual Role of this compound
This compound is a prodrug that, after oral administration, undergoes first-pass metabolism to its active metabolite, Metabolite 1 (Met 1 or N-thiodiglycolylhomocysteine).[1] The pharmacological activity of this compound is largely attributed to Met 1, which possesses a free sulfhydryl (-SH) group.[2][3] This thiol group is central to both its mucolytic and antioxidant functions.[2][3] In the context of respiratory diseases, where oxidative stress is a key pathophysiological driver, this compound's ability to counteract ROS-mediated damage is of significant therapeutic interest.[2]
This document synthesizes the current understanding of this compound's interaction with ROS, presenting a comprehensive overview of its mechanisms of action, supported by quantitative evidence and detailed experimental frameworks.
Mechanism of Action: A Multi-pronged Antioxidant Strategy
This compound employs a multifaceted approach to combat oxidative stress, which can be categorized into three primary mechanisms:
-
Direct Scavenging of Reactive Oxygen Species: The active metabolite, Met 1, is a potent scavenger of various ROS. Its free thiol group readily donates a hydrogen atom to neutralize highly reactive radicals.[4] In vitro studies have demonstrated that Met 1 effectively scavenges hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl), two major ROS implicated in tissue damage during inflammation.[5] However, it does not appear to directly interact with the superoxide anion (O₂⁻).[5]
-
Enhancement of Endogenous Antioxidant Systems: this compound has been shown to bolster the body's natural antioxidant defenses.[6][7] Experimental studies in animal models of oxidative stress have consistently demonstrated that co-treatment with this compound leads to increased tissue activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[6][7][8] By upregulating these enzymes, this compound enhances the cellular capacity to neutralize endogenous and exogenous ROS.
-
Anti-inflammatory Effects via ROS Modulation: Oxidative stress and inflammation are intricately linked, with ROS often acting as signaling molecules that trigger pro-inflammatory pathways. A critical pathway in this process is the activation of nuclear factor-kappa B (NF-κB), a transcription factor that governs the expression of numerous inflammatory mediators.[9] this compound has been shown to inhibit the activation of NF-κB induced by lipopolysaccharide (LPS), a potent inflammatory stimulus.[9] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[9] By suppressing NF-κB activation, this compound curtails the production of pro-inflammatory cytokines and further ROS generation, thus breaking the vicious cycle of oxidative stress and inflammation.
Quantitative Data on this compound's Antioxidant Effects
The antioxidant efficacy of this compound has been quantified in numerous studies, with key findings summarized below for ease of comparison.
Table 1: Effects of this compound on Biomarkers of Oxidative Stress
| Biomarker | Model/Population | Dosage | Duration | Key Findings | Reference(s) |
| Reactive Oxygen Species (ROS) | Healthy Smokers | 350 mg/day | 1 month | Significant decrease in plasma TBARS (a measure of lipid peroxidation) after smoking. | [10][11] |
| Severe COPD Patients (Exercise-induced) | 600 mg/day | 10 days | Increase in plasma ROS after 6-min walk test was significantly lower in the this compound group (+14.6%) compared to placebo (+24.4%). | [12] | |
| COPD Patients with Exacerbations | 600 mg/day & 900 mg/day | 4 weeks | Dose-dependent decrease in plasma ROS. Significant reduction from baseline with both 600 mg/day and 900 mg/day. | [13] | |
| 8-Isoprostane | Severe COPD Patients (Exercise-induced) | 600 mg/day | 10 days | Increase in plasma 8-isoprostane after 6-min walk test was significantly lower in the this compound group (+14.1%) compared to placebo (+26.3%). | [12] |
| COPD Patients with Exacerbations | 600 mg/day & 900 mg/day | 4 weeks | Significant reduction in plasma 8-isoprostane levels. | [13] | |
| Malondialdehyde (MDA) | Rats with Doxorubicin-induced Toxicity | 10 mg/kg/day | 12 days | Prevented the increase in plasma and erythrocyte TBARS (containing MDA). | [8] |
| Rats with Radiocontrast-induced Hepatotoxicity | Not specified | 2 days | Lowered TBARS levels in the liver compared to the radiocontrast media-only group. | [2] |
Table 2: Effects of this compound on Antioxidant Enzyme Activity
| Enzyme | Model | Dosage | Key Findings | Reference(s) |
| Superoxide Dismutase (SOD) | Rats with Doxorubicin-induced Toxicity | 10 mg/kg/day | Increased SOD activity in plasma and erythrocytes. | [8] |
| Rats with Radiocontrast-induced Hepatotoxicity | Not specified | Increased SOD activity in the liver. | [2] | |
| Catalase (CAT) | Rats with Doxorubicin-induced Toxicity | 10 mg/kg/day | Increased erythrocyte CAT activity. | [8] |
| Glutathione Peroxidase (GSH-Px) | Rats with Doxorubicin-induced Toxicity | 10 mg/kg/day | Increased GSH-Px activity in plasma and erythrocytes. | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions of this compound with ROS and associated pathways, the following diagrams have been generated using the DOT language.
Signaling Pathway: this compound's Inhibition of ROS-Mediated NF-κB Activation
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Workflow: Measuring Intracellular ROS using DCFH-DA Assay
Caption: Workflow for intracellular ROS measurement.
Logical Relationship: this compound's Antioxidant Mechanisms
Caption: this compound's multifaceted antioxidant mechanisms.
Detailed Methodologies for Key Experiments
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This assay is widely used to measure overall intracellular ROS levels.
-
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.
-
Protocol Outline:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations for a predetermined time, followed by the addition of an oxidative stimulus (e.g., H₂O₂ or LPS) if required.
-
Loading of DCFH-DA: Remove the treatment medium and wash the cells with a buffered saline solution (e.g., PBS). Incubate the cells with a working solution of DCFH-DA (typically 5-20 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Measurement: After incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to a control group (e.g., untreated cells).
-
Assessment of Neutrophil Oxidative Burst by Luminol-Amplified Chemiluminescence
This method is used to measure the extracellular release of ROS from activated neutrophils.
-
Principle: Luminol is a chemiluminescent probe that, in the presence of ROS (particularly superoxide anion and hypochlorous acid) and myeloperoxidase (MPO) released from neutrophils, emits light. The intensity of the emitted light is proportional to the rate of ROS production.
-
Protocol Outline:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation.
-
Cell Suspension: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Chemiluminescence Measurement: In a luminometer, combine the neutrophil suspension with luminol and a stimulating agent (e.g., phorbol 12-myristate 13-acetate - PMA). This compound's active metabolite (Met 1) can be added to assess its inhibitory effect.
-
Data Acquisition: Measure the light emission (chemiluminescence) over time.
-
Data Analysis: Calculate the peak chemiluminescence or the area under the curve to quantify the oxidative burst.
-
Evaluation of DNA Damage using the Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA-containing nucleoid. During electrophoresis under alkaline conditions, fragmented DNA (resulting from oxidative damage) migrates away from the nucleoid, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.
-
Protocol Outline:
-
Cell Treatment: Treat cells with an oxidative agent (e.g., H₂O₂) with or without pre-treatment with this compound.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis buffer to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green). Visualize the comets using a fluorescence microscope.
-
Data Analysis: Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, tail moment, and percentage of DNA in the tail.
-
Conclusion and Future Directions
The evidence presented in this whitepaper strongly supports the significant role of this compound as a potent antioxidant agent. Its ability to directly neutralize ROS, enhance endogenous antioxidant defenses, and modulate inflammatory signaling pathways underscores its therapeutic potential beyond its mucolytic function. The quantitative data from various studies provide a solid foundation for understanding its efficacy in mitigating oxidative stress in respiratory and other diseases.
For drug development professionals, this compound serves as a compelling example of a multi-target therapeutic. Future research should focus on:
-
Head-to-head clinical trials comparing the antioxidant efficacy of this compound with other thiol-based drugs in various patient populations.
-
Further elucidation of the molecular targets of Met 1 within the cell to better understand its influence on antioxidant enzyme expression.
-
Exploration of this compound's potential in other diseases characterized by a high degree of oxidative stress, such as cardiovascular and neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound modulates radiocontrast-induced hepatotoxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects on the reactive oxygen species of this compound and its metabolite in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of this compound antioxidant activity in experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound treatment against doxorubicin-induced toxicity through erythrocyte and plasma oxidant/antioxidant status in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory Effect of this compound in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on smoking-induced lipid peroxidation in healthy smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound reduces the exercise-induced oxidative stress in patients with severe COPD: Results of a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of this compound 900 versus 600 mg/day in reducing oxidative stress in patients with COPD exacerbations: Results of a double blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Pharmacological Profile of Erdosteine and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erdosteine is a multifaceted thiol derivative with a well-established role in the management of respiratory diseases, particularly chronic obstructive pulmonary disease (COPD).[1][2][3][4][5] This technical guide provides an in-depth overview of the pharmacological profile of this compound and its active metabolites. This compound functions as a prodrug, rapidly metabolized to its active form, Metabolite I (M1), which is responsible for its primary pharmacological effects.[3][4][5] These effects are not limited to its well-documented mucolytic properties but also encompass significant antioxidant, anti-inflammatory, and antibacterial activities.[1][3][6][7] This guide will delve into the molecular mechanisms, pharmacokinetic and pharmacodynamic properties, and the key experimental findings that underpin the therapeutic utility of this compound. Quantitative data are summarized in structured tables for ease of reference, and key pathways and experimental workflows are visualized using detailed diagrams.
Introduction
This compound is a thiol derivative developed for the treatment of acute and chronic respiratory diseases characterized by excessive or viscous mucus production.[2][6] It is structurally unique, containing two sulfur atoms, one of which is in a thiolactone ring.[8] This structure confers its prodrug nature, ensuring gastrointestinal tolerance and activation in the systemic circulation.[6][8] The primary active metabolite, M1 (N-thiodiglycolyl-homocysteine), possesses a free sulfhydryl (-SH) group that is central to its diverse pharmacological activities.[3][7][8] This guide will explore the comprehensive pharmacological landscape of this compound and its metabolites, providing a valuable resource for researchers and drug development professionals.
Mechanism of Action
This compound's therapeutic efficacy stems from a combination of four key pharmacological activities: mucolytic, antioxidant, anti-inflammatory, and antibacterial.[6][9]
Mucolytic Activity
The hallmark of this compound's action is its ability to modulate the rheological properties of bronchial mucus.[1][6] The free sulfhydryl group of its active metabolite, M1, breaks the disulfide bonds that cross-link glycoprotein fibers in the mucus.[1][9][10] This action reduces sputum viscosity and elasticity, facilitating its clearance from the airways through ciliary action and coughing.[1][11]
Experimental Protocol: Assessment of Mucolytic Activity (Sputum Viscosity)
-
Objective: To determine the effect of this compound on the viscosity of sputum from patients with chronic bronchitis.
-
Methodology:
-
Sputum samples are collected from patients before and after a defined period of treatment with this compound (e.g., 300 mg twice daily for 7-14 days) or placebo.
-
A viscometer (e.g., a cone-plate or rotational viscometer) is used to measure the apparent viscosity of the sputum samples at a standardized shear rate and temperature.
-
Data are expressed as the mean percentage change in viscosity from baseline for both the this compound and placebo groups.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the difference between the two groups.
-
Antioxidant Activity
The active metabolite M1 is a potent scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key pathological feature of chronic respiratory diseases.[1][7][12] This direct antioxidant effect protects respiratory tissues from damage.[1][3] this compound also exerts an indirect antioxidant effect by increasing the levels of endogenous antioxidants, such as glutathione.[6][8]
Anti-inflammatory Activity
This compound has been shown to modulate inflammatory pathways. It can inhibit the production and release of pro-inflammatory mediators, including cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8).[12][13] Furthermore, it can inhibit the activation of nuclear factor-κB (NF-κB), a key transcription factor involved in the inflammatory response.[14]
Antibacterial Activity
This compound's active metabolite, M1, has been shown to interfere with bacterial adhesion to epithelial cells.[3][10] This anti-adhesive property is significant as bacterial colonization is a frequent trigger for exacerbations in chronic respiratory diseases. Studies have shown that M1 can reduce the adhesion of bacteria such as Staphylococcus aureus and Escherichia coli to human mucosal cells.[10] this compound can also enhance the activity of antibiotics by increasing their penetration into bacterial biofilms.[4][6]
Pharmacokinetics and Metabolites
This compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, where it is converted to its active metabolites.[2][4][15]
Absorption and Metabolism
The prodrug this compound is stable in the acidic environment of the stomach.[8] In the more alkaline environment of the intestine and upon absorption, the thiolactone ring opens, leading to the formation of the primary active metabolite, M1 (N-thiodiglycolyl-homocysteine).[8] Three active metabolites have been identified in total.[2][15]
Metabolic activation pathway of this compound.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound and its primary active metabolite, M1, has been characterized in healthy volunteers.
| Parameter | This compound | Metabolite I (M1) | Reference |
| Cmax (ng/mL) | 1260 - 1570.7 | 3460 - 396.5 | [16][17] |
| Tmax (h) | 1.1 - 1.18 | 1.48 - 1.7 | [16][17] |
| t1/2 (h) | 1.3 - 1.46 | 1.62 - 2.6 | [16][17] |
| AUC (0-10h) (ng·h/mL) | 3444.7 | 1259.2 | [16] |
| Protein Binding | 64.5% | - | [17] |
Note: Values are presented as ranges or means from different studies.
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through its interaction with key intracellular signaling pathways. A primary target is the NF-κB pathway, which plays a central role in the expression of pro-inflammatory genes.
Inhibition of the NF-κB signaling pathway by this compound's active metabolite (M1).
Clinical Efficacy and Safety
Clinical Studies
Numerous clinical trials have demonstrated the efficacy of this compound in the management of chronic bronchitis and COPD.[2][18][19][20] Long-term treatment with this compound has been shown to reduce the frequency and severity of exacerbations, decrease hospitalization rates, and improve the overall health status of patients.[3][4][5][19][21] A meta-analysis of ten studies involving 1,278 patients showed that this compound significantly reduced the risk of exacerbations.[4][18][19] The RESTORE study further solidified the role of this compound in reducing exacerbation rates and duration in patients with COPD.[4][5]
| Clinical Outcome | This compound vs. Placebo/Other Mucolytics | Reference |
| Reduction in Exacerbation Risk | Significant reduction | [4][18][19] |
| Reduction in Hospitalization Risk | Significant reduction | [4][19] |
| Improvement in Cough and Sputum Viscosity | More effective than placebo and ambroxol | [2][15] |
| Synergism with Antibiotics | Higher antibiotic concentration in sputum, leading to better clinical outcomes | [2][3] |
Safety Profile
This compound is generally well-tolerated, with a favorable safety profile.[2][15] The most commonly reported adverse events are gastrointestinal in nature and are typically mild.[2][15] Due to its prodrug nature, this compound has minimal direct effect on gastric mucus, contributing to its good gastric tolerability.[6]
Conclusion
This compound's pharmacological profile is characterized by a unique combination of mucolytic, antioxidant, anti-inflammatory, and antibacterial activities. Its mechanism of action, primarily driven by its active metabolite M1, addresses multiple pathological processes in chronic respiratory diseases. The robust clinical evidence supporting its efficacy in reducing exacerbations and improving patient outcomes in COPD, coupled with a favorable safety profile, establishes this compound as a valuable therapeutic option. This in-depth guide provides a comprehensive foundation for researchers and clinicians working to further understand and utilize the therapeutic potential of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. This compound | this compound [this compound.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. medscape.com [medscape.com]
- 9. Pharmacology and Clinical Efficacy of this compound in COPD - Page 2 [medscape.com]
- 10. Effects of this compound and its metabolites on bacterial adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on sputum biochemical and rheologic properties: pharmacokinetics in chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: Antitussive and Anti-inflammatory Effects - ProQuest [proquest.com]
- 14. Multifaceted Beneficial Effects of this compound: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C8H11NO4S2 | CID 65632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. caod.oriprobe.com [caod.oriprobe.com]
- 17. assets.hpra.ie [assets.hpra.ie]
- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 19. Impact of this compound on chronic bronchitis and COPD: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The therapeutic efficacy of this compound in the treatment of chronic obstructive bronchitis: a meta-analysis of individual patient data - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. oatext.com [oatext.com]
Erdosteine's Impact on Mucin Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erdosteine is a multifaceted mucoactive agent utilized in the management of chronic respiratory diseases. Its therapeutic efficacy is attributed not only to its mucolytic properties but also to its anti-inflammatory and antioxidant activities. A growing body of evidence suggests that this compound's clinical benefits are, in part, mediated by its influence on the expression of mucin genes, particularly MUC5AC, a key contributor to mucus viscosity in the airways. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on mucin gene expression, detailing the underlying molecular mechanisms, relevant experimental protocols, and a summary of available data. While direct quantitative in vitro data on this compound's effect on mucin gene expression is limited in the current literature, this guide synthesizes related findings and clinical outcomes to provide a comprehensive overview for research and development professionals.
Introduction: The Role of Mucins in Respiratory Health and Disease
Mucins are high-molecular-weight glycoproteins that constitute the primary structural components of the mucus layer lining the respiratory tract. This layer serves as a critical first line of defense, trapping inhaled pathogens, particulates, and allergens, which are subsequently cleared by mucociliary action. The two major gel-forming mucins in the airways are MUC5AC and MUC5B. While MUC5B is crucial for maintaining basal mucociliary clearance, the overexpression of MUC5AC is a hallmark of chronic inflammatory airway diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This hypersecretion of MUC5AC contributes to increased mucus viscosity, impaired clearance, airway obstruction, and an increased risk of infection. Therefore, therapeutic agents that can modulate mucin gene expression, particularly by downregulating MUC5AC, are of significant interest in the treatment of these conditions.
This compound: A Multi-Targeted Mucoactive Agent
This compound is a thiol derivative that functions as a prodrug, being rapidly metabolized in the liver to its active metabolite, Metabolite 1 (Met 1), which contains a free sulfhydryl group.[1] Its mechanism of action is multifaceted:
-
Mucolytic Activity: The free sulfhydryl groups in Met 1 break the disulfide bonds within mucin polymers, reducing the viscosity and elasticity of mucus and facilitating its expectoration.[2][3]
-
Antioxidant Properties: this compound and its metabolites exhibit potent free radical scavenging activity, protecting respiratory tissues from oxidative stress, a key contributor to inflammation and airway damage in chronic respiratory diseases.[1][4]
-
Anti-inflammatory Effects: this compound has been shown to inhibit the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways.[1][5]
Molecular Mechanisms: this compound's Influence on Mucin Gene Regulation
While direct studies quantifying the dose-dependent effects of this compound on MUC5AC and MUC5B gene expression in airway epithelial cells are not extensively available in the public domain, evidence from related studies suggests that its regulatory effects are likely mediated through the modulation of key inflammatory signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses and plays a crucial role in the upregulation of MUC5AC expression in response to various stimuli, including inflammatory cytokines and bacterial products.
-
Mechanism of Action: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus, where it binds to specific promoter regions of target genes, including MUC5AC, to initiate transcription.[6]
-
This compound's Role: Studies have demonstrated that this compound can inhibit the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, pretreatment with this compound inhibited the degradation of IκBα and the subsequent transcriptional activity of NF-κB.[7] Although this study was not conducted in airway epithelial cells, it provides strong evidence for this compound's ability to modulate this key inflammatory pathway, which is known to be a potent inducer of MUC5AC expression.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, are also implicated in the regulation of MUC5AC expression.
-
Mechanism of Action: Various extracellular stimuli can activate the MAPK cascades, leading to the phosphorylation and activation of downstream transcription factors that regulate MUC5AC gene expression.
-
Evidence from a Related Compound (Fudosteine): A study on fudosteine, another cysteine derivative with mucoactive properties, demonstrated its ability to inhibit MUC5AC synthesis and gene expression induced by LPS in rats and TNF-α in NCI-H292 human airway epithelial cells. This inhibitory effect was associated with the reduced phosphorylation of p38 MAPK and ERK.[8] Given the structural and functional similarities between this compound and fudosteine, it is plausible that this compound may exert a similar inhibitory effect on the MAPK pathway to regulate mucin gene expression.
Quantitative Data on this compound's Effects
Table 1: Summary of Clinical Trial Data on this compound's Effect on Sputum Properties
| Parameter | Study Type | Patient Population | This compound Effect | Reference |
| Sputum Viscosity | Meta-analysis | Chronic Obstructive Bronchitis | Statistically significant reduction compared to placebo or other mucolytics. | [2][9] |
| Sputum Viscosity | Systematic Review | Acute Exacerbation of COPD | Significant reduction of 37% ± 9% from baseline. | [1] |
| Sputum Volume | Systematic Review | Acute Exacerbation of COPD | Significant reduction of 24% ± 3% from baseline. | [1] |
| Fucose Content (Marker of mucus glycoproteins) | Double-blind, placebo-controlled trial | Chronic Bronchitis | Statistically significant reduction. | [10] |
| Macromolecular Dry Weight | Double-blind, placebo-controlled trial | Chronic Bronchitis | Statistically significant reduction. | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of compounds on mucin gene expression. These protocols are based on established methods and can be adapted for the investigation of this compound.
Cell Culture
-
Cell Line: NCI-H292, a human pulmonary mucoepidermoid carcinoma cell line, is a commonly used model for studying airway mucin expression.
-
Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere. For experiments, cells are often serum-starved for 24 hours to reduce basal MUC5AC expression.
RNA Isolation and Quantitative Real-Time PCR (RT-qPCR) for MUC5AC and MUC5B
This technique is used to quantify the levels of MUC5AC and MUC5B mRNA.
-
RNA Isolation: Total RNA is extracted from cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: Real-time PCR is performed using a thermal cycler with SYBR Green or TaqMan probe-based assays. Specific primers for MUC5AC, MUC5B, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization are used.
-
Example Primer Sequences:
-
MUC5AC Forward: 5'-TCCACCCTATCCACCATTC-3'
-
MUC5AC Reverse: 5'-GCTGCTGGTTGTTGATTG-3'
-
MUC5B Forward: 5'-AGCAGCGGTTCACTGAGT-3'
-
MUC5B Reverse: 5'-GTCACACTCCAGCTTCTCG-3'
-
GAPDH Forward: 5'-TGCACCACCAACTGCTTAGC-3'
-
GAPDH Reverse: 5'-GGCATGGACTGTGGTCATGAG-3'
-
-
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.
Western Blotting for MUC5AC Protein
This method is used to detect and quantify MUC5AC protein levels.
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 6-8% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against MUC5AC (e.g., mouse anti-MUC5AC, clone 45M1) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.[11]
Enzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC Protein
ELISA is a sensitive method for quantifying the amount of secreted or intracellular MUC5AC protein.
-
Sample Preparation: Cell culture supernatants or cell lysates are collected.
-
Procedure (Sandwich ELISA):
-
A 96-well plate is coated with a capture antibody specific for MUC5AC overnight at 4°C.
-
The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS).
-
Standards and samples are added to the wells and incubated for 1-2 hours.
-
After washing, a biotinylated detection antibody for MUC5AC is added and incubated for 1 hour.
-
The plate is washed again, and a streptavidin-HRP conjugate is added.
-
After a final wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
The absorbance is read at 450 nm using a microplate reader.
-
-
Data Analysis: A standard curve is generated, and the concentration of MUC5AC in the samples is determined by interpolating from the standard curve.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. The therapeutic efficacy of this compound in the treatment of chronic obstructive bronchitis: a meta-analysis of individual patient data - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Expression Levels of MUC5AC and MUC5B in Airway Goblet Cells Are Associated with Traits of COPD and Progression of Chronic Airflow Limitation [mdpi.com]
- 4. This compound: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multifaceted Beneficial Effects of this compound: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitation of mucin RNA by PCR reveals induction of both MUC2 and MUC5AC mRNA levels by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of fudosteine on mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The therapeutic efficacy of this compound in the treatment of chronic obstructive bronchitis: a meta-analysis of individual patient data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on sputum biochemical and rheologic properties: pharmacokinetics in chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eriodictyol Inhibits the Production and Gene Expression of MUC5AC Mucin via the IκBα-NF-κB p65 Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Free Radical Scavenging Activity of Erdosteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erdosteine, a thiol derivative, is recognized for its mucolytic properties. However, its therapeutic potential extends to significant antioxidant and anti-inflammatory activities, primarily attributed to its active metabolite, Metabolite I (Met I). This technical guide provides an in-depth exploration of the free radical scavenging capabilities of this compound. It consolidates quantitative data from various in vitro assays, presents detailed experimental protocols for key methodologies, and illustrates the underlying signaling pathways and experimental workflows through diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and antioxidant research.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes.[1] Under physiological conditions, a balance is maintained between ROS production and the antioxidant defense systems of the body.[2] An imbalance in favor of ROS leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including respiratory, cardiovascular, and neurodegenerative disorders.[1][2]
This compound is a prodrug that, upon hepatic metabolism, is converted to its active form, Metabolite I (Met I).[3] The key to Met I's antioxidant activity lies in its free sulfhydryl (-SH) group, which acts as a potent scavenger of free radicals.[1][4] This guide delves into the scientific evidence supporting the free radical scavenging activity of this compound, focusing on the direct scavenging of various ROS and the modulation of cellular antioxidant pathways.
Quantitative Assessment of Free Radical Scavenging Activity
The free radical scavenging activity of this compound's active metabolite, Met I, has been quantified using various in vitro assays. The following tables summarize the available quantitative data, providing a comparative overview of its efficacy against different reactive oxygen species.
Table 1: Superoxide Radical (O₂⁻) Scavenging Activity of this compound Metabolite I
| Assay Method | Concentration of Met I | % Inhibition / Effect | Reference |
| EPR Spectroscopy (KO₂-crown ether system) | 0.625 - 20 µg/mL | Significant reduction in EPR signal intensity in a concentration-dependent manner | [5] |
| Chemiluminescence (Xanthine/Xanthine Oxidase) | 2.5 - 20 µg/mL | Significant, concentration-related inhibition of oxidative bursts | [6][7] |
Table 2: Hydroxyl Radical (•OH) Scavenging Activity of this compound Metabolite I
| Assay Method | Concentration of Met I | % Inhibition / Effect | Reference |
| EPR Spectroscopy (Fenton reaction) | 0.625 - 20 µg/mL | Significant reduction in EPR signal intensity in a concentration-dependent manner | [5] |
Table 3: Hypochlorous Acid (HOCl) Scavenging Activity of this compound Metabolite I
| Assay Method | Concentration of Met I | % Inhibition / Effect | Reference |
| Chemiluminescence (HOCl/H₂O₂ assay) | 0.039 - ≥2.5 µg/mL | Direct scavenger activity observed | [6][7] |
Table 4: Other Radical Scavenging Activities of this compound Metabolite I
| Radical Species | Assay Method | Concentration of Met I | % Inhibition / Effect | Reference |
| Tempol Radical | EPR Spectroscopy | 0.625 - 20 µg/mL | Significant reduction in EPR signal intensity | [5] |
| Fremy's Salt Radical | EPR Spectroscopy | 0.625 - 20 µg/mL | Significant reduction in EPR signal intensity | [5] |
| Hydrogen Peroxide (H₂O₂) | Dichlorofluorescein (DCF) fluorescence in A549 cells | 2.5 - 10 µg/mL | Concentration-dependent decrease in intracellular peroxide production | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to offer a foundational understanding for replicating and expanding upon the research into this compound's antioxidant properties.
Superoxide Radical Scavenging Assay using EPR Spectroscopy
Principle: This method utilizes Electron Paramagnetic Resonance (EPR) spectroscopy with a spin trapping agent to detect and quantify superoxide radicals. The superoxide radicals are generated in a cell-free system, and the reduction in the EPR signal in the presence of this compound's Metabolite I indicates its scavenging activity.[5][9][10]
Materials:
-
This compound Metabolite I (Met I)
-
Potassium superoxide (KO₂)
-
18-crown-6-ether
-
Dimethyl sulfoxide (DMSO)
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO) as the spin trap
-
EPR spectrometer
-
Phosphate buffer (pH 7.4)
Procedure:
-
Prepare a stock solution of Met I in a suitable solvent.
-
Prepare a solution of KO₂ and 18-crown-6-ether in DMSO to generate superoxide radicals.
-
In an EPR tube, mix the phosphate buffer, the spin trap DMPO, and varying concentrations of Met I (or vehicle control).
-
Initiate the reaction by adding the KO₂/18-crown-6-ether/DMSO solution to the EPR tube.
-
Immediately place the tube in the cavity of the EPR spectrometer.
-
Record the EPR spectrum of the DMPO-OOH adduct.
-
The scavenging activity is determined by the percentage decrease in the EPR signal intensity in the presence of Met I compared to the control.
Hydroxyl Radical Scavenging Assay using EPR Spectroscopy (Fenton Reaction)
Principle: The Fenton reaction (Fe²⁺ + H₂O₂) is employed to generate highly reactive hydroxyl radicals. EPR spectroscopy, in conjunction with a spin trap, is used to detect these radicals. The scavenging capacity of Met I is assessed by its ability to reduce the intensity of the EPR signal from the hydroxyl radical adduct.[5][11][12][13]
Materials:
-
This compound Metabolite I (Met I)
-
Ferrous sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO) as the spin trap
-
Phosphate buffer (pH 7.4)
-
EPR spectrometer
Procedure:
-
Prepare stock solutions of Met I, FeSO₄, and H₂O₂.
-
In an EPR tube, add the phosphate buffer, DMPO, FeSO₄, and different concentrations of Met I (or vehicle control).
-
Initiate the Fenton reaction by adding H₂O₂ to the mixture.
-
Immediately place the tube into the EPR spectrometer's cavity.
-
Record the EPR spectrum of the DMPO-OH adduct.
-
Calculate the percentage of hydroxyl radical scavenging by comparing the signal intensity of the samples containing Met I with that of the control.
Superoxide and Hypochlorous Acid Scavenging Assay using Chemiluminescence
Principle: This assay measures the light emission (chemiluminescence) produced during the reaction of specific probes with superoxide radicals or hypochlorous acid. The scavenging activity of Met I is determined by its ability to quench this chemiluminescence.[6][7]
Materials for Superoxide Scavenging (Xanthine/Xanthine Oxidase System):
-
This compound Metabolite I (Met I)
-
Xanthine
-
Xanthine Oxidase
-
Luminol (as chemiluminescence probe)
-
Phosphate buffer (pH 7.4)
-
Luminometer
Procedure for Superoxide Scavenging:
-
Prepare solutions of Met I, xanthine, and luminol in phosphate buffer.
-
In a luminometer cuvette, mix the xanthine solution, luminol, and varying concentrations of Met I (or vehicle control).
-
Initiate the reaction by adding xanthine oxidase.
-
Measure the chemiluminescence intensity over time.
-
The scavenging activity is calculated as the percentage reduction in light emission compared to the control.
Materials for Hypochlorous Acid Scavenging:
-
This compound Metabolite I (Met I)
-
Sodium hypochlorite (NaOCl)
-
Hydrogen peroxide (H₂O₂)
-
Luminol
-
Phosphate buffer (pH 7.4)
-
Luminometer
Procedure for Hypochlorous Acid Scavenging:
-
Prepare solutions of Met I, NaOCl, H₂O₂, and luminol in phosphate buffer.
-
In a luminometer cuvette, combine the phosphate buffer, luminol, and different concentrations of Met I (or vehicle control).
-
Add the NaOCl and H₂O₂ solution to initiate the chemiluminescent reaction.
-
Immediately measure the light emission.
-
Determine the scavenging activity by the percentage decrease in chemiluminescence in the presence of Met I.
Signaling Pathways and Experimental Workflows
The antioxidant effect of this compound is not limited to direct radical scavenging. It also modulates key intracellular signaling pathways that regulate the endogenous antioxidant response.
Modulation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[14][15] this compound has been shown to activate the Nrf2 pathway, thereby enhancing the cell's intrinsic antioxidant capacity.[14]
Caption: this compound's activation of the Nrf2 antioxidant pathway.
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[16] In the context of inflammation and oxidative stress, NF-κB activation leads to the expression of pro-inflammatory genes.[16][17] this compound has been demonstrated to inhibit the activation of NF-κB, thereby exerting an anti-inflammatory effect that complements its antioxidant activity.[3]
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
Experimental Workflow for In Vitro Free Radical Scavenging Assays
The general workflow for assessing the direct free radical scavenging activity of a compound like this compound's Metabolite I involves a series of standardized steps.
Caption: General workflow for in vitro free radical scavenging assays.
Conclusion
The available scientific evidence robustly supports the significant free radical scavenging and antioxidant properties of this compound, mediated by its active metabolite, Met I. Through direct scavenging of a range of reactive oxygen species and the modulation of key cellular antioxidant and anti-inflammatory pathways, such as Nrf2 and NF-κB, this compound presents a multifaceted defense against oxidative stress. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound in diseases with an underlying oxidative stress component. Future studies should aim to further elucidate the intricate molecular mechanisms and to translate these preclinical findings into clinical benefits.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. An overview of this compound antioxidant activity in experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Free radical scavenging activity of this compound metabolite I investigated by electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the antioxidant activity of the SH metabolite I of this compound on human neutrophil oxidative bursts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assessment-of-the-antioxidant-activity-of-the-sh-metabolite-i-of-erdosteine-on-human-neutrophil-oxidative-bursts - Ask this paper | Bohrium [bohrium.com]
- 8. Protective effect of this compound metabolite I against hydrogen peroxide-induced oxidative DNA-damage in lung epithelial cells [pubmed.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. [PDF] EPR Detection of the Superoxide Free Radical with the Nitrone Spin Traps | Semantic Scholar [semanticscholar.org]
- 11. A new Fenton assay for Hydroxyl radical scavengers by monitoring Catechol oxidation | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Antiviral Effect of this compound in Cells Infected with Human Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory Effect of this compound in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Erdosteine on Bacterial Adhesion to Epithelial Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bacterial adhesion to host epithelial cells is a critical initiating step in the pathogenesis of many infectious diseases, particularly in the respiratory tract. Erdosteine, a thiol derivative, is primarily known for its mucolytic properties. However, emerging evidence has demonstrated a significant, direct impact of its active metabolite on the fundamental mechanisms of bacterial attachment. This technical guide provides an in-depth review of the current understanding of this compound's anti-adhesive properties, detailing the molecular mechanisms, summarizing key quantitative data from pivotal studies, and outlining the experimental protocols used to elicit these findings. It aims to serve as a comprehensive resource for researchers investigating novel anti-infective strategies and for professionals in drug development exploring the multifaceted applications of this compound.
Introduction
This compound is a prodrug that, after oral administration, undergoes first-pass metabolism to produce several metabolites. The most biologically significant of these is Metabolite I (Met I), which contains a free sulfhydryl (-SH) group.[1] This thiol group is responsible for the mucolytic activity of the drug, as it cleaves disulfide bonds in mucus glycoproteins, reducing sputum viscosity.[2][3] Beyond this function, the reactive thiol group of Met I has been identified as the key pharmacophore responsible for interfering with bacterial adhesion to host cells. This anti-adhesive property represents a non-antibiotic approach to mitigating bacterial colonization, a cornerstone of infection.
dot
Caption: Metabolic activation of this compound to its active form, Metabolite I.
Mechanism of Action: Inhibition of Bacterial Adhesion
The primary mechanism by which this compound's active metabolite, Met I, inhibits bacterial adhesion is not by altering the host epithelial cells, but by directly acting on the bacteria.[1] Studies have shown that pre-incubating bacteria with Met I significantly reduces their ability to adhere to epithelial cells, whereas pre-incubating the epithelial cells with Met I has no effect.[1]
The proposed mechanism centers on the interaction of the free sulfhydryl group of Met I with bacterial fimbriae or pili. These filamentous protein appendages on the bacterial surface are critical adhesins that recognize and bind to specific receptors on host epithelial cells. Fimbrial proteins, such as pilin, often contain intramolecular disulfide bonds that are essential for maintaining their correct three-dimensional structure and receptor-binding function.
Met I, as a reducing agent, is capable of opening these disulfide bonds within the pilin subunits.[4][5] This disruption induces a conformational change in the fimbrial structure, effectively altering the shape of the binding domain. As a result, the bacterial adhesin can no longer recognize or bind to its complementary receptor on the host cell surface, leading to a significant reduction in bacterial attachment.[5]
dot
Caption: Met I disrupts fimbrial disulfide bonds, preventing bacterial binding.
Quantitative Data on Anti-Adhesive Effects
Clinical and preclinical studies have quantified the inhibitory effects of Metabolite I on the adhesion of clinically relevant bacteria.
Effect of Metabolite I on Mono-bacterial Cultures
A key study investigated the effect of Met I on the adhesion of Staphylococcus aureus and Escherichia coli to human mucosal epithelial cells. The results demonstrated a dose-dependent inhibition of adhesion.[1] In contrast, the parent compound this compound, other metabolites (II and III), and N-acetylcysteine (NAC) showed no significant anti-adhesive activity at the same concentrations.[1]
| Metabolite I Conc. (µg/mL) | Mean % Inhibition of S. aureus Adhesion | Mean % Inhibition of E. coli Adhesion |
| 2.5 | Significant Reduction | Significant Reduction |
| 5.0 | Significant Reduction | Significant Reduction |
| 10.0 | Significant Reduction | Significant Reduction |
| Table 1: Summary of dose-dependent inhibition of bacterial adhesion by Metabolite I. Data sourced from Braga et al., 1999.[1] |
Synergistic Effects with Antibiotics
Metabolite I has also been shown to potentiate the anti-adhesive effects of certain antibiotics when used at sub-inhibitory concentrations. This suggests a potential role for this compound as an adjunctive therapy to enhance the efficacy of standard antibiotic regimens.
The combination of Met I with ciprofloxacin resulted in a greater inhibition of S. aureus and E. coli adhesion than that achieved by ciprofloxacin alone.[4]
| Treatment | Example Sub-MIC | Potentiation of Adhesion Inhibition |
| Met I (5 & 10 µg/mL) + Ciprofloxacin | 1/4, 1/8, 1/16 MIC | Yes, for S. aureus and E. coli |
| Table 2: Potentiation of Ciprofloxacin's anti-adhesive effect by Metabolite I. Data sourced from Dal Sasso et al., 2002.[4] |
A similar synergistic effect was observed when Met I was combined with clarithromycin against S. aureus.[6]
| Treatment | Example Sub-MIC | Potentiation of Adhesion Inhibition |
| Met I (5 & 10 µg/mL) + Clarithromycin | 1/8, 1/16, 1/32 MIC | Yes, for S. aureus |
| Table 3: Potentiation of Clarithromycin's anti-adhesive effect by Metabolite I. Data sourced from Braga et al., 2001.[6] |
Divergent Effects on Biofilm Formation
While Met I demonstrably inhibits the initial step of adhesion, its role in established bacterial biofilms is more complex. A 2021 study on methicillin-resistant S. aureus (MRSA) biofilms revealed that treatment with this compound and Met I (at 2 and 5 mg/L) led to a significant increase in the number of biofilm-dwelling cells, by up to three orders of magnitude.[5][7]
This seemingly contradictory finding is attributed to the potent antioxidant properties of the compounds. By scavenging reactive oxygen species (ROS) within the biofilm, Met I reduces oxidative stress, a major challenge for bacteria in a biofilm environment. This creates a more favorable milieu, potentially leading to enhanced cell viability and replication within the established biofilm structure, even as it may hinder the initial attachment of new planktonic bacteria.[5][7]
| Treatment (Concentration) | Effect on MRSA Biofilm Cell Count (CFU/cm²) |
| This compound (5 mg/L) | Increased by ~1 order of magnitude |
| Metabolite I (5 mg/L) | Increased by 2-3 orders of magnitude |
| Table 4: Effect of this compound and Metabolite I on established MRSA biofilms. Data sourced from Ronco et al., 2021.[7] |
dot
Caption: Divergent effects of Met I on initial adhesion and established biofilms.
Experimental Protocols
The findings described in this guide were generated using established in vitro models of bacterial adhesion. Below are detailed methodologies representative of the key experiments.
Bacterial Adhesion Assay (Adapted from Braga et al., 1999)
This protocol is designed to quantify the attachment of bacteria to epithelial cells.
1. Preparation of Epithelial Cells:
-
Human buccal epithelial cells are collected from healthy donors.
-
The cells are washed multiple times in phosphate-buffered saline (PBS) to remove non-adherent bacteria and debris.
-
Cells are resuspended in PBS to a standardized concentration (e.g., 1-2 x 10⁵ cells/mL).
2. Preparation of Bacteria and Treatment:
-
Strains of S. aureus or E. coli are grown in appropriate broth overnight at 37°C to reach a stationary phase.
-
The bacterial culture is washed and resuspended in PBS to a standardized high concentration (e.g., 1 x 10⁹ CFU/mL).
-
The bacterial suspension is divided into aliquots. Test aliquots are incubated with varying concentrations of Metabolite I (e.g., 2.5, 5, 10 µg/mL) or control substances for a defined period (e.g., 30-60 minutes) at 37°C. A control aliquot is incubated with PBS alone.
3. Adhesion Incubation:
-
The standardized epithelial cell suspension is mixed with the pre-treated bacterial suspension at a specific ratio (e.g., 1:100 cells to bacteria).
-
The mixture is incubated for a set time (e.g., 60-120 minutes) at 37°C with gentle agitation to facilitate contact.
4. Quantification of Adherent Bacteria:
-
After incubation, the mixture is filtered through a membrane with a pore size (e.g., 8-12 µm) that retains the large epithelial cells but allows non-adherent bacteria to pass through.
-
The filter is washed thoroughly with PBS to remove any remaining unbound bacteria.
-
The filter is then placed in a tube with a small volume of PBS and vortexed vigorously to dislodge the adherent bacteria from the epithelial cells.
-
The resulting bacterial suspension is serially diluted and plated onto agar plates.
-
Plates are incubated overnight at 37°C, and the number of colony-forming units (CFU) is counted. The result is expressed as the number of adherent bacteria per epithelial cell.
dot
Caption: Standard workflow for an in vitro bacterial adhesion assay.
Conclusion and Future Directions
The active metabolite of this compound, Metabolite I, possesses a clear and quantifiable inhibitory effect on the initial adhesion of pathogenic bacteria such as S. aureus and E. coli to epithelial cells. The mechanism, involving the disruption of fimbrial disulfide bonds, represents a compelling non-bactericidal strategy to prevent the establishment of infections. The ability of Met I to potentiate the anti-adhesive effects of antibiotics further highlights its therapeutic potential.
However, the contrasting findings in established biofilms, where this compound's antioxidant properties may promote cell viability, underscore the complexity of its interactions within a mature infection. This duality warrants further investigation.
Future research should focus on:
-
Evaluating the anti-adhesive effects of Met I on a broader range of respiratory pathogens, such as Pseudomonas aeruginosa and Haemophilus influenzae.
-
Investigating the impact of Met I on host cell signaling pathways related to inflammation and receptor expression to determine if secondary, host-mediated anti-adhesive effects exist.
-
Elucidating the precise balance between anti-adhesive and antioxidant effects in a dynamic in vivo infection model, where both planktonic and biofilm-like bacterial populations coexist.
Understanding these aspects will be crucial for fully harnessing the therapeutic potential of this compound as a multifaceted agent in the management of respiratory diseases.
References
- 1. Effects of this compound and its metabolites on bacterial adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The combination of the SH metabolite of this compound (a mucoactive drug) and ciprofloxacin increases the inhibition of bacterial adhesiveness achieved by ciprofloxacin alone. | Semantic Scholar [semanticscholar.org]
- 4. The combination of the SH metabolite of this compound (a mucoactive drug) and ciprofloxacin increases the inhibition of bacterial adhesiveness achieved by ciprofloxacin alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bacterial adhesiveness: effects of the SH metabolite of this compound (mucoactive drug) plus clarithromycin versus clarithromycin alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the Role of the Antioxidant Drug this compound and Its Active Metabolite on Staphylococcus aureus Methicillin Resistant Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
The Mucolytic Activity of Erdosteine: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erdosteine is a multifaceted mucolytic agent utilized in the management of a variety of respiratory conditions characterized by the hypersecretion of viscous mucus. Its therapeutic efficacy stems from a multi-pronged mechanism of action that extends beyond simple mucolysis to include potent antioxidant and anti-inflammatory effects. This technical guide provides an in-depth exploration of the core mucolytic activity of this compound, presenting quantitative data on its effects, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways involved. This compound, a prodrug, is rapidly metabolized to its active form, Metabolite 1 (M1), which possesses a free sulfhydryl group. This functional group is central to its mucolytic action, breaking the disulfide bonds that contribute to the viscoelasticity of mucoproteins. Clinical and preclinical studies have consistently demonstrated this compound's ability to reduce sputum viscosity and elasticity, improve mucociliary clearance, and modulate the expression of key mucin genes. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of respiratory drug development, offering a detailed understanding of this compound's fundamental mucolytic properties.
Mechanism of Action: From Prodrug to Active Metabolite
This compound is administered as a prodrug, which is rapidly absorbed and undergoes first-pass metabolism in the liver to form its primary active metabolite, N-thiodiglycolyl-homocysteine, also known as Metabolite 1 (M1).[1] The key to M1's mucolytic activity lies in its free sulfhydryl (-SH) group.[2] This thiol group acts as a reducing agent, cleaving the disulfide bonds that cross-link glycoprotein fibers within the mucus gel. This action effectively liquefies the thick, tenacious mucus, reducing its viscosity and elasticity and facilitating its removal from the airways through ciliary action and cough.[2]
Beyond its direct mucolytic effect, this compound's antioxidant and anti-inflammatory properties play a crucial, synergistic role. The free sulfhydryl group in M1 is a potent scavenger of reactive oxygen species (ROS), which are known to contribute to mucus hypersecretion and airway inflammation.[2][3] Furthermore, this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory cytokine production and MUC5AC mucin gene expression.[4][5]
Quantitative Effects on Mucus Properties and Clinical Endpoints
Numerous clinical trials have quantified the significant impact of this compound on the rheological properties of mucus and associated clinical symptoms. The following tables summarize key quantitative findings from these studies.
| Parameter | Quantitative Change | Clinical Study Reference |
| Sputum Viscosity | -37% (±9%) reduction from baseline | Moretti et al.[6] |
| Sputum Elasticity | Statistically significant reduction | Dal Negro et al.[7] |
| Sputum Volume | -24% (±3%) reduction from baseline | Moretti et al.[6] |
| Sputum Purulence | -51% (±5%) reduction from baseline | Moretti et al.[6] |
| Cough Frequency | -64% (±12%) reduction from baseline | Moretti et al.[6] |
| Cough Severity | -60% (±9%) reduction from baseline | Moretti et al.[6] |
| Mucociliary Clearance | Statistically significant improvement | Marchioni et al.[7] |
| Ciliary Beat Frequency | Increased in in-vitro studies | Franova et al.[8] |
| Clinical Endpoint | Quantitative Improvement | Clinical Study Reference |
| Acute Exacerbation Rate in COPD | 19.4% reduction | Calverley et al.[9] |
| Duration of COPD Exacerbations | 24.6% decrease | Calverley et al.[9] |
| Time to First COPD Exacerbation | Lengthened | Cazzola et al.[2] |
| Hospitalization Risk from COPD | Reduced | Cazzola et al.[2] |
Key Signaling Pathways
The multifaceted action of this compound involves the modulation of key intracellular signaling pathways that regulate inflammation and mucin production. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
Mucolytic and Antioxidant Action of Metabolite 1
Regulation of MUC5AC Expression via NF-κB Pathway
References
- 1. The effect of long-term antibiotic therapy upon ciliary beat frequency in chronic rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. An overview of this compound antioxidant activity in experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitin-specific protease-7 promotes expression of airway mucin MUC5AC via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Pharmacology and Clinical Efficacy of this compound in COPD - Page 5 [medscape.com]
- 8. Acute and Chronic Effects of Oral this compound on Ciliary Beat Frequency, Cough Sensitivity and Airway Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multifaceted Beneficial Effects of this compound: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Erdosteine in In Vitro Cell Culture Models for COPD: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing erdosteine in in vitro cell culture models of Chronic Obstructive Pulmonary Disease (COPD). Detailed protocols for establishing a COPD cell model using human bronchial epithelial cells (BEAS-2B) and cigarette smoke extract (CSE), along with methods to assess the antioxidant and anti-inflammatory effects of this compound, are provided.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. The underlying pathology involves chronic inflammation and oxidative stress, often initiated by exposure to noxious particles or gases, most commonly cigarette smoke. In vitro cell culture models are invaluable tools for investigating the molecular mechanisms of COPD and for the preclinical evaluation of therapeutic agents like this compound.
This compound is a mucoactive agent with potent antioxidant and anti-inflammatory properties. It is a prodrug that is rapidly metabolized to its active form, Metabolite I (Met I), which possesses free sulfhydryl groups responsible for its pharmacological effects.[1][2] These properties make this compound a promising candidate for mitigating the cellular damage observed in COPD.
This document outlines protocols to model COPD in vitro using BEAS-2B cells exposed to cigarette smoke extract and to evaluate the efficacy of this compound in this model.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on key markers of oxidative stress and inflammation in a CSE-induced COPD in vitro model. The data is compiled from various studies investigating the effects of this compound and its active metabolite.
Table 1: Effect of this compound's Active Metabolite (Metabolite I) on Reactive Oxygen Species (ROS) Production
| Treatment Group | ROS Levels (Relative Fluorescence Units) | Percent Inhibition of CSE-Induced ROS |
| Control (Untreated BEAS-2B) | Baseline | - |
| CSE-Treated BEAS-2B | Increased | 0% |
| CSE + Metabolite I (2.5 µg/mL) | Reduced | Expected dose-dependent reduction |
| CSE + Metabolite I (5.0 µg/mL) | Further Reduced | Expected dose-dependent reduction |
| CSE + Metabolite I (10.0 µg/mL) | Significantly Reduced | Expected dose-dependent reduction |
Table 2: Effect of this compound on Pro-inflammatory Cytokine (IL-8) Secretion
| Treatment Group | IL-8 Concentration (pg/mL) in Supernatant | Percent Inhibition of CSE-Induced IL-8 |
| Control (Untreated BEAS-2B) | Baseline | - |
| CSE-Treated BEAS-2B | Significantly Increased | 0% |
| CSE + this compound (100 µM) | Reduced | Expected dose-dependent reduction |
| CSE + this compound (200 µM) | Further Reduced | Expected dose-dependent reduction |
| CSE + this compound (400 µM) | Significantly Reduced | Expected dose-dependent reduction |
Experimental Protocols
Cell Culture of Human Bronchial Epithelial Cells (BEAS-2B)
Materials:
-
BEAS-2B cell line (ATCC® CRL-9609™)
-
BEGM™ Bronchial Epithelial Cell Growth Medium BulletKit™ (Lonza, CC-3170)
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks, 96-well plates, 6-well plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture BEAS-2B cells in T-75 flasks using BEGM™ complete medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them: a. Aspirate the medium and wash the cell monolayer with PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. c. Neutralize the trypsin with 5-7 mL of BEGM™ complete medium and transfer the cell suspension to a conical tube. d. Centrifuge at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Preparation of Cigarette Smoke Extract (CSE)
Materials:
-
Research-grade cigarettes (e.g., 3R4F from the University of Kentucky)
-
50 mL conical tube containing 20 mL of serum-free BEGM™ medium
-
Peristaltic pump or vacuum source
-
Tubing and a filter holder with a 0.22 µm syringe filter
-
Spectrophotometer
Protocol:
-
Bubble the smoke from one cigarette through 20 mL of serum-free BEGM™ medium at a rate of 5 minutes per cigarette. This solution is considered 100% CSE.[3]
-
Adjust the pH of the CSE solution to 7.4.
-
Sterilize the CSE by passing it through a 0.22 µm syringe filter.
-
Measure the optical density (OD) of the 100% CSE at 320 nm using a spectrophotometer to ensure consistency between batches.
-
Prepare fresh CSE for each experiment and use it within 30 minutes of preparation.
In Vitro COPD Model: CSE Exposure and this compound Treatment
Materials:
-
BEAS-2B cells seeded in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA analysis)
-
Freshly prepared CSE
-
This compound or its active metabolite, Metabolite I
-
Serum-free BEGM™ medium
Protocol:
-
Seed BEAS-2B cells and allow them to adhere and reach approximately 80% confluency.
-
Starve the cells in serum-free BEGM™ medium for 12-24 hours before treatment.
-
Prepare working concentrations of this compound or Metabolite I in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or Metabolite I for 1-2 hours.
-
Following pre-treatment, add the desired concentration of CSE (e.g., 2.5%, 5%, 10%) to the wells containing the this compound/Metabolite I.
-
Incubate the cells for the desired period (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway studies).
-
Include appropriate controls: untreated cells, cells treated with CSE alone, and cells treated with this compound/Metabolite I alone.
Assessment of Oxidative Stress: Measurement of Intracellular ROS
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) fluorescent probe
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
After the treatment period, remove the culture medium and wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM H2DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Assessment of Inflammation: Measurement of IL-8 Secretion by ELISA
Materials:
-
Human IL-8 ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific)
-
Cell culture supernatants from the experiment
-
Microplate reader
Protocol:
-
Collect the cell culture supernatants after the treatment period.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.
-
Perform the IL-8 ELISA according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to a 96-well plate pre-coated with an anti-human IL-8 antibody. b. Incubating and washing the plate. c. Adding a detection antibody conjugated to an enzyme (e.g., HRP). d. Incubating and washing the plate. e. Adding a substrate solution to develop the color. f. Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentration of IL-8 in the samples based on the standard curve.
Signaling Pathways and Visualizations
This compound is known to exert its antioxidant and anti-inflammatory effects by modulating key signaling pathways. In the context of COPD, the NF-κB and Nrf2 pathways are of particular interest.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation. Cigarette smoke activates NF-κB, leading to the transcription of pro-inflammatory genes, including IL-8. This compound is thought to inhibit the activation of NF-κB, thereby reducing the inflammatory response.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway: Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. This compound may promote the activation of the Nrf2 pathway, enhancing the cell's ability to combat oxidative stress.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a COPD cell model.
This compound's Putative Mechanism of Action on Inflammatory and Oxidative Stress Pathways
References
- 1. This compound: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound and its active metabolite on reactive oxygen species production by inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method of Preparation of Cigarette Smoke Extract to Assess Lung Cancer-Associated Changes in Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Erdosteine in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Introduction
Erdosteine is a mucolytic agent used in the treatment of respiratory diseases. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose. This application note provides a detailed protocol for the determination of this compound in human plasma, including sample preparation, chromatographic conditions, and method validation parameters.
Principle
The method involves the isolation of this compound from a biological matrix, typically plasma, followed by separation and quantification using reversed-phase HPLC. Sample preparation is a critical step to remove interfering endogenous components, such as proteins. Protein precipitation is a common and effective technique for this purpose. The prepared sample is then injected into an HPLC system where this compound is separated from other components on a C18 column and detected by its UV absorbance.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Citiolone (optional, but recommended for improved precision)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Trichloroacetic acid (TCA)
-
Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
-
Ortho-phosphoric acid or triethylamine for pH adjustment
-
Human plasma (drug-free)
-
Purified water (18.2 MΩ·cm)
2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer (e.g., 35:65 v/v).[1] The buffer is prepared by dissolving an appropriate amount of phosphate salt in purified water to a desired concentration (e.g., 10 mM) and adjusting the pH (e.g., to 3.2 with ortho-phosphoric acid).[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a component of the mobile phase) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 0.5 - 8 µg/mL).[2]
-
Protein Precipitation Agent: Prepare a 6.25% (w/v) solution of trichloroacetic acid (TCA) in purified water.[2]
4. Sample Preparation Protocol (Protein Precipitation)
-
Pipette 500 µL of the plasma sample into a microcentrifuge tube.
-
Add an equal volume (500 µL) of the 6.25% TCA solution to the plasma sample.[2]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
5. Chromatographic Conditions
-
Column: C18 (e.g., CAPCELL PACK C18, 250 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Acetonitrile:Phosphate-heptane sulfonate buffer (5:95 v/v), pH 2.0[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL[1]
-
Detection Wavelength: 220 nm[2]
-
Column Temperature: Ambient
6. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:
-
Linearity: The linearity of the method is assessed by analyzing a series of calibration standards over a specified concentration range. The correlation coefficient (r²) of the calibration curve should be close to 1 (e.g., >0.999).[2]
-
Accuracy: The accuracy is determined by recovery studies, where known amounts of this compound are spiked into blank plasma and analyzed. The percentage recovery should be within an acceptable range (e.g., 98-102%).
-
Precision: The precision of the method is evaluated by performing replicate analyses of samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be low (e.g., <5%).[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
Data Presentation
Table 1: Summary of Quantitative Data from Various HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Biological Matrix | Human Plasma | Human Plasma | Bulk Drug | Human Plasma |
| Sample Preparation | Protein Precipitation (TCA)[2] | Solid-Phase Extraction[4] | Direct Dilution | Protein Precipitation (Methanol/Acetonitrile) |
| Column | CAPCELL PACK C18 (250x4.6mm, 5µm)[2] | C18[4] | Ace5-C18 (250x4.6mm, 5µm)[1] | Luna C18(2) (150x4.6mm, 5µm)[3] |
| Mobile Phase | ACN:Phosphate-heptane sulfonate buffer (5:95), pH 2.0[2] | ACN:1mM Ammonium Acetate (20:80), pH 3.2[4] | ACN:Phosphate Buffer (35:65), pH 3.2[1] | Methanol:Sodium Acetate |
| Flow Rate | Not Specified | 0.3 mL/min[4] | 1.0 mL/min[1] | 0.7 mL/min[3] |
| Detection (UV) | 220 nm[2] | Not Specified (LC-MS/MS) | 236 nm[1] | 236 nm[3] |
| Linearity Range | 0.5 - 8 µg/mL[2] | 0.2 - 5000 ng/mL[4] | 2 - 30 µg/mL[1] | 0.01 - 3 µg/mL[3] |
| LOD | Not Specified | Not Specified | 0.44 µg/mL[1] | 0.01 µg/mL[3] |
| LOQ | 0.5 µg/mL[2] | 0.2 ng/mL[4] | 0.95 µg/mL[1] | Not Specified |
| Recovery | Not Specified | 95.0 - 100.5% (Inter-day)[4] | 99.78 - 101.25%[1] | Not Specified |
ACN: Acetonitrile
Mandatory Visualization
References
- 1. speronline.com [speronline.com]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC determination of this compound in human plasma and its pharmacokinetic studies | Semantic Scholar [semanticscholar.org]
- 4. Sensitive determination of this compound in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Erdosteine and its Active Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erdosteine is a mucolytic agent used in the treatment of respiratory diseases.[1][2] It functions as a prodrug, meaning it is inactive until it is metabolized in the body.[2][3] Following oral administration, this compound is rapidly absorbed and undergoes first-pass metabolism in the liver to form its primary active metabolite, N-thiodiglycolyl-homocysteine, also known as Metabolite I (Met-I).[1][4] This active metabolite exerts mucolytic and antioxidant effects.[1][3] Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. This application note provides a detailed protocol for the simultaneous determination of this compound and its active metabolite, Met-I, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound's therapeutic activity is dependent on its conversion to the active Metabolite I. This biotransformation involves the opening of the thiolactone ring, which unmasks a free sulfhydryl group responsible for the drug's mucolytic and antioxidant properties.[1][3]
Caption: Metabolic conversion of this compound to its active Metabolite I.
Experimental Protocols
This section details the methodology for the simultaneous quantification of this compound and Met-I in human plasma.
Sample Preparation
A sensitive and accurate method involves pre-column derivatization to improve the chromatographic and mass spectrometric properties of the analytes.[5][6]
-
Plasma Collection : Collect whole blood samples in tubes containing an appropriate anticoagulant. Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Internal Standard Addition : To a 100 µL aliquot of plasma, add the internal standards. Paracetamol can be used as an internal standard for this compound, and captopril for its active metabolite.[5][6]
-
Derivatization : Add 2-bromo-3'-methoxyacetophenone to the plasma sample to derivatize this compound and its thiol-containing active metabolite.[5][6]
-
Protein Precipitation/Extraction : Perform protein precipitation by adding a suitable organic solvent (e.g., methanol or acetonitrile). Alternatively, solid-phase extraction (SPE) can be employed for sample clean-up using a 96-well OASIS HLB extraction plate.[7][8]
-
Evaporation and Reconstitution : Following extraction, evaporate the supernatant or eluent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.[8]
LC-MS/MS Analysis
The following is a representative set of LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Agilent XDB-C18 (50 mm x 4.6 mm, 1.8 µm)[5][6] |
| Mobile Phase | A: 0.1% Formic acid in 5 mmol/L Ammonium AcetateB: 0.1% Formic acid in Methanol[5][6] |
| Gradient | Gradient elution mode[5][6] |
| Flow Rate | 0.3 mL/min[8] |
| Injection Volume | 5 µL[9] |
| Column Temperature | 40 °C[9] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | This compound: 250[8] |
| Product Ion (m/z) | This compound: 204[8] |
| Internal Standard | Letosteine (Precursor: 280 m/z, Product: 160 m/z)[8] |
Experimental Workflow
The overall workflow for the analysis is depicted below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | this compound [this compound.net]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. [Simultaneous determination of this compound and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Simultaneous determination of this compound and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization]. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive determination of this compound in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Application Notes and Protocols for Assessing the In Vitro Antioxidant Capacity of Erdosteine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro antioxidant properties of Erdosteine and its active metabolite, Metabolite 1 (Met 1). This compound, a thiol derivative, exhibits significant antioxidant activity primarily through the free sulfhydryl (-SH) groups of its active metabolite, which are formed after hepatic metabolism.[1][2] This document outlines detailed protocols for various antioxidant assays, data presentation guidelines, and visual representations of relevant pathways and workflows.
This compound's antioxidant mechanism involves both direct radical scavenging and the modulation of endogenous antioxidant defense systems.[1][2] It has been shown to protect against oxidative damage by reducing lipid peroxidation and enhancing the activity of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[2] Furthermore, this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[3]
Data Presentation
Quantitative results from the following antioxidant assays should be summarized in the tables below for clear comparison and analysis.
Table 1: Radical Scavenging Activity of this compound Metabolite 1 (Met 1)
| Assay | Test Concentration | % Inhibition | IC50 Value | Positive Control |
| DPPH | (e.g., 10-100 µg/mL) | Data | Data | Ascorbic Acid / Trolox |
| ABTS | (e.g., 10-100 µg/mL) | Data | Data | Ascorbic Acid / Trolox |
Table 2: Effect of this compound Metabolite 1 (Met 1) on Antioxidant Enzyme Activity
| Enzyme | Cell Line / System | Met 1 Concentration | Enzyme Activity (U/mg protein) | Fold Increase vs. Control |
| SOD | e.g., A549 cells | Data | Data | Data |
| CAT | e.g., A549 cells | Data | Data | Data |
| GPx | e.g., A549 cells | Data | Data | Data |
Table 3: Effect of this compound Metabolite 1 (Met 1) on Lipid Peroxidation
| Assay | Cell Line / System | Met 1 Concentration | MDA Level (nmol/mg protein) | % Reduction vs. Oxidative Stress Control |
| MDA | e.g., A549 cells | Data | Data | Data |
Signaling Pathway
The Keap1-Nrf2 signaling pathway is a key mechanism through which cells respond to oxidative stress. This compound has been shown to activate this pathway, leading to the transcription of antioxidant and cytoprotective genes.[3]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Workflow:
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Sample Preparation: Dissolve this compound's active metabolite (Metabolite 1) and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution or positive control to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
For the control, add 100 µL of the solvent used for the sample and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a series of dilutions of Metabolite 1 and a positive control (e.g., Trolox) in a suitable solvent.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each sample dilution or positive control to the wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
For the blank, use 10 µL of the solvent instead of the sample.
-
For the control, use 10 µL of the solvent and 190 µL of the ABTS•+ solution.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula provided for the DPPH assay.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the ability of SOD in a sample to inhibit the dismutation of superoxide radicals. One common method involves the use of a xanthine/xanthine oxidase system to generate superoxide radicals, which then reduce a detector dye (e.g., WST-1 or NBT). SOD activity is determined by the degree of inhibition of this reduction.
Workflow:
Protocol:
-
Sample Preparation:
-
Culture cells (e.g., A549) and treat with various concentrations of Metabolite 1 for a specified time.
-
Induce oxidative stress if required (e.g., with H₂O₂).
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Assay Procedure (using a commercial kit is recommended):
-
Follow the manufacturer's instructions for the SOD assay kit.
-
Typically, the cell lysate is mixed with a substrate and xanthine oxidase.
-
The rate of formation of the colored product is measured at the appropriate wavelength (e.g., 450 nm for WST-1).
-
-
Calculation: Calculate the SOD activity based on the inhibition of the colorimetric reaction compared to a standard curve. Express the activity as units per milligram of protein (U/mg protein).
Catalase (CAT) Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ can be quantified colorimetrically.
Workflow:
Protocol:
-
Sample Preparation: Prepare cell lysates as described for the SOD assay.
-
Assay Procedure (using a commercial kit is recommended):
-
The cell lysate is incubated with a known concentration of H₂O₂.
-
The reaction is stopped, and the remaining H₂O₂ is reacted with a chromogenic substrate.
-
The absorbance of the resulting colored product is measured (e.g., at 520 nm).
-
-
Calculation: The catalase activity is inversely proportional to the absorbance and is calculated based on a standard curve. The activity is expressed as U/mg protein.
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx by coupling the reduction of an organic hydroperoxide to the oxidation of NADPH by glutathione reductase. The decrease in NADPH absorbance is monitored at 340 nm.
Workflow:
Protocol:
-
Sample Preparation: Prepare cell lysates as described for the SOD assay.
-
Assay Procedure (using a commercial kit is recommended):
-
The cell lysate is added to a reaction mixture containing glutathione, glutathione reductase, and NADPH.
-
The reaction is initiated by adding a hydroperoxide substrate (e.g., tert-butyl hydroperoxide).
-
The decrease in absorbance at 340 nm due to NADPH oxidation is monitored kinetically.
-
-
Calculation: The GPx activity is calculated from the rate of NADPH consumption and is expressed as U/mg protein.
Malondialdehyde (MDA) Assay
This assay measures the levels of malondialdehyde, a major product of lipid peroxidation. The most common method involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically.
Workflow:
Protocol:
-
Sample Preparation: Prepare cell lysates as previously described. Lipid peroxidation can be induced by treating cells with an oxidizing agent.
-
Assay Procedure (using a commercial kit is recommended):
-
The cell lysate is mixed with a TBA reagent.
-
The mixture is heated to facilitate the reaction between MDA and TBA.
-
After cooling, the absorbance of the pink-colored product is measured at approximately 532 nm.
-
-
Calculation: The concentration of MDA is determined from a standard curve and is typically expressed as nmol/mg protein.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of this compound antioxidant activity in experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects HEI-OC1 auditory cells from cisplatin toxicity through suppression of inflammatory cytokines and induction of Nrf2 target proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Erdosteine's Effect on Sputum Viscosity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanisms and methodologies for quantifying the mucolytic effects of erdosteine on sputum viscosity. This document includes detailed experimental protocols, quantitative data from clinical studies, and visualizations of the key pathways and workflows.
Introduction
This compound is a mucolytic agent used in the treatment of respiratory diseases characterized by the hypersecretion of viscous mucus, such as chronic obstructive pulmonary disease (COPD). It functions as a prodrug, being converted in the liver to its active metabolite, Metabolite I (M1), which possesses a free sulfhydryl (-SH) group.[1][2] This active metabolite is responsible for this compound's mucolytic, antioxidant, and anti-inflammatory properties.[3][4] The primary mechanism of its mucolytic action involves the breaking of disulfide bonds that cross-link mucin glycoproteins, the main structural components of mucus.[3][5] This action reduces the viscosity and elasticity of sputum, facilitating its clearance from the airways.[3]
Data Presentation
The following tables summarize the quantitative effects of this compound on sputum viscosity and related biochemical markers as reported in various clinical studies.
Table 1: Effect of this compound on Sputum Viscosity
| Study/Parameter | This compound Group | Control/Comparator Group | Percentage Reduction | p-value | Citation |
| Apparent Sputum Viscosity | Significant reduction | Placebo | - | < 0.05 | [6][7] |
| Sputum Viscosity Score | Significant reduction from baseline | Placebo | 37% ± 9% | Significant vs. control | [8] |
| Sputum Viscosity (vs. NAC) | Faster reduction | N-acetylcysteine (NAC) | - | Statistically significant | [9] |
| Sputum Viscosity in AECOPD | Faster improvement | Amoxicillin alone | - | Not specified | [10] |
| Sputum Viscosity (Meta-analysis) | Significant reduction (score: -0.28) | Placebo/other mucolytics | - | < 0.05 | [11] |
Table 2: Effect of this compound on Biochemical Markers in Sputum
| Biochemical Marker | Effect Observed with this compound | p-value | Citation |
| Fucose Content | Significant reduction | < 0.05 | [6][7] |
| Macromolecular Dry Weight (MDW) | Significant reduction | < 0.05 | [6][7] |
| Total IgA/Albumin Ratio | Significant increase | < 0.05 | [6] |
| Lactoferrin/Albumin Ratio | Significant increase | < 0.05 | [6] |
| Lysozyme/Albumin Ratio | Significant increase | < 0.05 | [6] |
Signaling Pathways and Mechanisms
The mucolytic activity of this compound is dependent on its metabolic activation. The following diagram illustrates the conversion of this compound to its active metabolite M1 and its subsequent action on mucin polymers.
Caption: Metabolic activation of this compound and its mucolytic action.
Experimental Protocols
This section provides detailed protocols for quantifying the mucolytic effects of this compound on sputum.
Protocol 1: Measurement of Sputum Viscosity using a Cone-Plate Rheometer
This protocol is adapted from methodologies used in clinical research to assess the rheological properties of sputum.
1. Materials and Equipment:
-
Cone-plate rheometer
-
Sputum samples (freshly collected)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound active metabolite (M1) solutions of varying concentrations
-
Positive displacement pipette
-
Spatula
-
Vortex mixer
2. Sputum Sample Preparation:
-
Collect sputum samples from patients and process them within 2 hours.
-
Visually inspect and remove any salivary contamination.
-
Homogenize the sputum sample by gentle vortexing for 30 seconds to ensure a consistent sample.
3. Rheometer Setup and Calibration:
-
Set the temperature of the rheometer's Peltier plate to 37°C to mimic physiological conditions.
-
Calibrate the instrument according to the manufacturer's instructions.
-
Use a cone-plate geometry suitable for viscous, heterogeneous samples.
4. Measurement Procedure:
-
Using a positive displacement pipette, carefully load approximately 1 mL of the homogenized sputum sample onto the center of the rheometer's lower plate.
-
Lower the upper cone to the specified gap distance, ensuring the sample fills the gap completely without overflowing.
-
Perform an oscillatory frequency sweep (e.g., from 0.1 to 10 Hz) at a constant strain (e.g., 5%) to determine the baseline elastic (G') and viscous (G'') moduli.
-
To assess the effect of this compound, add a known concentration of the active metabolite M1 to a fresh aliquot of the sputum sample and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Repeat the rheological measurement on the treated sample.
5. Data Analysis:
-
Record the viscosity (η*) at a specific frequency (e.g., 1 Hz) for both untreated and treated samples.
-
Calculate the percentage reduction in viscosity after treatment with this compound's active metabolite.
-
Compare the results to a negative control (sputum treated with PBS) and a positive control (sputum treated with another known mucolytic like N-acetylcysteine).
Protocol 2: In Vitro Mucolytic Activity Assay
This protocol provides a method to assess the direct mucolytic effect of this compound's active metabolite on a mucin solution.
1. Materials and Equipment:
-
Porcine gastric mucin (PGM)
-
Phosphate buffer (pH 7.0)
-
This compound active metabolite (M1)
-
N-acetylcysteine (NAC) as a positive control
-
Ostwald viscometer
-
Water bath maintained at 37°C
-
Magnetic stirrer and stir bars
2. Preparation of Mucin Solution:
-
Prepare a 1% (w/v) solution of porcine gastric mucin in phosphate buffer.
-
Stir the solution gently for 24 hours at 4°C to ensure complete hydration and homogenization.
3. Experimental Procedure:
-
Prepare serial dilutions of this compound's active metabolite M1 and NAC in phosphate buffer.
-
Add 5 mL of the 1% mucin solution to a series of test tubes.
-
Add 0.5 mL of the different concentrations of M1, NAC, or phosphate buffer (negative control) to the respective test tubes.
-
Incubate the tubes in a water bath at 37°C for 30 minutes with gentle shaking.
4. Viscosity Measurement:
-
Measure the flow time of each solution through the Ostwald viscometer, which is maintained at 37°C.
-
Calculate the relative viscosity of each solution compared to the phosphate buffer control.
-
Determine the concentration of M1 required to achieve a 50% reduction in mucin viscosity (IC50).
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the mucolytic efficacy of this compound on patient-derived sputum samples.
Caption: Workflow for evaluating this compound's mucolytic effect.
Conclusion
The protocols and data presented in these application notes provide a framework for the quantitative assessment of this compound's effect on sputum viscosity. The mucolytic action of its active metabolite, M1, has been demonstrated to significantly reduce sputum viscosity, a key factor in improving mucociliary clearance in patients with hypersecretory respiratory diseases. The provided methodologies can be adapted for preclinical and clinical research to further elucidate the therapeutic benefits of this compound.
References
- 1. Effects of this compound and its metabolites on bacterial adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology and Clinical Efficacy of this compound in COPD - Page 4 [medscape.com]
- 6. Effects of this compound on sputum biochemical and rheologic properties: pharmacokinetics in chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on sputum biochemical and rheologic properties: Pharmacokinetics in chronic obstructive lung disease | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. karat-expert.ru [karat-expert.ru]
- 10. This compound: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]
- 11. The therapeutic efficacy of this compound in the treatment of chronic obstructive bronchitis: a meta-analysis of individual patient data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Erdosteine's Effects on Lung Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erdosteine is a thiol derivative with mucolytic, antibacterial, anti-inflammatory, and antioxidant properties.[1][2] Its active metabolite, Metabolite I (M1), possesses a free sulfhydryl group that is crucial for its pharmacological activity.[1] this compound has demonstrated efficacy in various respiratory conditions, including chronic obstructive pulmonary disease (COPD), by mitigating inflammation and oxidative stress.[2][3] This document provides detailed application notes and protocols for utilizing preclinical in vivo imaging techniques to assess the therapeutic effects of this compound on lung inflammation. These non-invasive methods allow for longitudinal studies in animal models, providing valuable insights into the drug's mechanism of action and efficacy.
Featured In Vivo Imaging Techniques
This guide focuses on three powerful in vivo imaging modalities to quantify and monitor the anti-inflammatory effects of this compound in established mouse models of lung inflammation:
-
Positron Emission Tomography (PET): Primarily using the radiotracer 18F-Fluorodeoxyglucose (18F-FDG) to measure glucose metabolism, which is elevated in activated inflammatory cells.[4][5]
-
Fluorescence Molecular Tomography (FMT): Employing activatable fluorescent probes to visualize and quantify specific enzymatic activities, such as cathepsins, which are upregulated during inflammation.[6][7]
-
Bioluminescence Imaging (BLI): Utilizing transgenic reporter mice that express luciferase under the control of inflammation-related promoters, such as NF-κB, to monitor inflammatory signaling pathways in real-time.[8][9]
Application Note 1: Assessing the Acute Anti-inflammatory Effects of this compound using 18F-FDG PET/CT in an LPS-Induced Lung Injury Model
This protocol details the use of 18F-FDG PET/CT to quantify the rapid anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced acute lung inflammation model in mice.
Experimental Protocol
-
Animal Model:
-
Use 8-10 week old male C57BL/6 mice.
-
Induce acute lung inflammation by intratracheal or intranasal instillation of LPS (1-5 mg/kg body weight) dissolved in sterile saline.[10] Control animals receive sterile saline only.
-
-
This compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound orally (e.g., 10, 50, 100 mg/kg) 1 hour before and 6 hours after LPS challenge. The vehicle is administered to the control and LPS-only groups.
-
-
18F-FDG PET/CT Imaging:
-
24 hours post-LPS administration, fast the mice for 6-8 hours to reduce background glucose levels.
-
Anesthetize the mice using isoflurane (1-2% in oxygen).
-
Administer approximately 10-15 MBq of 18F-FDG via tail vein injection.[6][11]
-
Allow for a 60-minute uptake period, maintaining the animals under anesthesia.
-
Perform a whole-body CT scan for anatomical reference and attenuation correction, followed by a 10-20 minute PET scan.[11]
-
-
Data Analysis:
-
Reconstruct PET and CT images and co-register them.
-
Draw regions of interest (ROIs) over the entire lung fields on the CT images and project them onto the PET images.
-
Calculate the mean and maximum standardized uptake values (SUVmean and SUVmax) for the lung ROIs.[12]
-
Compare the SUV values between the different treatment groups.
-
Expected Quantitative Data
| Group | Treatment | Mean Lung SUVmax (± SEM) | Percent Inhibition of Inflammation (%) |
| 1 | Control (Saline + Vehicle) | 1.2 ± 0.1 | N/A |
| 2 | LPS + Vehicle | 3.5 ± 0.3 | 0 |
| 3 | LPS + this compound (10 mg/kg) | 2.8 ± 0.2 | 20.0 |
| 4 | LPS + this compound (50 mg/kg) | 2.1 ± 0.2 | 40.0 |
| 5 | LPS + this compound (100 mg/kg) | 1.5 ± 0.1 | 57.1 |
Experimental Workflow
Application Note 2: Monitoring this compound's Efficacy in a Chronic Lung Inflammation and Fibrosis Model with Fluorescence Molecular Tomography (FMT)
This protocol describes the use of FMT with a cathepsin-activatable probe to assess the therapeutic effects of this compound in a bleomycin-induced model of chronic lung inflammation and fibrosis.
Experimental Protocol
-
Animal Model:
-
This compound Administration:
-
Begin daily oral administration of this compound (e.g., 50, 100 mg/kg) or vehicle 24 hours after bleomycin instillation and continue for 14-21 days.
-
-
Fluorescence Molecular Tomography (FMT):
-
On days 7, 14, and 21 post-bleomycin, inject a cathepsin-sensitive near-infrared (NIR) fluorescent probe (e.g., ProSense 750 FAST, 2 nmol) via the tail vein.[15]
-
Image the mice 24 hours after probe injection using an FMT imaging system.[7]
-
The system will acquire a series of fluorescence images from multiple source-detector projections.
-
-
Data Analysis:
-
Reconstruct the 3D fluorescence data to generate tomographic images of probe activation.
-
Define a 3D region of interest (ROI) encompassing the thoracic cavity.
-
Quantify the total fluorescence signal (in picomoles) within the lung ROI.
-
Compare the fluorescence signal between treatment groups at each time point.
-
Expected Quantitative Data
| Day | Group | Treatment | Mean Fluorescence Signal (pmol ± SEM) |
| 7 | 1 | Control | 0.5 ± 0.1 |
| 7 | 2 | Bleomycin + Vehicle | 4.2 ± 0.4 |
| 7 | 3 | Bleomycin + this compound (100 mg/kg) | 2.9 ± 0.3 |
| 14 | 1 | Control | 0.6 ± 0.1 |
| 14 | 2 | Bleomycin + Vehicle | 5.8 ± 0.5 |
| 14 | 3 | Bleomycin + this compound (100 mg/kg) | 3.5 ± 0.4 |
| 21 | 1 | Control | 0.5 ± 0.1 |
| 21 | 2 | Bleomycin + Vehicle | 6.5 ± 0.6 |
| 21 | 3 | Bleomycin + this compound (100 mg/kg) | 3.1 ± 0.3 |
Experimental Workflow```dot
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways. Its active metabolite, M1, can directly scavenge reactive oxygen species (ROS) and replenish glutathione (GSH) stores, a critical endogenous antioxidant. [16]By reducing oxidative stress, this compound inhibits the activation of the pro-inflammatory transcription factor NF-κB. [17][18]This, in turn, suppresses the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. [17][18]Furthermore, this compound may promote the activation of the Nrf2 pathway, a master regulator of the antioxidant response. [19]
References
- 1. Evaluation of cigarette smoke-induced emphysema in mice using quantitative micro-computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Pulmonary Imaging Using Computed Tomography and Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of this compound on airway defence mechanisms and inflammatory cytokines in the settings of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Imaging Biomarkers and Pathobiological Profiling in a Rat Model of Drug-Induced Interstitial Lung Disease Induced by Bleomycin [frontiersin.org]
- 5. Frontiers | Molecular imaging of inflammation with PET in acute and ventilator-induced lung injury [frontiersin.org]
- 6. Frontiers | In vivo MRI and PET imaging in a translational ILD mouse model expressing non-resolving fibrosis and bronchiectasis-like pathology after repeated systemic exposure to bleomycin [frontiersin.org]
- 7. Optical Imaging of Molecular Signatures in Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Relevance of the Mouse Cigarette Smoke Model of COPD: Peering through the Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Bioluminescence Imaging of Nuclear Factor kappaB Activation: A Valuable Model for Studying Inflammatory and Oxidative Stress in Live Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. FDG-PET Quantification of Lung Inflammation with Image-Derived Blood Input Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamic FDG-PET Imaging to Differentiate Malignancies from Inflammation in Subcutaneous and In Situ Mouse Model for Non-Small Cell Lung Carcinoma (NSCLC) | PLOS One [journals.plos.org]
- 13. Bleomycin-induced lung injury in mice investigated by MRI: model assessment for target analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imaging Biomarkers and Pathobiological Profiling in a Rat Model of Drug-Induced Interstitial Lung Disease Induced by Bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. Multifaceted Beneficial Effects of this compound: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory Effect of this compound in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiviral Effect of this compound in Cells Infected with Human Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Proteomic Analysis of Lung Tissue Following Erdosteine Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed framework for the proteomic analysis of lung tissue after the administration of Erdosteine, a mucolytic and antioxidant agent. This compound is a prodrug that is converted to its active metabolite, Metabolite 1 (Met 1), which possesses free sulfhydryl groups that exert antioxidant and anti-inflammatory effects.[1][2][3][4][5] Understanding the proteomic changes in lung tissue in response to this compound is crucial for elucidating its mechanism of action and identifying potential biomarkers for its therapeutic effects. This application note outlines a comprehensive experimental workflow, from sample preparation to mass spectrometry-based protein identification and quantification. Furthermore, it presents hypothetical quantitative data and visualizes the key signaling pathways potentially modulated by this compound.
Introduction
This compound is a thiol derivative used in the treatment of various respiratory diseases, including chronic obstructive pulmonary disease (COPD).[1][3][6] Its therapeutic efficacy is attributed to its mucolytic, antioxidant, and anti-inflammatory properties.[1][3][4][5] The active form of the drug, Metabolite 1 (Met 1), contains a free thiol group that can scavenge reactive oxygen species (ROS) and interfere with inflammatory signaling pathways, thereby protecting lung tissue from oxidative damage and inflammation.[1][2][3][4][5]
Proteomic analysis of lung tissue following this compound administration can provide a global view of the molecular changes induced by the drug. This approach allows for the identification and quantification of proteins involved in various cellular processes, offering insights into the drug's mechanism of action and its impact on disease-related pathways. This document provides a standardized protocol for conducting such a proteomic study and presents expected outcomes based on the known pharmacology of this compound.
Proposed Signaling Pathways Modulated by this compound
This compound, primarily through its active metabolite Met 1, is expected to modulate signaling pathways associated with oxidative stress and inflammation in lung tissue. Key pathways include the NF-κB signaling pathway, which is central to the inflammatory response, and the Nrf2/HO-1 pathway, a major regulator of antioxidant defense.
Caption: Proposed signaling pathways affected by this compound's active metabolite (Met 1) in lung tissue.
Hypothetical Quantitative Proteomic Data
The following tables summarize the hypothetical changes in protein expression in lung tissue following this compound administration, based on its known antioxidant and anti-inflammatory properties.
Table 1: Hypothetical Down-regulation of Pro-inflammatory Proteins
| Protein Name | Gene Name | Fold Change (this compound vs. Control) | Function |
| Tumor necrosis factor-alpha | TNF | -2.5 | Pro-inflammatory cytokine |
| Interleukin-1 beta | IL1B | -2.2 | Pro-inflammatory cytokine |
| Interleukin-6 | IL6 | -2.0 | Pro-inflammatory cytokine |
| Cyclooxygenase-2 | PTGS2 | -1.8 | Enzyme involved in inflammation |
| Inducible nitric oxide synthase | NOS2 | -1.9 | Enzyme producing nitric oxide |
Table 2: Hypothetical Up-regulation of Antioxidant and Protective Proteins
| Protein Name | Gene Name | Fold Change (this compound vs. Control) | Function |
| Heme oxygenase 1 | HMOX1 | +2.8 | Antioxidant enzyme |
| Superoxide dismutase [Cu-Zn] | SOD1 | +2.1 | Antioxidant enzyme |
| Catalase | CAT | +2.3 | Antioxidant enzyme |
| Glutathione S-transferase P | GSTP1 | +2.0 | Detoxification enzyme |
| Thioredoxin | TXN | +2.5 | Antioxidant protein |
Experimental Protocols
A generalized workflow for the proteomic analysis of lung tissue is presented below. This can be adapted based on the specific experimental design and available instrumentation.
Caption: General experimental workflow for proteomic analysis of lung tissue.
Animal Model and this compound Administration
-
Animal Model: Use an appropriate animal model for the respiratory disease of interest (e.g., bleomycin-induced pulmonary fibrosis in rats).[7][8]
-
Groups: Divide animals into at least two groups: a control group receiving vehicle and a treatment group receiving this compound.
-
Administration: Administer this compound orally at a clinically relevant dose (e.g., 10 mg/kg/day for rats) for a specified duration.[7][8]
-
Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse the lungs with saline to remove blood. Excise the lung tissue, snap-freeze in liquid nitrogen, and store at -80°C until further processing.
Protein Extraction from Lung Tissue
-
Homogenization: Homogenize the frozen lung tissue in a lysis buffer (e.g., urea-based buffer) using a bead mill homogenizer.[9][10]
-
Sonication: Further disrupt the cells by sonication on ice.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
Protein Digestion
-
Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free sulfhydryl groups by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the protein sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried peptides in a solution of 2% acetonitrile (ACN) and 0.1% formic acid (FA).[9][10]
-
Chromatography: Load the peptide sample onto a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).[9][10]
-
Mass Spectrometry: Acquire mass spectra in a data-dependent or data-independent acquisition (DIA) mode.[9][10]
Data Analysis
-
Database Search: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, Spectronaut). Search the spectra against a relevant protein database (e.g., UniProt) to identify peptides and proteins.
-
Protein Quantification: Perform label-free quantification (LFQ) or isobaric labeling-based quantification to determine the relative abundance of proteins between the control and this compound-treated groups.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed.
-
Bioinformatic Analysis: Use bioinformatic tools to perform functional annotation, pathway analysis, and protein-protein interaction network analysis of the differentially expressed proteins.
Conclusion
The proteomic analysis of lung tissue following this compound administration offers a powerful approach to unravel its molecular mechanisms of action. The protocols and expected outcomes presented in this application note provide a solid foundation for researchers to design and execute such studies. The identification of proteins and pathways modulated by this compound will not only enhance our understanding of its therapeutic effects but may also lead to the discovery of novel biomarkers and therapeutic targets for respiratory diseases.
References
- 1. Multifaceted Beneficial Effects of this compound: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pharmacology and clinical efficacy of this compound in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. This compound: its relevance in COPD treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effects of this compound on inflammation and fibrosis in rats with pulmonary fibrosis induced by bleomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on bleomycin-induced lung fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteomic Analysis of Human Whole Lung Tissue Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/M... [protocols.io]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Inhibition of Bacterial Biofilm Formation by Erdosteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erdosteine is a mucoactive agent that has demonstrated potential effects on bacterial biofilm formation, a critical factor in chronic and recurrent infections. As a prodrug, this compound is converted to its active metabolites, most notably Metabolite I (Met I), which possesses free thiol groups.[1] These thiol groups are key to its mechanism of action, which includes the disruption of disulfide bonds within the biofilm's extracellular polymeric substance (EPS) matrix and antioxidant properties that can interfere with the oxidative stress that influences EPS production.[2] This document provides detailed protocols for assessing the efficacy of this compound in inhibiting bacterial biofilm formation, focusing on two common bacterial strains known for their robust biofilm production: Staphylococcus aureus and Pseudomonas aeruginosa.
Mechanism of Action
This compound's primary anti-biofilm activity is attributed to its active metabolites. The proposed mechanisms include:
-
Disruption of the EPS Matrix: The thiol groups of Metabolite I can break the disulfide bridges that stabilize the glycoprotein components of the bacterial EPS, thereby weakening the biofilm structure and potentially increasing the penetration of co-administered antibiotics.[2]
-
Antioxidant Activity: By scavenging free oxygen radicals, this compound's metabolites can reduce the oxidative stress that contributes to the production of the biofilm matrix.[2]
-
Inhibition of Bacterial Adhesion: The thiol groups can also interfere with bacterial fimbriae, weakening the bonds bacteria use to attach to epithelial surfaces, which is the initial step in biofilm formation.[1][3]
-
Modulation of Quorum Sensing: There is evidence to suggest that the antioxidant effects of this compound's metabolites may influence nitric oxide-based mechanisms that in turn modulate quorum sensing pathways, which are crucial for biofilm development.[2][4]
Experimental Protocols
Two primary assays are detailed below to quantify the effect of this compound on bacterial biofilms: the Crystal Violet (CV) assay for measuring biofilm biomass and the Resazurin assay for assessing cell viability within the biofilm.
Protocol 1: Quantification of Biofilm Biomass using Crystal Violet Assay
This protocol outlines the steps to determine the effect of this compound on the total biomass of a bacterial biofilm.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strains (S. aureus or P. aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound and/or its active Metabolite I (Met I)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 30% Acetic Acid
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate 5 mL of TSB with a single colony of the desired bacterial strain and incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD600) of 0.05-0.1.
-
Plate Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.
-
Add 100 µL of TSB containing the desired concentrations of this compound or Met I to the wells. A typical concentration range to test is 2, 5, and 10 mg/L.[5]
-
Include positive control wells (bacteria without this compound) and negative control wells (TSB only).
-
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at 570-595 nm using a microplate reader.
Protocol 2: Assessment of Biofilm Viability using Resazurin Assay
This protocol measures the metabolic activity of the bacterial cells within the biofilm, providing an indication of cell viability after treatment with this compound.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strains (S. aureus or P. aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound and/or its active Metabolite I (Met I)
-
Phosphate-buffered saline (PBS)
-
Resazurin sodium salt solution (e.g., 0.01% w/v in PBS, sterile filtered)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Biofilm Formation: Follow steps 1-4 of the Crystal Violet Assay protocol to grow biofilms in the presence and absence of this compound.
-
Washing: Carefully discard the planktonic culture and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells and residual media.
-
Resazurin Addition: Add 100 µL of PBS and 10 µL of the resazurin solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light. The incubation time may need to be optimized depending on the bacterial strain and biofilm density.
-
Quantification: Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (at 570 nm and 600 nm) using a microplate reader. A decrease in the resazurin signal (blue color) and an increase in the resorufin signal (pink color) indicates metabolic activity.
Data Presentation
The following tables summarize quantitative data from a study on the effect of this compound and its Metabolite I on methicillin-resistant Staphylococcus aureus (MRSA) biofilms.[4]
Table 1: Effect of this compound and Metabolite I on the Number of Biofilm-Dwelling Cells of MRSA Strains
| Treatment | Concentration (mg/L) | MRSA ATCC 43300 (% Increase in Cell Number) | MRSA 98825 TX (% Increase in Cell Number) |
| This compound | 2 | 73.0% | 67.0% |
| This compound | 5 | ~10-fold increase | ~10-fold increase |
| Metabolite I | 2 | ~10-fold increase | ~1000-fold increase |
| Metabolite I | 5 | ~100-fold increase | ~1000-fold increase |
Data adapted from Cattò et al., 2021.[4]
Table 2: Effect of this compound and Metabolite I on Oxidative Stress within MRSA Biofilms
| Treatment | Concentration (mg/L) | MRSA ATCC 43300 (% Reduction in ROS) | MRSA 98825 TX (% Reduction in ROS) |
| This compound | 2 | 46.4% | 62.6% |
| This compound | 5 | 87.1% | >99% |
| Metabolite I | 2 | >99% | >99% |
| Metabolite I | 5 | >99% | >99% |
ROS: Reactive Oxygen Species. Data adapted from Cattò et al., 2021.[4]
Note: The results indicate that at the tested concentrations, this compound and its metabolite paradoxically increased the number of biofilm-dwelling S. aureus cells while significantly reducing oxidative stress. This highlights the complexity of this compound's effects and suggests that its role may be more as a modulator of biofilm phenotype and a potentiator of antibiotic efficacy rather than a direct inhibitor of biofilm growth.[4][5]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound's effect on bacterial biofilm formation.
Caption: Experimental workflow for assessing this compound's anti-biofilm activity.
References
- 1. Effects of this compound and its metabolites on bacterial adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the Role of the Antioxidant Drug this compound and Its Active Metabolite on Staphylococcus aureus Methicillin Resistant Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The combination of the SH metabolite of this compound (a mucoactive drug) and ciprofloxacin increases the inhibition of bacterial adhesiveness achieved by ciprofloxacin alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the Role of the Antioxidant Drug this compound and Its Active Metabolite on Staphylococcus aureus Methicillin Resistant Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound enhances antibiotic activity against bacteria within biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Uncovering the Molecular Targets of Erdosteine using Genome-Wide CRISPR-Cas9 Screening
References
- 1. This compound | C8H11NO4S2 | CID 65632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Multifaceted Beneficial Effects of this compound: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. scispace.com [scispace.com]
- 10. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Erdosteine in in vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with erdosteine in in vitro settings.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Cell Culture Media | Low aqueous solubility of this compound. | This compound is sparingly soluble in aqueous buffers[1]. To maximize solubility, first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution into your aqueous buffer or cell culture media of choice[1]. For instance, a 1:5 solution of DMSO:PBS (pH 7.2) can be used[1]. Ensure the final DMSO concentration in your assay is low and does not affect cell viability. |
| Use of aged or hygroscopic DMSO. | Moisture-absorbing DMSO can reduce the solubility of this compound[2]. It is highly recommended to use fresh, newly opened DMSO to prepare stock solutions[3]. | |
| Insufficient dissolution of the compound. | Sonication or gentle warming (e.g., in a hot water bath) can aid in the dissolution of this compound in the solvent[2][3]. | |
| Low or No Observed Effect in the Assay | Inadequate concentration of this compound. | The effective concentration of this compound can vary depending on the cell type and assay. In RAW 264.7 macrophage cells, concentrations of 1, 10, or 100 μg/mL have been used without cytotoxic effects to inhibit LPS-induced inflammation[3][4]. For antiviral effects in A549 and Caco-2 cells, concentrations up to 1000 µg/mL have been tested[5][6][7]. |
| Instability of this compound in aqueous solution. | Aqueous solutions of this compound are not recommended for storage for more than one day[1]. Prepare fresh dilutions from your DMSO stock for each experiment. The solid form of this compound is stable for at least 4 years when stored at -20°C[1]. | |
| High Background Signal or Solvent Effects | High concentration of the organic solvent (e.g., DMSO) in the final assay volume. | High concentrations of DMSO can be toxic to cells and interfere with assay results. It is crucial to maintain a low final concentration of DMSO in the cell culture medium. Typically, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines. Always include a vehicle control (media with the same final concentration of DMSO as the treated samples) in your experimental design to account for any solvent effects[3]. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro assays?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound[1][2][3]. It is also soluble in dimethylformamide[1]. This compound is only slightly soluble in water, methanol, and ethanol[8][9].
Q2: What are the reported solubilities of this compound in common solvents?
A2: The solubility of this compound can vary slightly between suppliers. The following table summarizes the reported solubility data:
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL, 50 mg/mL | [1][2][3] |
| Dimethyl formamide (DMF) | ~25 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [2] |
| Water | ~6.67 mg/mL (requires sonication) | [3] |
| 1:5 DMSO:PBS (pH 7.2) | ~0.16 mg/mL | [1] |
Q3: How should I prepare an this compound stock solution?
A3: To prepare a stock solution, dissolve the crystalline solid this compound in a suitable organic solvent like DMSO[1]. To enhance dissolution, you can use an ultrasonic bath[3]. It is also recommended to purge the solvent with an inert gas before dissolving the compound[1].
Q4: How stable is this compound in solution?
A4: this compound is supplied as a crystalline solid and is stable for at least four years when stored at -20°C[1]. While stock solutions in DMSO can be stored, aqueous solutions of this compound are not recommended to be stored for more than one day[1]. Degradation of this compound has been observed in acidic and basic conditions, as well as in the presence of 30% hydrogen peroxide[10][11].
Q5: What is the mechanism of action of this compound?
A5: this compound is a prodrug that is metabolized in the liver to its active metabolite, which contains free sulfhydryl (-SH) groups[12][13][14]. These groups are responsible for its mucolytic and antioxidant activities[12][13]. In the context of inflammation, this compound has been shown to inhibit the NF-κB signaling pathway[1][2][3]. It does this by inhibiting the activity of IκB kinase (IKK), which prevents the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus[1][4]. This leads to a reduction in the production of pro-inflammatory cytokines like IL-6 and IL-1β[1][4].
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), fresh and high purity
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Purge the DMSO with an inert gas to remove dissolved oxygen.
-
Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 50 mg/mL).
-
To aid dissolution, vortex the solution and use an ultrasonic bath if necessary[3]. Gentle warming can also be applied[2].
-
Once fully dissolved, store the stock solution at -20°C.
-
Protocol 2: in vitro Anti-Inflammatory Assay in RAW 264.7 Cells
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 24-well or 96-well)
-
Assay kits for measuring cytokines (e.g., IL-6, IL-1β) such as ELISA kits.
-
-
Procedure:
-
Seed RAW 264.7 cells in a cell culture plate at a suitable density and allow them to adhere overnight.
-
Prepare fresh dilutions of this compound from the DMSO stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 µg/mL)[3]. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-treat the cells with this compound for a specific duration, for example, 6 hours[4].
-
After the pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 10 minutes for signaling pathway analysis or 24 hours for cytokine production)[3][4].
-
After stimulation, collect the cell culture supernatants to measure the levels of secreted cytokines like IL-6 and IL-1β using an appropriate method such as ELISA[1][4].
-
Cell lysates can also be prepared to analyze the expression or phosphorylation of proteins in the NF-κB signaling pathway via Western blotting[4].
-
Visualizations
Caption: Workflow for an in vitro anti-inflammatory assay with this compound.
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral Effect of this compound in Cells Infected with Human Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Antiviral Effect of this compound in Cells Infected with Human Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. iagim.org [iagim.org]
- 10. speronline.com [speronline.com]
- 11. Stability indicating HPLC determination of this compound in bulk drug and pharmaceutical dosage form | Semantic Scholar [semanticscholar.org]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. This compound | C8H11NO4S2 | CID 65632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
Technical Support Center: Overcoming Challenges in Erdosteine Delivery to Lung Tissue
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the complexities of delivering erdosteine to lung tissue. This guide, presented in a question-and-answer format, addresses specific experimental issues, offers detailed protocols, and presents key data to support your research and development efforts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and analysis of this compound for pulmonary delivery.
Q1: What are the main challenges in delivering this compound to the lungs?
A1: The primary challenges stem from this compound's physicochemical properties and the complexities of aerosol formulation. Key difficulties include:
-
Poor Aqueous Solubility: this compound is only slightly soluble in water, which complicates the development of aqueous formulations for nebulization and can lead to low dissolution rates in the lungs.[1]
-
Formulation for Inhalation: Developing a stable and efficient formulation for inhalation, such as a dry powder inhaler (DPI), requires careful particle engineering to achieve the desired aerodynamic properties for deep lung deposition.[2][3]
-
Chemical Stability: As a thiol-containing compound, this compound and its active metabolite (Metabolite 1 or M1) can be susceptible to oxidation, which may affect its stability during formulation, aerosolization, and in biological matrices.[4][5][6][7]
-
Analytical Challenges: The accurate quantification of the prodrug this compound and its active thiol metabolite in lung tissue can be complex due to potential matrix effects and the need to prevent oxidation during sample processing.[8][9][10]
Q2: What is the mechanism of action of this compound in the lungs?
A2: this compound is a prodrug that is converted to its active metabolite, Metabolite 1 (M1), which contains a free sulfhydryl (-SH) group.[11] Its therapeutic effects in respiratory diseases are multifactorial:
-
Mucolytic Activity: The thiol group in M1 breaks the disulfide bonds in mucoproteins, reducing the viscosity of mucus and aiding its clearance from the airways.[11]
-
Antioxidant Activity: M1 directly scavenges reactive oxygen species (ROS) and protects against oxidative stress, a key factor in the pathophysiology of many lung diseases.[12] It may also enhance the endogenous antioxidant defense system.[13][14]
-
Anti-inflammatory Effects: this compound has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB, leading to a reduction in the production of inflammatory cytokines.[8][9][15]
Q3: What are the key physicochemical properties of this compound to consider during formulation development?
A3: Understanding the following properties is crucial for successful formulation:
| Property | Value | Significance for Lung Delivery |
| Molecular Weight | 249.31 g/mol | Influences diffusion and transport across biological membranes. |
| pKa | 3.79 (strongest acidic) | Affects solubility at different pH levels in the respiratory tract lining fluid. |
| logP | -0.43 | Indicates its hydrophilic nature, which contributes to its poor lipid membrane permeability. |
| Aqueous Solubility | Slightly soluble | A major hurdle for developing liquid formulations and achieving rapid dissolution in the lungs. |
| Solubility in Organic Solvents | Soluble in DMSO (~20-50 mg/mL) and DMF (~25 mg/mL) | Useful for initial stock solution preparation and in some formulation processes like nanoprecipitation. |
Q4: What are the target particle size characteristics for an this compound dry powder inhaler (DPI)?
A4: For effective delivery to the deep lung, the aerodynamic diameter of the particles is critical. The following are general targets for DPI formulations:
-
Mass Median Aerodynamic Diameter (MMAD): 1-5 µm is the optimal range for deposition in the bronchioles and alveoli.[2][11]
-
Fine Particle Fraction (FPF): This is the percentage of particles with an aerodynamic diameter less than 5 µm. A higher FPF indicates better potential for deep lung deposition. High-efficiency DPIs can achieve FPFs of over 50%.[16][17]
Section 2: Troubleshooting Guides
This section provides practical advice for overcoming common experimental hurdles.
Formulation and Delivery
Q: My this compound is precipitating out of my aqueous formulation. How can I improve its solubility?
A: this compound's low aqueous solubility is a common issue. Consider the following approaches:
-
pH Adjustment: Since this compound has an acidic pKa of 3.79, increasing the pH of the formulation above this value will ionize the molecule and can increase its aqueous solubility. However, the final pH must be compatible with the physiological environment of the lungs (typically pH 6.6-7.0).
-
Co-solvents: The use of biocompatible co-solvents such as ethanol or propylene glycol can increase the solubility of this compound. However, the concentration of co-solvents must be carefully optimized to avoid lung irritation.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can overcome solubility issues and provide controlled release in the lungs.[18][19]
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with this compound, enhancing its apparent solubility in aqueous media.
Q: The aerosol performance of my this compound dry powder inhaler (DPI) is poor, with a low Fine Particle Fraction (FPF). What can I do to improve it?
A: Poor aerosolization is often due to strong cohesive forces between the fine this compound particles or adhesive forces to the carrier particles (if used). Here are some troubleshooting steps:
-
Particle Engineering:
-
Micronization: Ensure your micronization process (e.g., jet milling) is optimized to produce particles in the 1-5 µm range. Over-milling can lead to increased surface energy and agglomeration.
-
Spray Drying: This technique can be used to produce particles with controlled size, shape, and morphology, potentially improving dispersibility.[20][21]
-
-
Formulation Optimization:
-
Carrier Particle Properties: If using a carrier-based formulation (e.g., with lactose), the size, shape, and surface roughness of the carrier particles can significantly impact drug detachment. Experiment with different grades of lactose.[21]
-
Force Control Agents: The addition of small amounts of force control agents, such as magnesium stearate, can reduce the adhesive forces between the drug and carrier, improving the FPF.
-
Drug Loading: The concentration of this compound in the blend can affect aerosol performance. Very low or very high drug loads can sometimes lead to poor dispersibility.[21]
-
-
Inhaler Device: The design of the DPI device itself plays a crucial role in de-agglomeration. Ensure the device provides sufficient energy to disperse the powder. The resistance of the device should be matched to the patient's inspiratory capacity.
Analytical Methods
Q: I am seeing high variability and low recovery when quantifying this compound and its active metabolite (M1) in lung tissue. What could be the cause?
A: This is a common challenge with thiol-containing compounds in complex biological matrices. The following factors are likely contributors:
-
Oxidation: The free thiol group in M1 is prone to oxidation, leading to the formation of disulfides. This can occur during sample homogenization, extraction, and storage.
-
Troubleshooting: Work quickly and on ice. Consider adding antioxidants or a reducing agent like dithiothreitol (DTT) to your homogenization buffer. A more robust approach is to derivatize the thiol group with a stabilizing agent like N-ethylmaleimide (NEM) immediately after tissue homogenization to prevent oxidation.[1]
-
-
Matrix Effects in LC-MS/MS: Endogenous components in the lung tissue homogenate can co-elute with your analytes and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[8][9][10]
-
Troubleshooting:
-
Improve Sample Cleanup: Use a more effective sample preparation technique than simple protein precipitation. Solid-phase extraction (SPE) can provide a cleaner extract.
-
Optimize Chromatography: Adjust your HPLC gradient to better separate this compound and M1 from interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects and variability in extraction recovery.
-
-
-
Inefficient Extraction: this compound and M1 may be binding to proteins or other components in the lung tissue, leading to low extraction recovery.
-
Troubleshooting: Experiment with different extraction solvents and techniques. Protein precipitation followed by liquid-liquid extraction or solid-phase extraction may improve recovery. Ensure your homogenization method is effective at disrupting the tissue and releasing the analytes.
-
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments in this compound lung delivery research.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound.
-
Preparation of Buffers: Prepare phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of the buffer in a glass vial. The solid should be in excess to ensure a saturated solution at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker water bath maintained at 37 °C. Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Separation of Undissolved Solid: Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.
-
Calculation: The solubility is reported in mg/mL or µg/mL.
Protocol 2: In Vitro Drug Release from Nanoparticles (Dialysis Bag Method)
This method is commonly used to assess the release of a drug from a nanoparticle formulation.[2][17][22][23]
-
Preparation of Release Medium: Prepare a release medium that ensures sink conditions (i.e., the concentration of the drug in the medium does not exceed 10-20% of its solubility). For this compound, a phosphate buffer (pH 7.4) may be suitable.
-
Preparation of Dialysis Bags: Cut a piece of dialysis membrane (with a molecular weight cutoff, MWCO, that retains the nanoparticles but allows the free drug to pass through, e.g., 12-14 kDa) and hydrate it in the release medium according to the manufacturer's instructions.
-
Loading the Dialysis Bag: Pipette a known volume of your this compound nanoparticle suspension into the dialysis bag and securely seal both ends.
-
Initiating the Release Study: Place the sealed dialysis bag into a beaker containing a known volume of the release medium (e.g., 100 mL). The beaker should be placed in a shaking water bath at 37 °C with constant, gentle agitation.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Quantification: Analyze the collected samples for this compound concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling. Plot the cumulative percentage of drug released versus time to obtain the release profile.
Protocol 3: Quantification of this compound and Metabolite M1 in Lung Tissue by LC-MS/MS
This protocol provides a framework for the analysis of this compound and its active metabolite in lung tissue. A stable isotope-labeled internal standard is highly recommended for accurate quantification.[1][13][15]
-
Tissue Homogenization:
-
Accurately weigh the frozen lung tissue sample.
-
Add a known volume of ice-cold homogenization buffer (e.g., PBS containing an antioxidant and a derivatizing agent like N-ethylmaleimide to stabilize the thiol group of M1).
-
Homogenize the tissue using a bead beater or a mechanical homogenizer until a uniform suspension is obtained. Keep the sample on ice throughout this process.
-
-
Protein Precipitation:
-
To an aliquot of the lung homogenate, add a known volume of ice-cold acetonitrile (typically 3 volumes of acetonitrile to 1 volume of homogenate) containing the internal standard.
-
Vortex vigorously for 1-2 minutes to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4 °C).
-
-
Sample Evaporation and Reconstitution:
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound, M1 (derivatized), and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards prepared in a blank lung tissue matrix and processed in the same way as the samples.
-
Calculate the concentration of this compound and M1 in the lung tissue samples based on the peak area ratios of the analytes to the internal standard and the calibration curve. The final concentration should be reported as ng/g of tissue.
-
Section 4: Data Presentation
The following tables summarize key quantitative data relevant to this compound delivery to the lungs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₄S₂ | |
| Molecular Weight | 249.31 g/mol | |
| pKa (strongest acidic) | 3.79 | |
| logP | -0.43 | |
| Aqueous Solubility | Slightly soluble | [1] |
| Solubility in DMSO | ~20-50 mg/mL | [20] |
| Solubility in DMF | ~25 mg/mL | [6] |
Table 2: Pharmacokinetic Parameters of this compound and Metabolite M1 after Oral Administration in Humans
| Parameter | This compound | Metabolite M1 | Reference |
| Cmax (µg/mL) | 1.26 ± 0.23 | 3.46 | [22] |
| Tmax (hours) | 1.18 ± 0.26 | 1.48 | [22] |
| Elimination Half-life (hours) | 1.46 ± 0.60 | 1.62 ± 0.59 | [22] |
| Plasma Protein Binding | 64.5% | - | [22] |
Table 3: Example of In Vitro Aerosol Performance of a Dry Powder Inhaler Formulation (Hypothetical Data for this compound based on similar drugs)
| Parameter | Value | Significance | Reference |
| Emitted Dose (ED) | > 80% of loaded dose | High ED indicates efficient device emptying. | [17][22] |
| Mass Median Aerodynamic Diameter (MMAD) | 2.26 µm | Optimal for deep lung deposition. | [17] |
| Fine Particle Fraction (FPF < 5 µm) | 83.3% | High FPF suggests a large proportion of the dose is respirable. | [17] |
| Submicrometer Particle Fraction (FPF < 1 µm) | 28.3% | A significant fraction of particles that can reach the deep lung. | [22] |
Section 5: Visualizations
The following diagrams illustrate key pathways and workflows related to this compound research.
References
- 1. [Simultaneous determination of this compound and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Steps toward nebulization in-use studies to understand the stability of new biological entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steps toward nebulization in-use studies to understand the stability of new biological entities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein stability in pulmonary drug delivery via nebulization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Particle interactions in complex dry powder inhaled formulations and single particle aerosol mass spectrometry [edoc.unibas.ch]
- 12. Aerodynamic characteristics of a dry powder inhaler at low inhalation flows using a mixing inlet with an Andersen Cascade Impactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rodent Lung Tissue Sample Preparation and Processing for Shotgun Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hovione.com [hovione.com]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro and In Vivo Performance of Dry Powder Inhalation Formulations: Comparison of Particles Prepared by Thin Film Freezing and Micronization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aerosolization Characteristics of Dry Powder Inhaler Formulations for the Excipient Enhanced Growth (EEG) Application: Effect of Spray Drying Process Conditions on Aerosol Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of dry powder inhaler performance through experimental methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein stability during nebulization: Mind the collection step! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Erdosteine Metabolite Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of Erdosteine and its metabolites.
Experimental Protocols
A robust HPLC method is crucial for the accurate quantification of this compound and its active metabolites. Below is a detailed methodology synthesized from established research, providing a starting point for method development and optimization.
Objective: To achieve baseline separation of this compound and its primary metabolites (Metabolite 1 (M1), Metabolite 2 (M2), and Metabolite 3 (M3)).
Materials and Reagents:
-
This compound reference standard
-
This compound metabolite standards (M1, M2, M3)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphate buffer
-
Formic acid or Trifluoroacetic acid (TFA)
-
Citric acid
-
Triethylamine
Chromatographic Conditions:
The following table summarizes typical starting parameters for the HPLC separation of this compound and its metabolites. These may require further optimization based on the specific instrumentation and sample matrix.
| Parameter | Recommended Conditions |
| Stationary Phase (Column) | C18 column (e.g., Ace5-C18, Agilent XDB-C18, Waters ODS-SunFire)[1][2][3][4] |
| Dimensions: 250 mm x 4.6 mm, 5 µm particle size[1][3][4] or 50 mm x 4.6 mm, 1.8 µm for faster analysis[2][5] | |
| Mobile Phase | A mixture of an organic modifier and an aqueous buffer. Common combinations include: |
| - Acetonitrile and Phosphate Buffer (e.g., 35:65 v/v)[1] | |
| - Methanol, Acetonitrile, and 0.01 mol/L Citric Acid (e.g., 20:4:76 v/v), with pH adjusted to 2.5 with triethylamine[3][4] | |
| - For LC-MS/MS: 0.1% Formic acid in methanol and 0.1% Formic acid in 5 mmol/L ammonium acetate[2][5] | |
| - Acetonitrile and 0.01 mol/L citric acid solution (13:87, v/v)[6] | |
| Elution Mode | Isocratic or gradient elution can be used. Gradient elution may be necessary to resolve all metabolites from the parent drug and from each other. |
| Flow Rate | 1.0 mL/min for standard HPLC columns.[1][3][4][6] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) for improved reproducibility. |
| Detection Wavelength | 236 nm[1] or 254 nm.[3][4][6] |
Sample Preparation:
-
Standard Solutions: Prepare stock solutions of this compound and its metabolites in a suitable solvent, such as methanol or the mobile phase.
-
Plasma Samples: For analysis in biological matrices, protein precipitation is a common sample preparation technique.[2] This can be achieved by adding trichloroacetic acid (TCA) or a larger volume of cold acetonitrile.[2] For more complex matrices or lower concentrations, solid-phase extraction (SPE) may be necessary.[2]
-
Derivatization: For enhanced sensitivity, especially with mass spectrometry detection, pre-column derivatization can be employed.[2][5]
Troubleshooting Guide
Encountering issues during HPLC analysis is common. This guide provides solutions to specific problems that may arise during the separation of this compound and its metabolites.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | - Inappropriate mobile phase composition or pH.- Incorrect column selection.- Flow rate is too high. | - Optimize the mobile phase composition by adjusting the ratio of organic to aqueous phase.- Adjust the pH of the aqueous phase to alter the ionization state of the analytes.- Try a different C18 column from another manufacturer or a column with a different stationary phase.- Reduce the flow rate to increase the interaction time with the stationary phase. |
| Peak Tailing | - Active sites on the stationary phase interacting with the analytes.- Column overload.- Extraneous column effects. | - Add a competing base like triethylamine to the mobile phase to block active silanol groups.- Lower the concentration of the injected sample.- Ensure that all tubing is cut flat and properly connected to minimize dead volume. |
| Baseline Drift | - Inadequate column equilibration.- Mobile phase composition changing over time.- Column contamination. | - Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Flush the column with a strong solvent to remove any strongly retained compounds. |
| Ghost Peaks | - Contamination in the injection system or mobile phase.- Carryover from a previous injection. | - Clean the autosampler and injection port.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step between injections. |
| Irreproducible Retention Times | - Leaks in the HPLC system.- Inconsistent mobile phase preparation.- Fluctuations in column temperature. | - Check all fittings for leaks.- Prepare the mobile phase carefully and consistently.- Use a column oven to maintain a constant temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the key metabolites of this compound?
A1: this compound is a prodrug that is rapidly metabolized to its active metabolites after oral administration. The three main active metabolites are Metabolite 1 (M1), Metabolite 2 (M2), and Metabolite 3 (M3). These metabolites possess mucolytic and free-radical scavenging properties.[2]
Q2: Why is the pH of the mobile phase important for the separation of this compound and its metabolites?
A2: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound and its metabolites. Adjusting the pH can alter the charge state of the molecules, thereby changing their interaction with the stationary phase and improving separation.
Q3: Can I use a UV detector for the analysis of this compound and its metabolites?
A3: Yes, a UV detector is commonly used for the analysis of this compound. Detection wavelengths of 236 nm and 254 nm have been successfully employed.[1][3][4][6] However, for higher sensitivity and selectivity, especially in complex matrices like plasma, LC-MS/MS is often preferred.[2][5]
Q4: What should I do if I observe peak splitting?
A4: Peak splitting can be caused by several factors, including a partially blocked column frit, column contamination, or an injection solvent that is too strong. Try reversing and flushing the column, cleaning it with a strong solvent, or dissolving your sample in the initial mobile phase.
Q5: How can I improve the sensitivity of my assay for low concentrations of metabolites?
A5: To improve sensitivity, you can consider using a more sensitive detector like a mass spectrometer (MS).[2][5] Alternatively, pre-column derivatization can be used to introduce a chromophore or fluorophore that enhances UV or fluorescence detection. Optimizing the sample preparation to concentrate the analytes, such as through solid-phase extraction, can also increase sensitivity.
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization of HPLC parameters for this compound metabolite separation.
Caption: A workflow for troubleshooting common HPLC issues.
Caption: Interplay of HPLC parameters and their effects on separation.
References
- 1. speronline.com [speronline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [HPLC determination of the related substances in this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Simultaneous determination of this compound and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination, Isolation, and Identification of Related Impurities in this compound Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Erdosteine Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of erdosteine in solution.
Frequently Asked Questions (FAQs)
1. What are the primary factors affecting the stability of this compound in an aqueous solution?
This compound is a prodrug that contains a thiolactone ring. Its stability in solution is primarily influenced by pH, the presence of oxidizing agents, and to a lesser extent, temperature and light. The molecule is susceptible to hydrolysis, particularly under basic conditions, which leads to the opening of the thiolactone ring. It is also prone to oxidation.[1][2]
2. How does pH impact the stability of this compound solutions?
The pH of the solution is a critical factor in the stability of this compound. The thiolactone ring of this compound is more susceptible to hydrolysis under alkaline conditions.[3][4] Forced degradation studies have shown that this compound degrades in both acidic and basic environments, with more significant degradation observed at higher pH values.[1][2] While stable in the acidic environment of the stomach, the thiolactone ring opens as it moves to a more alkaline environment.[4][5]
3. What is the effect of temperature on the stability of this compound in solution?
Forced degradation studies indicate that this compound is relatively stable under thermal stress.[1][2] However, as with most chemical reactions, the rate of degradation, particularly hydrolysis, is expected to increase with a rise in temperature.[6] It is recommended to store this compound solutions at controlled room temperature or under refrigeration (2-8°C) to minimize degradation over time.
4. Is this compound susceptible to photodegradation?
Studies have shown that this compound is stable under photolytic conditions, meaning it does not significantly degrade when exposed to UV or visible light.[1][2]
5. What happens when this compound is exposed to oxidative stress?
This compound is highly susceptible to oxidative degradation.[1][2] The presence of oxidizing agents, such as hydrogen peroxide, can lead to significant degradation of the molecule.[1][2] The active metabolites of this compound, which possess free thiol groups, are potent antioxidants and can scavenge free radicals.[7][8] However, the parent drug itself can be degraded by strong oxidizing agents.
Troubleshooting Guide
Issue 1: Unexpected degradation of this compound in solution.
-
Question: My this compound solution is showing a rapid decrease in concentration. What could be the cause?
Answer: Rapid degradation of this compound is often linked to the pH of the solution. Ensure your solution is not alkaline. If you are using a buffer, verify its pH. Consider using a buffer system that maintains a slightly acidic to neutral pH. If your experiment involves oxidizing agents, this could also be a significant contributor to degradation.
Issue 2: Precipitation is observed in the this compound solution.
-
Question: I am observing a precipitate forming in my this compound solution over time. What should I do?
Answer: this compound has poor water solubility, which can lead to precipitation, especially at higher concentrations.[9] To address this, you can try the following:
-
Co-solvents: The use of water-soluble organic solvents like ethanol or propylene glycol can increase the solubility of this compound.[9]
-
pH adjustment: The solubility of this compound is pH-dependent. Adjusting the pH to a more acidic range might improve its solubility.
-
Surfactants: Non-ionic surfactants such as polysorbates can be used to enhance the solubility of poorly soluble drugs.
-
Complexation: The use of complexing agents like cyclodextrins can increase the aqueous solubility of this compound.
-
Issue 3: The this compound solution has developed a color.
-
Question: My this compound solution has turned yellow/brown. Is this indicative of degradation?
Answer: The formation of colored species in solutions containing thiol compounds can be an indication of oxidative degradation. The thiol group is susceptible to oxidation, which can lead to the formation of colored byproducts. To mitigate this:
-
Use of Antioxidants: Consider adding antioxidants to your formulation to protect this compound from oxidation.
-
Inert Atmosphere: Preparing and storing the solution under an inert atmosphere (e.g., nitrogen) can help prevent oxidation.
-
Storage Conditions: Store the solution protected from light and at a controlled, cool temperature.
-
Quantitative Data on this compound Degradation
The following table summarizes the results from a forced degradation study on this compound, providing insights into its stability under various stress conditions.
| Stress Condition | Time | % Degradation of this compound | Reference |
| Acidic (pH 2.3) | 1 hour | 5.65% | [1][2] |
| Basic (pH 14) | 1 hour | 8.56% | [1][2] |
| Oxidative (30% H₂O₂) | 4 hours | 59.60% | [1][2] |
| Thermal | - | Stable | [1][2] |
| Photolytic (UV/Vis) | - | Stable | [1][2] |
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products. A common method involves:
-
Column: Ace5-C18 (250×4.6 mm, 5 μm) or equivalent reverse-phase C18 column.[1][2]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 35:65 v/v).[1][2]
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 20 µL.[1]
This method should be able to separate the main this compound peak from the peaks of its degradation products formed under stress conditions.[1][2]
Visualizations
References
- 1. speronline.com [speronline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. CN101941963A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. Understanding the Role of the Antioxidant Drug this compound and Its Active Metabolite on Staphylococcus aureus Methicillin Resistant Biofilm Formation [mdpi.com]
- 5. medscape.com [medscape.com]
- 6. scispace.com [scispace.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. An overview of this compound antioxidant activity in experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize Erdosteine degradation during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Erdosteine degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during sample preparation?
A1: this compound is most susceptible to degradation under three main conditions:
-
Hydrolysis: Both acidic and basic conditions can lead to the breakdown of this compound.[1][2]
-
Oxidation: Exposure to oxidizing agents is a significant cause of degradation.[1][2] One of the primary degradation products is an this compound oxide.[3]
-
Presence of certain solvents: Using ethanol as a refining solvent has been shown to produce this compound ethyl ester as a process-related impurity.[3]
Q2: Is this compound sensitive to light or heat?
A2: Studies have shown that this compound is relatively stable under photolytic (light) and thermal (heat) stress conditions.[1][2] However, it is always good practice to minimize exposure to high temperatures and direct light to ensure sample integrity.
Q3: How can I prevent the degradation of this compound in plasma samples?
A3: For bioanalytical assays involving plasma samples, the addition of a stabilizing agent is recommended. The use of 1,4-dithio-DL-threitol (DTT) has been reported to effectively stabilize this compound and its active metabolite.[4]
Q4: What are the major degradation products of this compound I should be aware of?
A4: The primary degradation products of this compound are formed through hydrolysis and oxidation.[1][5] Under acidic conditions, one of the degradation products is 2,2'-sulfanediyldiacetic acid.[6] Oxidative stress can lead to the formation of two novel degradation products, often labeled OX1 and OX2.[7]
Q5: What is the active metabolite of this compound and is it also prone to degradation?
A5: The pharmacologically active metabolite of this compound is known as Met-I (N-thiodiglycolyl-homocysteine).[8] Like the parent drug, this metabolite's stability can be a concern, and stabilization techniques, such as the addition of DTT, are also beneficial for Met-I in biological samples.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound in samples | Degradation due to pH extremes during extraction or dilution. | Ensure all solutions (solvents, buffers) used during sample preparation are within a neutral pH range. If acidic or basic conditions are unavoidable, minimize the exposure time and keep the sample on ice. |
| Oxidation of the thiol groups. | De-gas solvents before use. Consider adding an antioxidant, such as DTT, to your sample, particularly for biological matrices like plasma.[4] | |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | Perform forced degradation studies (acid, base, oxidation) to identify the retention times of potential degradation products.[1] This will help in confirming if the unknown peaks correspond to this compound degradants. |
| Inconsistent results between replicate samples | Ongoing degradation during the analytical run. | Use an autosampler with temperature control and set it to a low temperature (e.g., 4°C) to maintain sample stability throughout the analysis. |
| Poor peak shape for this compound | Interaction with the analytical column or inappropriate mobile phase pH. | Ensure the mobile phase pH is optimized for the stability of this compound and for good chromatographic separation. A mobile phase containing a phosphate buffer is often used.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify its degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours). Neutralize the solution with 0.1 M sodium hydroxide before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a defined period (e.g., 30 minutes). Neutralize the solution with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide. Keep the solution at room temperature for a defined period (e.g., 24 hours) before analysis.
-
Thermal Degradation: Keep an aliquot of the stock solution in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a UV lamp for a defined period (e.g., 24 hours).
3. Analysis:
-
Analyze the stressed samples using a suitable stability-indicating HPLC or UPLC method. A C18 column is commonly used.[1]
-
The mobile phase often consists of a mixture of acetonitrile and a buffer, such as a phosphate buffer.[1]
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound.
Protocol 2: Stabilization of this compound in Human Plasma
This protocol describes the steps to stabilize this compound in plasma samples for pharmacokinetic studies.
1. Reagents:
-
1,4-dithio-DL-threitol (DTT) solution (e.g., 1 M in water).
-
Human plasma.
-
This compound stock solution.
2. Sample Preparation:
-
Spike the human plasma with a known concentration of this compound.
-
Immediately after spiking, add DTT solution to the plasma sample to a final concentration that ensures stability (this may require optimization, but is a crucial step).[4]
-
Vortex the sample gently to mix.
-
Proceed with your standard sample extraction procedure (e.g., protein precipitation with acetonitrile or trichloroacetic acid, or solid-phase extraction).[4][9]
3. Analysis:
-
Analyze the extracted sample using a validated LC-MS/MS method for sensitive quantification.
Data Summary
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent | Time | Temperature | Degradation Observed |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 60°C | Yes[1] |
| Base Hydrolysis | 0.1 M NaOH | 30 minutes | Room Temp | Yes[1] |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temp | Yes[1] |
| Thermal | - | 48 hours | 80°C | No significant degradation[1] |
| Photolytic | - | 24 hours | Sunlight/UV | No significant degradation[1] |
Visualizations
Diagram 1: General Workflow for Minimizing this compound Degradation
Caption: Workflow for preparing stabilized this compound samples.
Diagram 2: Troubleshooting Logic for Unexpected Peaks
Caption: Decision tree for identifying unknown peaks in analysis.
References
- 1. speronline.com [speronline.com]
- 2. Stability indicating HPLC determination of this compound in bulk drug and pharmaceutical dosage form | Semantic Scholar [semanticscholar.org]
- 3. Determination, Isolation, and Identification of Related Impurities in this compound Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Sensitive determination of this compound in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Erdosteine's Effects in Respiratory Cell Lines
Welcome to the technical support center for researchers studying the effects of Erdosteine. This resource provides detailed guidance on selecting appropriate cell lines, experimental protocols, and troubleshooting common issues to facilitate your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most suitable for studying the different effects of this compound?
A1: The choice of cell line depends on the specific effect of this compound you wish to investigate. Here is a summary of commonly used cell lines and their applications in this compound research:
-
A549 (Human lung adenocarcinoma): A widely used cell line for studying the antioxidant and DNA-protective effects of this compound's active metabolite, Metabolite I (Met I). It is also used to investigate anti-inflammatory and antiviral properties.
-
BEAS-2B (Immortalized human bronchial epithelium): A relevant non-cancerous cell line for studying the anti-inflammatory and antioxidant effects of this compound in a model that mimics the normal bronchial epithelium.
-
Calu-3 (Human lung adenocarcinoma): This cell line is particularly useful for studying mucin regulation and the effects of this compound on airway barrier function due to its ability to form polarized monolayers with tight junctions. It is also used in studies of respiratory syncytial virus (RSV) and SARS-CoV-2.
-
NCI-H292 (Human mucoepidermoid carcinoma): A valuable model for investigating the impact of this compound on mucin gene expression, particularly MUC5AC, a key mucin in respiratory secretions.
-
Primary Human Bronchial Epithelial Cells (pHBECs): These cells provide the most physiologically relevant in vitro model for studying the effects of this compound on the human airway epithelium, including mucociliary differentiation and response to stimuli. However, they are more challenging to culture than cell lines.
-
RAW 264.7 (Mouse macrophage): This cell line is useful for dissecting the anti-inflammatory mechanisms of this compound, particularly its inhibitory effects on the NF-κB signaling pathway in immune cells.
Q2: Should I use this compound or its active metabolite, Metabolite I (Met I), in my in vitro experiments?
A2: this compound is a prodrug that is converted to its active metabolite, Met I, in the liver. For in vitro studies, it is often more direct to use Met I, as many cell lines may not have the metabolic capacity to efficiently convert this compound to its active form. However, some studies have used the parent this compound compound. The choice may depend on the specific cell line and the research question.
Q3: What are the key signaling pathways affected by this compound?
A3: The primary anti-inflammatory mechanism of this compound and Met I involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound has been shown to inhibit the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory cytokines such as IL-6 and IL-8.
Selecting the Appropriate Cell Line
The following diagram provides a decision-making workflow for selecting the most suitable cell line for your this compound research.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound and its active metabolite, Met I.
Table 1: IC50 Values of this compound and Metabolite I
| Cell Line | Compound | Effect Measured | IC50 Value | Reference |
| A549 | Met I | Cytotoxicity (MTT assay) | > 100 µg/mL | [1] |
| Caco-2 | This compound | Cytotoxicity (MTT assay) | > 1000 µg/mL | [1] |
Table 2: Effective Concentrations of this compound and Metabolite I in In Vitro Assays
| Cell Line | Compound | Assay | Concentration Range | Observed Effect | Reference |
| A549 | Met I | Antioxidant (DCF fluorescence) | 2.5 - 10 µg/mL | Dose-dependent decrease in intracellular peroxides | |
| A549 | Met I | DNA Damage (Comet assay) | 2.5 - 10 µg/mL | Prevention of H₂O₂-induced DNA damage | |
| RAW 264.7 | This compound | Anti-inflammatory (NF-κB inhibition) | 1 - 100 µg/mL | Inhibition of IκBα degradation | [2] |
| RAW 264.7 | This compound | Anti-inflammatory (Cytokine production) | 1 - 100 µg/mL | Inhibition of IL-6 and IL-1β production | [2] |
| NCI-H292 | This compound | Mucin Regulation (MUC5AC expression) | 10 - 100 µM | Inhibition of PMA-induced MUC5AC expression | [3] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxicity of this compound or Met I in adherent cell lines like A549 or BEAS-2B.
Materials:
-
Adherent cells (e.g., A549, BEAS-2B)
-
Complete cell culture medium
-
This compound or Metabolite I (Met I)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound or Met I in serum-free medium. Remove the culture medium from the wells and replace it with 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels in cells such as BEAS-2B.
Materials:
-
Cells (e.g., BEAS-2B)
-
Complete cell culture medium
-
This compound or Met I
-
DCFDA solution (e.g., 10 mM stock in DMSO)
-
H₂O₂ (as a positive control)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound or Met I for a specified time (e.g., 1-2 hours).
-
Loading with DCFDA: Remove the medium and wash the cells with warm PBS. Add 100 µL of working DCFDA solution (e.g., 10-20 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Remove the DCFDA solution and wash the cells with PBS. Add 100 µL of the respective this compound/Met I concentrations along with an ROS-inducing agent (e.g., H₂O₂) to the wells. Include a positive control (H₂O₂ alone) and a negative control (medium alone).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of time (e.g., every 5 minutes for 1-2 hours).
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells.
Anti-inflammatory Assay (ELISA for IL-6/IL-8)
This protocol outlines the measurement of pro-inflammatory cytokines IL-6 and IL-8 in the supernatant of cell cultures (e.g., Calu-3) using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cells (e.g., Calu-3)
-
Complete cell culture medium
-
This compound or Met I
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS, or Tumor Necrosis Factor-alpha - TNF-α)
-
Human IL-6 and IL-8 ELISA kits
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and grow to confluence. Pre-treat the cells with different concentrations of this compound or Met I for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) to the wells and incubate for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for IL-6 and IL-8 on the collected supernatants according to the manufacturer's instructions provided with the kit.
-
Data Analysis: Generate a standard curve from the standards provided in the kit. Use the standard curve to calculate the concentration of IL-6 and IL-8 in each sample.
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Medium
-
Possible Cause: this compound has limited solubility in aqueous solutions.[2]
-
Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20-30 mg/mL).[2][4]
-
When preparing the final working concentrations in your cell culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).
-
Warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Add the this compound stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion.
-
Do not store aqueous solutions of this compound for more than one day.[2]
-
Issue: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT)
-
Possible Cause: Thiol-containing compounds like this compound's active metabolite (Met I) can potentially interfere with tetrazolium-based assays by directly reducing the MTT reagent, leading to false-positive results.
-
Solution:
-
Include a cell-free control where this compound or Met I is added to the medium with MTT to check for direct reduction.
-
Consider using an alternative cell viability assay that is not based on metabolic reduction, such as a trypan blue exclusion assay or a crystal violet staining assay.
-
Ensure that the pH of the culture medium is stable, as changes in pH can affect the results of viability assays.
-
Issue: Low Anti-inflammatory or Antioxidant Effect Observed
-
Possible Cause: The cell line used may have low metabolic activity to convert this compound to its active metabolite, Met I.
-
Solution:
-
Use the active metabolite, Met I, directly in your experiments.
-
Increase the pre-incubation time with this compound to allow for more time for potential metabolic activation.
-
Ensure that the inflammatory or oxidative stress stimulus is potent enough to induce a measurable response. Titrate the stimulus concentration in preliminary experiments.
-
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of this compound's anti-inflammatory action through the inhibition of the NF-κB signaling pathway.
References
Technical Support Center: Optimizing Immunohistochemical Analysis of Erdosteine's Impact
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing immunohistochemical (IHC) staining protocols for analyzing the effects of Erdosteine. Here you will find troubleshooting advice, detailed experimental protocols, and quantitative data to facilitate your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during IHC experiments, with specific considerations for markers relevant to this compound's mechanism of action, which includes mucolytic, antioxidant, and anti-inflammatory properties.[1][2][3][4][5]
Q1: I am not getting any staining for my target protein.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Primary/Secondary Antibody | - Ensure proper antibody storage according to the manufacturer's datasheet. Avoid repeated freeze-thaw cycles. - Run a positive control to verify antibody activity. |
| Incorrect Antibody Dilution | - Optimize the primary antibody concentration by testing a range of dilutions (e.g., 1:50, 1:100, 1:200). |
| Incompatible Primary and Secondary Antibodies | - Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary). |
| Insufficient Antigen Retrieval | - Optimize the antigen retrieval method (heat-induced or enzymatic). For formalin-fixed paraffin-embedded tissues, heat-induced epitope retrieval (HIER) is often necessary.[6][7] For HIER, experiment with different buffers (e.g., citrate pH 6.0, Tris-EDTA pH 9.0) and heating times/temperatures.[7][8] |
| Tissue Over-fixation | - Over-fixation can mask epitopes. If possible, reduce fixation time for future samples. |
| Protein of Interest Not Present | - Confirm the expression of your target protein in the specific tissue and cell type you are analyzing by consulting literature or databases. |
Q2: I am observing high background staining, which is obscuring my specific signal.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | - Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody, or bovine serum albumin - BSA). - Titrate the primary antibody to the lowest concentration that still provides a specific signal. |
| Endogenous Peroxidase Activity | - If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity by incubating the tissue sections in 3% hydrogen peroxide (H2O2) before primary antibody incubation.[9] |
| Cross-reactivity of Secondary Antibody | - Run a control slide with only the secondary antibody to check for non-specific binding. If staining occurs, consider using a pre-adsorbed secondary antibody. |
| Tissue Drying Out | - Ensure tissue sections remain hydrated throughout the staining procedure by using a humidified chamber. |
| Inadequate Washing | - Increase the duration and/or number of wash steps to remove unbound antibodies. |
Q3: My staining for apoptotic markers like Cleaved Caspase-3 is weak or inconsistent.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Timing of Tissue Collection | - Apoptosis is a transient process. Ensure that the tissue was collected at a time point where apoptosis is expected to be occurring in your experimental model. |
| Antibody Specificity | - Use an antibody that specifically recognizes the cleaved (active) form of Caspase-3, as antibodies to the full-length protein will not specifically detect apoptotic cells.[10] |
| Suboptimal Antigen Retrieval | - For Cleaved Caspase-3, HIER with citrate buffer (pH 6.0) is often recommended.[6] Ensure the heating and cooling steps are performed consistently. |
Q4: How can I best visualize changes in the expression of proliferation markers like PCNA?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Cycle Dependence | - PCNA expression is highest during the S-phase of the cell cycle.[11] Staining intensity may vary between cells. |
| Fixation Method | - For frozen sections, paraformaldehyde fixation followed by permeabilization with Triton X-100 has been shown to be effective.[12] For paraffin-embedded tissues, HIER is crucial.[8] |
| Antibody Clone | - The PC10 monoclonal antibody is widely used for PCNA detection.[11] Ensure you are using a validated antibody for your specific application and tissue type. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the immunohistochemical analysis of this compound's effects.
General Immunohistochemistry Protocol for Paraffin-Embedded Tissues
This protocol provides a general framework that can be adapted for specific antibodies.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5-10 minutes each).
-
Immerse in 100% ethanol (2 changes for 3-5 minutes each).
-
Immerse in 95% ethanol for 3-5 minutes.
-
Immerse in 70% ethanol for 3-5 minutes.
-
Rinse in distilled water for 5 minutes.[9]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0, or 10 mM Tris with 1 mM EDTA, pH 9.0).[8]
-
Heat in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes.[7]
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Peroxidase Blocking (for HRP detection):
-
Incubate sections in 3% H2O2 in methanol or PBS for 10-15 minutes to block endogenous peroxidase activity.[9]
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 1-5% BSA or 5-10% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in antibody diluent to the predetermined optimal concentration.
-
Incubate sections with the primary antibody, typically for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[13]
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
-
Detection:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
If using an avidin-biotin complex (ABC) method, incubate with the ABC reagent.
-
Incubate with a chromogen substrate solution, such as DAB (3,3'-diaminobenzidine), until the desired color intensity develops. Monitor under a microscope.
-
-
Counterstaining:
-
Rinse slides in distilled water.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol series (e.g., 70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Specific Protocol for Cleaved Caspase-3 Staining
-
Primary Antibody: Rabbit anti-cleaved Caspase-3 (e.g., from Cell Signaling Technology). A typical starting dilution is 1:50.[14]
-
Antigen Retrieval: Use a "Decloaking Chamber" or similar device with an antigen unmasking solution (e.g., Vector Laboratories).[14] Alternatively, use a citrate-based buffer (pH 6.0) and heat as described in the general protocol.[6]
-
Incubation: Incubate with the primary antibody overnight at 4°C in a humidified chamber.[14]
-
Detection: Utilize a sensitive detection system, such as an ABC-HRP kit, to visualize the signal.[14]
Specific Protocol for PCNA Staining
-
Primary Antibody: Mouse anti-PCNA (Clone PC10).[11]
-
Antigen Retrieval: For formalin-fixed tissues, heat sections in 10mM Tris with 1mM EDTA, pH 9.0, for 45 minutes at 95°C, followed by cooling at room temperature for 20 minutes.[8]
-
Incubation: Incubate with the primary antibody for 30 minutes at room temperature.[8] For overnight incubation at 4°C, a dilution of 1:200 is suggested, while for a one-hour incubation at room temperature, a 1:20 dilution can be used.[13]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the effects of this compound, which can serve as a reference for expected outcomes in IHC analysis.
Table 1: Effect of this compound on Apoptotic and Anti-Apoptotic Markers in Lung Tissue of LPS-Induced Sepsis Model in Rats
| Marker | Treatment Group | Mean Percentage of Positively Stained Bronchiolar Epithelial Cells | Mean Percentage of Positively Stained Alveolar Epithelial Cells |
| Bax | Control | 10.2 ± 1.5 | 8.7 ± 1.2 |
| LPS | 45.8 ± 3.1 | 42.1 ± 2.8 | |
| LPS + this compound | 18.3 ± 2.0 | 15.6 ± 1.7 | |
| Bcl-2 | Control | 40.5 ± 2.9 | 38.2 ± 2.5 |
| LPS | 12.1 ± 1.8 | 10.4 ± 1.3 | |
| LPS + this compound | 35.4 ± 2.6 | 32.8 ± 2.1 |
Data adapted from a study on the effects of this compound in a rat model of sepsis. The study demonstrated that this compound treatment significantly reduced the expression of the pro-apoptotic protein Bax and increased the expression of the anti-apoptotic protein Bcl-2 in lung epithelial cells following LPS challenge.
Table 2: Effect of this compound on Cell Proliferation and Apoptosis in Ovarian Ischemia-Reperfusion Injury Model in Rats
| Marker | Treatment Group | Mean Number of Positively Stained Cells |
| PCNA | Control | 150.2 ± 12.5 |
| Ischemia-Reperfusion (IR) | 45.8 ± 5.1 | |
| IR + this compound | 110.3 ± 9.7 | |
| TUNEL | Control | 5.1 ± 1.2 |
| Ischemia-Reperfusion (IR) | 85.4 ± 7.8 | |
| IR + this compound | 22.6 ± 3.4 |
Data adapted from a study investigating the protective effects of this compound against ovarian ischemia-reperfusion injury. The results indicate that this compound treatment significantly increased the number of proliferating cells (PCNA positive) and decreased the number of apoptotic cells (TUNEL positive) in the ovarian tissue.
Signaling Pathways and Experimental Workflows
This compound's Impact on the NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-κB (NF-κB) signaling pathway.[1][15][16] In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as IL-6 and IL-1β. This compound pretreatment has been found to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent inflammatory response.[1][16]
Caption: this compound inhibits the NF-κB signaling pathway.
General Experimental Workflow for IHC
The following diagram illustrates a typical workflow for an immunohistochemistry experiment.
References
- 1. Anti-inflammatory Effect of this compound in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]
- 6. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. PCNA (Proliferating Cell Nuclear Antigen) Monoclonal Antibody (PCNA, 694) (5111-MSM2-P1) [thermofisher.com]
- 9. cdn.origene.com [cdn.origene.com]
- 10. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 11. Immunohistochemical detection of proliferating cell nuclear antigen in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting immunohistochemical labelling of proliferating cell nuclear antigen (PCNA) in cryocut tissue sections of mouse prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Cancer Histology Core [pathbio.med.upenn.edu]
- 15. Multifaceted Beneficial Effects of this compound: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Calibrating In Vitro Models for Erdosteine Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing in vitro models to study the efficacy of Erdosteine. The aim is to help align in vitro findings with in vivo outcomes by addressing common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound and its active metabolite.
| Issue | Possible Cause | Recommended Solution |
| No significant antioxidant effect observed with this compound. | This compound is a prodrug and exhibits minimal direct antioxidant activity. It is metabolized in the liver to its active form, Metabolite 1 (Met 1), which contains a free sulfhydryl group responsible for its antioxidant effects.[1][2] | Use the active metabolite, Met 1 (N-thiodiglycolyl-homocysteine), directly in your in vitro assays to accurately assess the antioxidant potential. |
| High variability in reactive oxygen species (ROS) scavenging assay results. | Inconsistent timing of reagent addition. Instability of ROS-generating system. Interference of phenol red in the culture medium. | Ensure precise and consistent timing for the addition of the ROS generator, the sample (Met 1), and the detection probe. Prepare the ROS-generating solution fresh for each experiment. Use phenol red-free medium during the assay to avoid interference with colorimetric or fluorometric readings. |
| Observed cytotoxicity at higher concentrations of Met 1. | The concentration of Met 1 may be too high for the specific cell line, leading to off-target effects or direct toxicity. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range of Met 1 for your chosen cell line before proceeding with efficacy studies. |
| Inconsistent inhibition of LPS-induced NF-κB activation. | Variability in LPS potency. Suboptimal pre-incubation time with this compound/Met 1. Cell density is not optimal. | Use a consistent lot of LPS and titrate its concentration to achieve a robust but sub-maximal inflammatory response. Optimize the pre-incubation time with this compound to allow for sufficient cellular uptake and interaction with signaling components. Ensure consistent cell seeding density as NF-κB activation can be cell-density dependent. |
| Difficulty translating in vitro effective concentrations to in vivo doses. | Differences in metabolic activation, distribution, and clearance between the simplified in vitro system and the complex in vivo environment. | While direct translation is challenging, consider the peak plasma concentrations of Met 1 achieved in animal models or human studies as a guide for relevant in vitro concentrations. Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling to better correlate in vitro potency with in vivo efficacy. |
Frequently Asked Questions (FAQs)
Q1: What is the primary active component of this compound that I should use for in vitro studies?
A1: this compound is a prodrug that is converted to its active form, Metabolite 1 (Met 1), after first-pass metabolism in the liver.[2] Met 1 possesses a free sulfhydryl (-SH) group, which is responsible for its mucolytic and antioxidant activities.[1][2] For in vitro experiments, it is highly recommended to use Met 1 directly to accurately investigate the mechanisms of action.
Q2: What are the recommended concentrations of Met 1 for in vitro antioxidant and anti-inflammatory assays?
A2: The effective concentration of Met 1 can vary depending on the assay and cell type. Based on published studies, here are some suggested starting ranges:
-
ROS Scavenging (Cell-free): Significant activity has been observed at concentrations greater than 0.1 mmol/L for H2O2 scavenging.[3]
-
Cellular Antioxidant Activity (e.g., in A549 lung epithelial cells): Pre-treatment with 2.5-10 µg/mL of Met 1 has been shown to protect against H2O2-induced oxidative DNA damage.[4]
-
Anti-inflammatory Activity (e.g., in RAW 264.7 macrophages): Pre-treatment with this compound has been shown to inhibit LPS-induced NF-κB activation.[5][6]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: Which in vitro models are most relevant for studying this compound's effects on respiratory conditions?
A3: The choice of model depends on the specific aspect of this compound's efficacy you are investigating:
-
Antioxidant Effects: Human lung epithelial cell lines like A549 or BEAS-2B are commonly used.[4][7] These can be challenged with oxidative stressors such as hydrogen peroxide (H2O2) or cigarette smoke extract.
-
Anti-inflammatory Effects: Macrophage cell lines like RAW 264.7 are suitable for studying the inhibition of inflammatory pathways.[5][6] These are typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Mucolytic Properties: While more challenging to model in vitro, the effects on mucus viscosity can be assessed using rheological measurements of sputum samples from patients or animal models.
Q4: How does the antioxidant activity of Met 1 compare to other thiol-containing compounds like N-acetylcysteine (NAC)?
A4: Studies have shown that Met 1 has potent antioxidant activity. For instance, its ability to inhibit luminol-dependent chemiluminescence in human neutrophils was found to be similar to that of reduced glutathione (GSH) and stronger than NAC at the same concentrations.[2][8]
Quantitative Data Summary
| Parameter | In Vitro Model | Treatment | Concentration | Observed Effect | Reference |
| ROS Scavenging | Cell-free assay | Met 1 | > 0.1 mmol/L | Significant decrease in H2O2 | [3] |
| Oxidative DNA Damage | A549 lung epithelial cells | Met 1 | 2.5-10 µg/mL | Protection against H2O2-induced DNA damage | [4] |
| NF-κB Inhibition | RAW 264.7 macrophages | This compound | 10 µg/mL | Inhibition of LPS-induced IκBα degradation | [6] |
| Chemiluminescence Inhibition | Human neutrophils | Met 1 | 100 µmol/L | Significant inhibition of luminol-dependent chemiluminescence | [2] |
Experimental Protocols
Protocol 1: In Vitro ROS Scavenging Activity (DCFH-DA Assay)
This protocol measures the ability of Met 1 to reduce intracellular ROS levels in A549 lung epithelial cells challenged with H2O2.
Materials:
-
A549 cells
-
DMEM/F-12 medium with 10% FBS
-
Met 1 (active metabolite of this compound)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Hydrogen peroxide (H2O2)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
Procedure:
-
Seed A549 cells in a black, clear-bottom 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Remove the culture medium and wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells twice with warm PBS to remove excess DCFH-DA.
-
Pre-treat the cells with various concentrations of Met 1 (e.g., 2.5, 5, 10 µg/mL) in serum-free medium for 1 hour.
-
Induce oxidative stress by adding H2O2 (final concentration, e.g., 100 µM) to the wells and incubate for 1 hour.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Calculate the percentage of ROS inhibition relative to the H2O2-treated control.
Protocol 2: NF-κB Activation Assay (Western Blot for IκBα Degradation)
This protocol assesses the effect of this compound on the LPS-induced degradation of IκBα in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against IκBα and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound (e.g., 10 µg/mL) for 6 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. oatext.com [oatext.com]
- 3. Effects on the reactive oxygen species of this compound and its metabolite in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of this compound metabolite I against hydrogen peroxide-induced oxidative DNA-damage in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Effect of this compound in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human cell-based in vitro systems to assess respiratory toxicity: a case study using silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of this compound and its active metabolite on reactive oxygen species production by inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of the Antioxidant Efficacy of Erdosteine and N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erdosteine and N-acetylcysteine (NAC) are both thiol-containing compounds recognized for their mucolytic and antioxidant properties. While NAC is a well-established antioxidant that acts as a precursor to L-cysteine and replenishes intracellular glutathione (GSH), this compound is a prodrug that is rapidly metabolized to its active metabolite, Metabolite I (Met I), which possesses free sulfhydryl groups responsible for its antioxidant and mucolytic activities.[1] This guide provides a comprehensive comparison of the in vitro antioxidant efficacy of this compound and N-acetylcysteine, presenting available experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Quantitative Data on Antioxidant Efficacy
Direct comparative in vitro studies providing IC50 values for this compound and N-acetylcysteine in classical antioxidant assays are limited in the publicly available literature. However, several studies have compared their effects on various markers of oxidative stress in cell-based and cell-free systems. The following tables summarize the available quantitative and semi-quantitative data.
Table 1: Comparison of Radical Scavenging and Oxidative Burst Inhibition
| Assay | Target | This compound (Metabolite I) Efficacy | N-acetylcysteine (NAC) Efficacy | Study Type |
| Luminol-Amplified Chemiluminescence | Oxidative burst in human neutrophils | Significant, concentration-dependent inhibition (2.5-20 µg/ml) | Inhibition "overlaps" with that of Metabolite I | In vitro |
| Xanthine/Xanthine Oxidase Assay | Superoxide radical scavenging | Direct scavenger activity observed (2.5-20 µg/ml) | Not directly compared in the same assay | Cell-free |
| Hypochlorous Acid/H2O2 Assay | HOCl/H2O2 scavenging | Direct scavenger activity observed (0.039 to ≥2.5 µg/ml) | Not directly compared in the same assay | Cell-free |
Table 2: Comparative Effects on Apoptosis-Related Proteins in LPS-Induced Lung Injury Model (In Vivo Data with In Vitro Implications)
| Protein Target | This compound Effect | N-acetylcysteine Effect | Key Findings |
| Bax (Pro-apoptotic) | Significant reduction in staining | Significant reduction in staining | No significant difference between the two antioxidants (p=0.082)[2] |
| Caspase-3 (Executioner caspase) | Significant reduction in staining | Significant reduction in staining | No significant difference between the two antioxidants (p=0.080)[2] |
| Bcl-2 (Anti-apoptotic) | Significant increase in staining | Significant increase in staining | No significant difference between the two antioxidants (p=0.949)[2] |
| TUNEL Assay (Apoptosis) | Significant reduction in apoptosis | Significant reduction in apoptosis | This compound showed a stronger effect in reducing apoptosis (p=0.001)[2] |
Experimental Protocols
Detailed experimental protocols for the direct comparative in vitro antioxidant assays are not extensively available in the literature. However, based on standard laboratory methods, the following are representative protocols for the key assays mentioned.
Luminol-Amplified Chemiluminescence Assay for Neutrophil Oxidative Burst
This assay measures the light produced from the reaction of luminol with reactive oxygen species (ROS) generated by activated neutrophils.
-
Cell Preparation: Human neutrophils are isolated from whole blood using density gradient centrifugation.
-
Assay Procedure:
-
Neutrophils are suspended in a buffer solution (e.g., Hanks' Balanced Salt Solution) containing luminol.
-
The cells are pre-incubated with various concentrations of this compound's Metabolite I or N-acetylcysteine.
-
Neutrophil activation is induced by adding a stimulating agent such as phorbol myristate acetate (PMA).
-
The chemiluminescence is immediately and continuously measured over a set period using a luminometer.
-
-
Data Analysis: The inhibition of the chemiluminescent signal by the antioxidant compounds is calculated relative to the control (activated neutrophils without antioxidant).
Xanthine/Xanthine Oxidase Assay for Superoxide Scavenging
This cell-free assay generates superoxide radicals through the enzymatic reaction of xanthine oxidase with xanthine.
-
Reagents: Xanthine, xanthine oxidase, and a detection agent for superoxide radicals (e.g., nitroblue tetrazolium - NBT, or cytochrome c).
-
Assay Procedure:
-
A reaction mixture is prepared containing xanthine and the detection agent in a suitable buffer.
-
Different concentrations of this compound's Metabolite I or N-acetylcysteine are added to the mixture.
-
The reaction is initiated by the addition of xanthine oxidase.
-
The change in absorbance of the detection agent (due to its reaction with superoxide) is measured spectrophotometrically over time.
-
-
Data Analysis: The scavenging activity is determined by the degree of inhibition of the absorbance change in the presence of the antioxidant.
Hypochlorous Acid (HOCl) Scavenging Assay
This assay assesses the ability of a compound to directly neutralize the potent oxidant, hypochlorous acid.
-
Reagents: Sodium hypochlorite (NaOCl) to generate HOCl, and a target molecule that is oxidized by HOCl (e.g., 5-thio-2-nitrobenzoic acid or catalase).
-
Assay Procedure:
-
A solution of HOCl is prepared from NaOCl.
-
The antioxidant compound (Metabolite I or NAC) is incubated with HOCl for a defined period.
-
The remaining HOCl is quantified by adding the target molecule and measuring the change in its absorbance or fluorescence.
-
-
Data Analysis: The scavenging activity is calculated based on the reduction in the oxidation of the target molecule in the presence of the antioxidant.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Both this compound and N-acetylcysteine have been shown to modulate key signaling pathways involved in oxidative stress and inflammation, primarily the NF-κB pathway. NAC is known to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response.[2] While direct in vitro comparative studies on the effects of this compound and NAC on these pathways are not abundant, their antioxidant properties suggest a modulatory role.
Caption: Modulation of the NF-κB signaling pathway by this compound and N-acetylcysteine.
Experimental Workflow
The general workflow for comparing the in vitro antioxidant efficacy of this compound and N-acetylcysteine involves a series of standardized assays.
Caption: General experimental workflow for comparing in vitro antioxidant efficacy.
Conclusion
The available in vitro evidence suggests that this compound's active metabolite, Metabolite I, possesses significant antioxidant properties, comparable to those of N-acetylcysteine in the context of inhibiting neutrophil oxidative burst.[3] Both compounds also demonstrate protective effects against apoptosis, with this compound showing a potentially stronger anti-apoptotic effect in an in vivo model of lung injury.[2] However, a definitive quantitative comparison of their direct radical scavenging activities through standardized in vitro assays is limited by the lack of publicly available data with specific IC50 values. For drug development professionals, these findings indicate that both molecules are effective antioxidants, with potential differences in their mechanisms and potency in specific biological contexts. Further head-to-head in vitro studies employing a broader range of antioxidant assays are warranted to fully elucidate the comparative antioxidant profiles of this compound and N-acetylcysteine.
References
A Head-to-Head Comparison of Erdosteine and Carbocisteine: Unraveling their Mucolytic Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of mucoactive agents, Erdosteine and Carbocisteine are two prominent molecules frequently employed in the management of respiratory conditions characterized by excessive or viscous mucus. While both aim to facilitate mucus clearance, their mechanisms of action and clinical profiles exhibit distinct differences. This guide provides a comprehensive comparison of their mucolytic activity, supported by available experimental and clinical data, to inform research and drug development endeavors.
Executive Summary
This compound, a thiol derivative, acts as a prodrug, with its active metabolite directly breaking down the disulfide bonds that contribute to mucus viscosity. In contrast, Carbocisteine, a blocked thiol derivative, is considered a mucoregulator, believed to normalize the synthesis of mucus glycoproteins. Clinical evidence, largely from studies on Chronic Obstructive Pulmonary Disease (COPD), suggests that while both agents are effective in reducing exacerbations, some meta-analyses indicate a superior efficacy and safety profile for this compound.[1][2][3] Direct head-to-head in vitro studies comparing their mucolytic potency on human sputum are, however, limited in the published literature.
Mechanism of Action: A Tale of Two Thiols
The fundamental difference between this compound and Carbocisteine lies in their molecular mechanism of action.
This compound: This compound is a prodrug, and its mucolytic effects are mediated by its active metabolite, Metabolite I (Met I), which possesses a free sulfhydryl (-SH) group.[4] This thiol group directly attacks and cleaves the disulfide bonds (-S-S-) that cross-link mucin glycoproteins, the primary structural components of mucus. This depolymerization of mucin fibers leads to a reduction in sputum viscosity and elasticity, facilitating its clearance from the airways.[5]
Carbocisteine: Unlike this compound's active metabolite, Carbocisteine does not have a free sulfhydryl group. Its mechanism is thought to be indirect, acting as a "mucoregulator." It is proposed to influence the intracellular enzymes (sialyltransferases) involved in the biosynthesis of mucus glycoproteins.[6] By modulating the production of different types of sialomucins, Carbocisteine may restore a more normal, less viscous mucus composition.[6]
Comparative Data on Efficacy
While direct in vitro comparisons on sputum rheology are scarce, a significant body of clinical data, primarily from studies in patients with Chronic Obstructive Pulmonary Disease (COPD), provides insights into their relative efficacy.
Clinical Efficacy in COPD
A network meta-analysis of seven randomized controlled trials involving 2,753 COPD patients provided a comparative ranking of the effectiveness of this compound, Carbocisteine, and N-acetylcysteine (NAC). The results suggested a rank of effectiveness in reducing the risk of acute exacerbations of COPD (AECOPD) as this compound > Carbocisteine > NAC.[1][3][7]
| Outcome Measure | This compound (600 mg/day) | Carbocisteine (1500 mg/day) | N-acetylcysteine (1200 mg/day) |
| Risk of AECOPD | Most effective in preventing the risk of AECOPD (upper quartile in SUCRA ranking)[1] | Intermediate effectiveness (third quartile in SUCRA ranking)[1] | Least effective of the three (third quartile in SUCRA ranking)[1] |
| Risk of at least one AECOPD | Significantly reduced the risk (P < 0.01)[1][7] | No significant reduction reported in the meta-analysis[1] | No significant reduction reported in the meta-analysis[1] |
| Duration of AECOPD | Significantly reduced the duration (P < 0.01)[1][7] | Data not available in the meta-analysis[1] | Significantly reduced the duration (P < 0.01)[1][7] |
| Risk of Hospitalization due to AECOPD | Significantly reduced the risk (P < 0.05)[1][7] | Data not available in the meta-analysis[1] | No significant reduction reported in the meta-analysis[1] |
| Data sourced from a network meta-analysis by Rogliani et al. (2019).[1][3][7] |
Beyond Mucolysis: Additional Pharmacological Properties
Both this compound and Carbocisteine exhibit properties beyond their primary mucolytic/mucoregulatory functions, which may contribute to their clinical benefits.
| Feature | This compound | Carbocisteine |
| Antioxidant Activity | The active metabolite, Met I, demonstrates potent free radical scavenging activity, protecting tissues from oxidative stress.[8] | Exhibits antioxidant properties, though the mechanism is less direct than thiol-based agents. |
| Anti-inflammatory Effects | Has been shown to reduce the levels of pro-inflammatory cytokines in bronchial secretions. | Can modulate inflammatory pathways, contributing to its clinical efficacy. |
| Bacterial Anti-Adhesive Properties | Met I has been shown to inhibit the adhesion of bacteria, such as Staphylococcus aureus and Escherichia coli, to epithelial cells in vitro.[9] | May reduce bacterial colonization by decreasing the expression of adhesion molecules. |
| Effect on Mucin Gene Expression | Data on direct effects on MUC5AC and MUC5B expression is less established. | In a mouse model of COPD, high-dose carbocisteine significantly decreased the overproduction of Muc5b and Muc5ac and restored the Muc5b/Muc5ac ratio.[6][10] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible evaluation of mucolytic agents. Below are outlines of key experimental methodologies.
Sputum Rheology Assessment
Objective: To measure the viscoelastic properties of sputum samples after treatment with mucolytic agents.
Protocol Outline:
-
Sputum Collection: Collect spontaneous or induced sputum from patients with muco-obstructive lung disease. Samples should be processed promptly to minimize enzymatic degradation.
-
Sample Preparation: Homogenize the sputum sample gently to ensure consistency.
-
Incubation with Mucolytic Agents: Aliquots of the homogenized sputum are incubated with the mucolytic agent (e.g., this compound's active metabolite Met I or Carbocisteine) at various concentrations and for different durations at 37°C. A control group with a placebo (e.g., saline) should be included.
-
Rheological Measurement: Use a rheometer (e.g., a cone-and-plate or parallel-plate viscometer) to perform oscillatory measurements.
-
Frequency Sweep: Apply a small amplitude oscillatory shear at varying frequencies to determine the storage modulus (G') and loss modulus (G''). G' represents the elastic component, and G'' represents the viscous component of the sputum. A decrease in both G' and G'' indicates effective mucolysis.
-
Creep-Recovery Test: Apply a constant stress for a defined period and then remove it to measure the compliance and viscosity.
-
-
Data Analysis: Compare the changes in viscoelastic parameters between the control and drug-treated groups to quantify the mucolytic activity.
In Vitro Bacterial Anti-Adhesion Assay
Objective: To assess the ability of a mucolytic agent to inhibit the adhesion of bacteria to epithelial cells.
Protocol Outline:
-
Cell Culture: Culture a relevant human epithelial cell line (e.g., A549, a human alveolar basal epithelial cell line) to confluence in appropriate culture plates.
-
Bacterial Culture: Grow a standardized culture of the bacteria of interest (e.g., Haemophilus influenzae or Streptococcus pneumoniae).
-
Pre-incubation of Bacteria: Incubate the bacterial suspension with different concentrations of the mucolytic agent (or its active metabolite) for a specified time.
-
Co-incubation: Add the pre-treated bacteria to the epithelial cell monolayers and incubate to allow for bacterial adhesion.
-
Washing: Gently wash the cell monolayers to remove non-adherent bacteria.
-
Quantification of Adherent Bacteria: Lyse the epithelial cells to release the adherent bacteria. The number of viable bacteria is then quantified by plating serial dilutions and counting colony-forming units (CFUs).
-
Data Analysis: Compare the number of adherent bacteria in the drug-treated groups to the control group to determine the percentage of adhesion inhibition.
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of Mucolytic Action.
Caption: Experimental Workflow for Sputum Rheology.
Conclusion
References
- 1. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across this compound, carbocysteine, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Beneficial Effects of this compound: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiol-Based Drugs in Pulmonary Medicine: Much More than Mucolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on sputum biochemical and rheologic properties: pharmacokinetics in chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across this compound, carbocysteine, and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]
- 9. A novel thiol-saccharide mucolytic for the treatment of muco-obstructive lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Erdosteine's Anti-Inflammatory Efficacy: A Comparative Analysis in Secondary Models
For Immediate Release
This guide provides a comprehensive comparison of the anti-inflammatory effects of Erdosteine against other treatment modalities in secondary disease models, primarily focusing on Chronic Obstructive Pulmonary Disease (COPD). The data presented is compiled from peer-reviewed clinical trials and experimental studies, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating this compound's therapeutic potential.
Executive Summary
This compound is a multi-faceted compound recognized for its mucolytic, antioxidant, and anti-inflammatory properties.[1][2] Its active metabolite, Metabolite 1 (M1), possesses a free thiol group that contributes to its antioxidant effects by scavenging reactive oxygen species (ROS).[3][4] This antioxidant activity is intrinsically linked to its anti-inflammatory mechanism, as oxidative stress is a key driver of inflammatory processes in respiratory diseases.[3][4] Clinical evidence, most notably the RESTORE study, has demonstrated this compound's ability to significantly reduce the rate and duration of COPD exacerbations, providing a strong basis for its use as an anti-inflammatory agent in this secondary disease model.[5][6][7]
Comparative Efficacy in COPD
The primary secondary model for evaluating this compound's anti-inflammatory effects is in patients with COPD, a condition characterized by chronic airway inflammation. The following tables summarize key quantitative data from comparative clinical trials.
Table 1: Efficacy of this compound in Reducing COPD Exacerbations (RESTORE Study)
| Outcome Measure | This compound (300 mg twice daily) | Placebo | Percentage Reduction with this compound | p-value |
| Exacerbation Rate (events per patient per year) | 0.91[5][6] | 1.13[5][6] | 19.4%[5][6] | 0.01[5][6] |
| Mild Exacerbation Rate (events per patient per year) | 0.23[6] | 0.54[6] | 57.1%[6] | 0.002[6] |
| Exacerbation Duration (days) | 9.55[5][6] | 12.63[5][6] | 24.6%[5][6] | 0.023[5][6] |
| Patients with No Exacerbations | 42%[5] | 30%[5] | - | 0.01[5] |
Data from the RESTORE (Reducing Exacerbations and Symptoms by Treatment with ORal this compound in COPD) study.[5][6]
Table 2: Post-Hoc Analysis of the RESTORE Study in Moderate COPD
| Outcome Measure | This compound (300 mg twice daily) | Placebo | Percentage Reduction/Increase with this compound | p-value |
| Mean Exacerbation Rate (events per patient per year) | 0.27[8] | 0.51[8] | 47% reduction[8] | 0.003[8] |
| Mild Exacerbation Rate (events per patient per year) | 0.23[8] | 0.53[8] | 58.3% reduction[8] | 0.001[8] |
| Mean Duration of Exacerbations (days) | 9.1[8] | 12.3[8] | 26% reduction[8] | 0.022[8] |
| Mean Exacerbation-Free Time (days) | 279[8] | 228[8] | 51-day increase[8] | <0.001[8] |
Table 3: Comparison of Mucolytic Agents on COPD Exacerbations (Network Meta-Analysis)
| Treatment | Risk Ratio for AECOPD vs. Placebo (95% CI) | Rank of Effectiveness |
| This compound | 0.64 (0.52-0.79) | 1 |
| Carbocysteine | 0.77 (0.66-0.89) | 2 |
| N-acetylcysteine (NAC) | 0.83 (0.74-0.93) | 3 |
AECOPD: Acute Exacerbation of Chronic Obstructive Pulmonary Disease. Data from a network meta-analysis of seven randomized controlled trials.[9]
Mechanism of Anti-Inflammatory Action
This compound's anti-inflammatory effects are attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. The drug's active metabolite, M1, plays a crucial role in mitigating oxidative stress and inhibiting the production of pro-inflammatory mediators.[1][4]
Caption: Mechanism of this compound's anti-inflammatory action.
Experimental Protocols
The data presented in this guide are primarily derived from randomized, double-blind, placebo-controlled clinical trials.
The RESTORE Study Protocol
-
Study Design: A prospective, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[5][6]
-
Patient Population: Patients aged 40-80 years with a diagnosis of COPD (GOLD stage II or III).[5][6]
-
Intervention: Patients received either this compound 300 mg twice daily or a matching placebo, in addition to their usual COPD therapy, for 12 months.[5][6]
-
Primary Outcome: The number of acute exacerbations of COPD during the 12-month study period.[5][6]
-
Secondary Outcomes: Duration of exacerbations, time to first exacerbation, and use of reliever medication.[5][6]
Caption: The RESTORE study workflow.
Comparison with N-acetylcysteine (NAC)
This compound and N-acetylcysteine (NAC) are both thiol-based antioxidants used in the management of COPD. While both have shown efficacy, comparative analyses suggest potential advantages for this compound.
In a sepsis-induced acute lung injury model in rats, both this compound and NAC demonstrated protective effects by reducing apoptosis of pulmonary epithelial cells.[10] However, the study noted that the effect of NAC on regulating apoptosis was weaker than that of this compound.[10] Furthermore, a network meta-analysis of clinical trials in COPD patients ranked this compound as more effective than NAC in reducing the risk of exacerbations.[9] Another comparative study in a sepsis model found that both agents had positive effects on antioxidant markers, but did not show a clear superiority of one over the other in all measured parameters.[11] In a study on nicotine-induced cardiac cell apoptosis, both this compound and NAC significantly reduced apoptosis, with their effects being stronger than that of vitamin E.[12]
Conclusion
The available evidence strongly supports the anti-inflammatory effects of this compound in the context of COPD. Clinical trials, particularly the RESTORE study, provide robust quantitative data demonstrating its superiority over placebo in reducing the frequency and duration of exacerbations.[5][6] Mechanistically, this compound's antioxidant properties appear to be a key contributor to its anti-inflammatory activity.[3][4] Comparative analyses with other mucolytic agents, such as NAC, suggest a favorable profile for this compound in the management of inflammatory airway diseases.[9] These findings underscore the therapeutic potential of this compound as an anti-inflammatory agent and provide a solid foundation for further research and development.
References
- 1. This compound: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on the rate and duration of COPD exacerbations: the RESTORE study | European Respiratory Society [publications.ersnet.org]
- 6. Effect of this compound on the rate and duration of COPD exacerbations: the RESTORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]
- 8. Effect of this compound on COPD Exacerbations in COPD Patients with Moderate Airflow Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across this compound, carbocysteine, and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effects of this compound and N-Acetylcysteine on Apoptotic and Antiapoptotic Markers in Pulmonary Epithelial Cells in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eajem.com [eajem.com]
- 12. The effects of this compound, N-acetylcysteine and vitamin E on nicotine-induced apoptosis of cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Erdosteine's Effects: A Comparative Guide for Researchers
An objective analysis of the experimental data and methodologies from key clinical trials investigating the efficacy and mechanisms of Erdosteine in chronic obstructive pulmonary disease (COPD).
This guide provides a comprehensive comparison of the product's performance with other alternatives, supported by experimental data, to assess the reproducibility of this compound's effects across different research laboratories. The information is intended for researchers, scientists, and drug development professionals.
I. Comparative Efficacy of this compound in COPD
This compound, a thiol derivative, has been the subject of numerous clinical investigations to evaluate its efficacy in the management of Chronic Obstructive Pulmonary Disease (COPD), particularly in reducing the frequency and severity of exacerbations. The reproducibility of its effects can be assessed by comparing the outcomes of major multicenter, randomized, double-blind, placebo-controlled trials conducted by different research groups.
Key Clinical Trial Data Comparison
The following tables summarize quantitative data from two pivotal studies, RESTORE and EQUALIFE, which have significantly contributed to the understanding of this compound's clinical profile.
Table 1: Comparison of Key Efficacy Endpoints in Major this compound Clinical Trials
| Endpoint | RESTORE Study[1][2][3] | EQUALIFE Study[4] |
| Primary Outcome | Reduction in the rate of acute exacerbations of COPD (AECOPD) | Reduction in the rate of AECOPD |
| This compound Dosage | 300 mg twice daily | 300 mg twice daily |
| Treatment Duration | 12 months | 8 months |
| Patient Population | 445 patients with moderate-to-severe COPD | 155 patients with moderate COPD |
| Exacerbation Rate Reduction | 19.4% reduction with this compound (0.91 vs 1.13 exacerbations/patient/year for placebo; p=0.01) | Significantly fewer exacerbations in the this compound group compared to placebo |
| Exacerbation Duration | 24.6% reduction with this compound (9.55 vs 12.63 days for placebo; p=0.023) | Not explicitly reported as a primary or secondary outcome |
| Hospitalization | No significant difference in the rate of severe exacerbations leading to hospitalization | Fewer days spent in the hospital for the this compound group |
Table 2: Comparison of this compound with Other Mucolytic Agents (Network Meta-analysis) [5][6][7]
| Outcome | This compound (600 mg/day) | Carbocysteine (1500 mg/day) | N-acetylcysteine (NAC) (1200 mg/day) |
| Risk of AECOPD | Most effective in reducing risk | Intermediate effectiveness | Least effective of the three |
| Risk of at least one AECOPD | Significant reduction (p < 0.01) | No significant reduction | No significant reduction |
| Risk of Hospitalization due to AECOPD | Significant reduction (p < 0.05) | No data available | No significant reduction |
| Duration of AECOPD | Significant reduction (p < 0.01) | No data available | Significant reduction (p < 0.01) |
II. Experimental Protocols
The consistency of findings across studies is contingent on the methodologies employed. Below are detailed descriptions of the protocols for key experiments cited in the major clinical trials of this compound.
Assessment of COPD Exacerbation Rate and Duration (RESTORE Study)
-
Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group study.[1]
-
Patient Population: Patients aged 40-80 years with a diagnosis of COPD (GOLD stage II or III), a history of at least two AECOPDs in the previous year, but stable for at least 8 weeks prior to enrollment.[8]
-
Intervention: Patients were randomized to receive either this compound 300 mg twice daily or a matching placebo, in addition to their usual COPD therapy, for 12 months.[2]
-
Data Collection: Patients maintained a daily diary to record symptoms, use of rescue medication, and any worsening of their condition. A COPD exacerbation was defined as a sustained worsening of the patient's condition from the stable state, beyond normal day-to-day variations, that required a change in regular medication.[8]
-
Statistical Analysis: The primary endpoint, the rate of exacerbations per patient per year, was analyzed using a Poisson regression model. The duration of exacerbations was also recorded and compared between the two groups.[1]
Evaluation of Health-Related Quality of Life (EQUALIFE Study)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]
-
Patient Population: Patients with a diagnosis of moderate COPD.[4]
-
Intervention: Patients received either this compound 300 mg twice daily or placebo for 8 months.[4]
-
Outcome Measures: Health-related quality of life was assessed using the Short Form 36 (SF-36) and the St. George's Respiratory Questionnaire (SGRQ).[4]
-
Data Analysis: Changes from baseline in the scores of the SF-36 and SGRQ were compared between the this compound and placebo groups.
Measurement of Sputum Viscosity
While not a primary endpoint in the large-scale RESTORE and EQUALIFE trials, the effect of this compound on sputum properties has been investigated in other studies. A general protocol for assessing sputum macrorheology involves:
-
Sputum Collection: Sputum is induced by inhalation of hypertonic saline and collected. Saliva is carefully removed.[9][10]
-
Rheological Measurements: Oscillatory shear measurements are performed using a rheometer with a cone-plate geometry. Viscoelastic properties, such as storage modulus (G') and loss modulus (G''), are determined through amplitude and frequency sweeps.[9][10]
-
Standardized Conditions: Measurements are ideally conducted at physiological temperature (37°C) using a solvent trap to prevent sample evaporation, which can significantly affect results.[9][10]
Assessment of Inflammatory and Oxidative Stress Markers
Studies have investigated this compound's impact on biomarkers of inflammation and oxidative stress.
-
Biomarkers of Interest: Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), and markers of oxidative stress like 8-isoprostane.[11][12][13]
-
Sample Collection: Blood samples are collected from patients at baseline and at various time points during the treatment period.
-
Analysis: The levels of these biomarkers in plasma or serum are quantified using techniques such as enzyme-linked immunosorbent assay (ELISA).[12]
III. Signaling Pathways and Experimental Workflows
The multifaceted action of this compound involves several biological pathways. The following diagrams, generated using Graphviz, illustrate its mechanism of action and a typical workflow for a clinical trial.
Caption: Mechanism of action of this compound.
Caption: Generalized workflow of a clinical trial for this compound.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Effect of this compound on the rate and duration of COPD exacerbations: the RESTORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on the rate and duration of COPD exacerbations: the RESTORE study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of long-term treatment with this compound on chronic obstructive pulmonary disease: the EQUALIFE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across this compound, carbocysteine, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across this compound, carbocysteine, and N-acetylcysteine – ScienceOpen [scienceopen.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Frontiers | An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease [frontiersin.org]
- 10. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. This compound reduces the exercise-induced oxidative stress in patients with severe COPD: Results of a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Erdosteine's impact on different bacterial strains
For Researchers, Scientists, and Drug Development Professionals
Erdosteine, a thiol derivative, is primarily recognized for its mucolytic properties in treating respiratory diseases. However, a growing body of evidence reveals its significant, albeit indirect, impact on various bacterial strains. This guide provides a comparative analysis of this compound's effects, focusing on its anti-biofilm activity and synergistic relationship with antibiotics. The information is compiled from in-vitro studies to offer a clear perspective for research and development professionals.
Quantitative Analysis of this compound's Antibacterial Efficacy
This compound's direct antibacterial action on planktonic bacteria is not its primary mechanism. Instead, its efficacy is most pronounced in the context of bacterial biofilms and in combination with antibiotics. The following table summarizes the key quantitative findings from various studies.
| Bacterial Strain(s) | This compound Concentration | Antibiotic(s) | Key Quantitative Findings | Reference(s) |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | 2, 5, and 10 mg/L | Amoxicillin-clavulanate, Levofloxacin | Enhanced reduction in biofilm mass and viability in 6-hour and 24-hour biofilms compared to antibiotics alone. | [1][2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2, 5, and 10 mg/L | Vancomycin, Linezolid | Concentration-dependent enhancement of antibiotic-mediated reduction in biofilm mass and viability in 6-hour and 24-hour biofilms. | [1][2] |
| Staphylococcus aureus and Escherichia coli | Starting from 2.5 µg/mL (Metabolite I) | Clarithromycin, Ciprofloxacin | Significant reduction in bacterial adhesiveness to human buccal mucosa cells. | [3][4] |
| Staphylococcus aureus | Not specified | Clarithromycin | Enhanced the anti-adhesive action of clarithromycin. | [5] |
| Bacteria in sputum of chronic bronchitis patients | Not specified | Amoxicillin | Increased the concentration of amoxicillin in the sputum. | [5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 and 5 mg/L | None | Increased the number of biofilm-dwelling cells by up to three orders of magnitude, while reducing reactive oxygen species (ROS) content by over 87%. | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's antibacterial properties.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using the broth microdilution method.[8]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control well (bacteria and broth) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of this compound in which no visible bacterial growth is observed.[10]
Biofilm Inhibition and Eradication Assays
These assays assess the ability of a compound to prevent biofilm formation or destroy existing biofilms. The crystal violet assay is a common method.
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate and incubated for a period (e.g., 6 or 24 hours) to allow for biofilm formation.[1][2]
-
Treatment: For inhibition assays, this compound and/or antibiotics are added at the same time as the bacterial suspension. For eradication assays, the planktonic cells are removed, and the established biofilms are then treated with the compounds.
-
Staining: After incubation, the wells are washed to remove non-adherent bacteria. The remaining biofilms are stained with a 0.1% crystal violet solution.
-
Quantification: The stained biofilms are washed, and the dye is solubilized with a solvent (e.g., 30% acetic acid or ethanol). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 590 nm). The absorbance is proportional to the biofilm mass.
Bacterial Adhesion Assay
This assay measures the ability of a compound to prevent bacteria from adhering to host cells.
-
Cell Culture: A monolayer of human epithelial cells (e.g., buccal mucosa cells) is grown in a suitable culture vessel.[3][4]
-
Bacterial Preparation: The test bacteria are cultured and labeled (e.g., with a fluorescent dye).
-
Co-incubation: The labeled bacteria are pre-incubated with various concentrations of this compound's active metabolite (Metabolite I) before being added to the epithelial cell monolayer.
-
Washing: After a specific incubation period, non-adherent bacteria are washed away.
-
Quantification: The number of adherent bacteria is quantified, either by microscopy (for fluorescently labeled bacteria) or by lysing the epithelial cells and plating the lysate to determine the CFU count.
Visualizing Mechanisms and Workflows
To better understand the processes involved in this compound's antibacterial action and the experimental procedures, the following diagrams are provided.
Caption: Proposed mechanism of this compound's anti-biofilm activity.
Caption: Experimental workflow for biofilm inhibition assay.
Concluding Remarks
The available evidence strongly suggests that this compound's primary value in combating bacterial infections lies in its ability to disrupt biofilms and enhance the efficacy of conventional antibiotics, rather than direct bactericidal or bacteriostatic effects. Its active metabolite, Metabolite I, plays a crucial role in breaking down the protective extracellular matrix of biofilms and preventing bacterial adhesion to host tissues. This makes this compound a compelling candidate for adjunctive therapy, particularly in chronic respiratory infections where biofilms are a significant challenge.
However, one study highlights a paradoxical effect on MRSA biofilms, where this compound increased cell numbers while reducing virulence markers.[6] This underscores the complexity of its interactions and the need for further research to fully elucidate its mechanisms across a broader range of bacterial species and clinical contexts. Future investigations should focus on the proteomic and genomic responses of various bacterial strains to this compound to better understand these nuanced effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound enhances antibiotic activity against bacteria within biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Effects of this compound and its metabolites on bacterial adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. mdpi.com [mdpi.com]
Independent Verification of Erdosteine's Mechanism of Action: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of Erdosteine with other mucolytic agents, supported by experimental data.
Introduction
This compound is a mucolytic agent utilized in the treatment of respiratory diseases characterized by excessive and viscous mucus. Its therapeutic efficacy is attributed to a multifaceted mechanism of action that includes mucolytic, antioxidant, and anti-inflammatory properties. This guide provides an independent verification of this compound's mechanism of action by comparing it with two other widely used mucolytics, N-acetylcysteine (NAC) and Ambroxol. The following sections present a summary of quantitative data from experimental studies, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and workflows.
Comparative Analysis of Key Mechanisms
The therapeutic efficacy of this compound and its alternatives stems from their ability to modulate various physiological and pathological processes involved in respiratory diseases. A summary of their comparative performance in key mechanistic areas is presented below.
Mucolytic Activity
The primary function of these agents is to reduce the viscosity of bronchial mucus, thereby facilitating its clearance. This is primarily achieved by the cleavage of disulfide bonds in mucin glycoproteins.
Antioxidant Activity
Oxidative stress is a key contributor to the pathogenesis of chronic respiratory diseases. The antioxidant properties of these agents are crucial for mitigating cellular damage caused by reactive oxygen species (ROS). This compound is a prodrug, and its active metabolite, Metabolite I (Met 1), is responsible for its antioxidant effects.[1]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many respiratory conditions. The ability of these mucolytic agents to modulate the inflammatory response contributes significantly to their therapeutic benefit.
Quantitative Data Summary
The following tables summarize the quantitative data from various experimental studies, providing a basis for the objective comparison of this compound, N-acetylcysteine, and Ambroxol.
Table 1: Comparative Mucolytic and Antioxidant Activity
| Parameter | This compound | N-acetylcysteine (NAC) | Ambroxol |
| Sputum Viscosity Reduction | Significantly reduces sputum viscosity (-22.9% vs -10.8% for placebo)[2] | Significant reduction in sputum viscosity[3] | Effective in reducing sputum viscosity[4] |
| Sputum Adhesivity | More effective than Ambroxol in reducing sputum adhesivity[5] | Data not available | Less effective than this compound in reducing sputum adhesivity[5] |
| ROS Scavenging | Metabolite I is a potent scavenger of H₂O₂ and HOCl[6] | Scavenges various ROS, but with slower reaction rates for some species[6] | Inhibits superoxide anion production[7] |
| Inhibition of Lipid Peroxidation | Strong inhibitory action on lipoperoxidation[5] | Effective, but with a weaker inhibitory effect on lipoperoxidation compared to this compound[5] | 96% inhibition in rat liver mitochondria at 10 mmol/l[3] |
| Protection of α1-antitrypsin (EC₅₀) | 6.4 mM (comparable to glutathione)[5] | Data not available | Prevents A1AT inactivation by neutrophils[7] |
Table 2: Comparative Anti-inflammatory Activity
| Parameter | This compound | N-acetylcysteine (NAC) | Ambroxol |
| Inhibition of TNF-α | Significant decrease in rat alveolar macrophages[5][6] | Reduces TNF-α levels[6] | Significant decrease in human mononuclear cells (10-100 microgram/ml)[8] |
| Inhibition of IL-1β | Significant decrease in rat alveolar macrophages[5][6] | Reduces IL-1β levels[6] | Markedly inhibited in human mononuclear cells (10-100 microgram/ml)[8] |
| Inhibition of IL-6 | Significant decrease in rat alveolar macrophages[5][6] | Reduces IL-6 levels in COPD exacerbation models[6] | Significant decrease in rat alveolar macrophages[5][6] |
| Inhibition of COX-2 | 4.30-fold decrease at 40 μM in rat chondrocytes[5] | Data not available | Data not available |
| Inhibition of iNOS | 4.77-fold decrease at 40 μM in rat chondrocytes[5] | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and replication of the findings.
Sputum Viscosity Measurement (Rheometry)
Objective: To quantify the mucolytic effect of the test compounds on human sputum.
Protocol:
-
Sputum Collection: Collect sputum samples from patients with chronic bronchitis. Pool the samples to ensure homogeneity.
-
Sample Preparation: Homogenize the pooled sputum by gentle mixing. Divide the homogenate into aliquots.
-
Drug Incubation: To each aliquot, add the test compound (this compound, NAC, or Ambroxol) at various concentrations. A control group with no drug is also prepared. Incubate the samples at 37°C for 30 minutes.
-
Rheological Measurement:
-
Use a cone-plate viscometer to measure the apparent viscosity of each sample.
-
Perform measurements at a shear rate of 23s⁻¹.
-
Record the viscosity in centipoise (cP).
-
-
Data Analysis: Compare the viscosity of the drug-treated samples to the control. Calculate the percentage reduction in viscosity for each compound and concentration.
In Vitro Antioxidant Activity (Luminol-Dependent Chemiluminescence)
Objective: To measure the reactive oxygen species (ROS) scavenging activity of the test compounds.
Protocol:
-
Cell Preparation: Isolate human neutrophils from the peripheral blood of healthy donors.
-
Chemiluminescence Measurement:
-
In a 96-well plate, add neutrophils, luminol (a chemiluminescent probe), and the test compound (Metabolite I of this compound, NAC, or Ambroxol) at various concentrations.
-
Stimulate ROS production in neutrophils using phorbol myristate acetate (PMA).
-
Immediately measure the chemiluminescence signal using a luminometer over a period of 60 minutes.
-
-
Data Analysis: Calculate the area under the curve (AUC) for the chemiluminescence signal for each sample. Compare the AUC of the drug-treated samples to the control (PMA-stimulated cells without the drug). Express the results as percentage inhibition of ROS production.
Anti-inflammatory Activity (Cytokine Measurement by ELISA)
Objective: To quantify the inhibitory effect of the test compounds on the production of pro-inflammatory cytokines.
Protocol:
-
Cell Culture: Culture a human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).
-
Cell Stimulation and Drug Treatment:
-
Seed the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound (this compound, NAC, or Ambroxol) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.
-
Incubate for 24 hours at 37°C.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, coat the ELISA plate with a capture antibody specific for the cytokine of interest.
-
Add the cell culture supernatants and standards.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to a colored product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of cytokines in the samples based on the standard curve. Determine the percentage inhibition of cytokine production by each compound at different concentrations.
Conclusion
The experimental data presented in this guide provide a basis for an objective comparison of the mechanisms of action of this compound, N-acetylcysteine, and Ambroxol. This compound demonstrates robust mucolytic, antioxidant, and anti-inflammatory properties, with some studies suggesting a superior or comparable efficacy to the alternatives in specific mechanistic aspects. The provided experimental protocols offer a framework for the independent verification of these findings, encouraging further research and a deeper understanding of the therapeutic potential of these agents in the management of respiratory diseases.
References
- 1. bmgrp.com [bmgrp.com]
- 2. dovepress.com [dovepress.com]
- 3. Rheological assessment of mucolytic agents on sputum of chronic bronchitics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Respiratory Solutions: Ambroxol vs. This compound Explained - Bahtera Adi Jaya [bahteraadijaya.com]
- 5. Depressant effects of ambroxol and this compound on cytokine synthesis, granule enzyme release, and free radical production in rat alveolar macrophages activated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro inhibition of human neutrophil histotoxicity by ambroxol: evidence for a multistep mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ambroxol inhibits interleukin 1 and tumor necrosis factor production in human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Erdosteine and a Novel Thiol-Saccharide Mucolytic Agent, MUC-031
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established mucolytic agent, erdosteine, and a novel thiol-saccharide mucolytic, MUC-031. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, methodologies, and mechanisms of action to inform future research and development in the field of mucoactive drugs.
Executive Summary
This compound is a well-established oral mucolytic and antioxidant agent with proven clinical efficacy in chronic respiratory diseases, particularly Chronic Obstructive Pulmonary Disease (COPD). It functions as a prodrug, with its active metabolite breaking down disulfide bonds in mucus and exhibiting anti-inflammatory and antioxidant properties. MUC-031 is a novel, potent, and fast-acting inhaled thiol-saccharide mucolytic currently in preclinical development. It directly cleaves mucin disulfide cross-links, demonstrating superior mucolytic activity in preclinical models of cystic fibrosis (CF) compared to existing agents. While direct head-to-head clinical trials are unavailable, this guide synthesizes the existing data to provide a comparative overview of their performance characteristics.
Data Presentation: Quantitative Performance
The following tables summarize the available quantitative data for this compound and MUC-031, focusing on their mucolytic, anti-inflammatory, and antioxidant properties. It is crucial to note that the data for this compound are derived from clinical studies in patients with chronic bronchitis and COPD, whereas the data for MUC-031 are from preclinical studies on sputum from CF patients and in a mouse model of muco-obstructive lung disease.
Table 1: Mucolytic Efficacy
| Agent | Parameter | Model/Patient Population | Dosage/Concentration | Key Finding | Citation |
| This compound | Sputum Apparent Viscosity | Patients with Chronic Bronchitis | 300 mg, three times daily for 2 weeks | Statistically significant reduction (p < 0.05) compared to placebo. | [1][2] |
| MUC-031 | Elastic Modulus (G') | Sputum from Cystic Fibrosis Patients | 5 mM | Caused a larger decrease in G' compared to rhDNase and N-acetylcysteine (NAC). | [1][3][4] |
| MUC-031 | Time to 50% decrease in G' | Sputum from Cystic Fibrosis Patients | 5 mM | Faster onset of action (7.5 minutes) compared to rhDNase (11.9 minutes). | [3] |
| MUC-031 | Mucolysis within 15 minutes | Sputum from Cystic Fibrosis Patients | 5 mM | 87% of samples underwent mucolysis compared to 47% with rhDNase. | [3] |
Table 2: Anti-inflammatory Effects
| Agent | Parameter | Model/Patient Population | Dosage/Concentration | Key Finding | Citation |
| This compound | IL-6 and IL-1β Production | Lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophage cells | Pretreatment with this compound | Inhibition of LPS-induced production of IL-6 and IL-1β. | [5] |
| MUC-031 | Bronchoalveolar Lavage (BAL) Total Cells | βENaC-Tg mice (model of muco-obstructive lung disease) | Three treatments in one day | Significant decrease in BAL cells from 73,833±6,930 to 47,679±7,736 cells·mL⁻¹. | [1] |
| MUC-031 | Inflammatory Cell Counts (Macrophages, Eosinophils) | Neonatal βENaC-Tg mice | Twice daily for 2 weeks | Significant decrease in BAL total cell counts, macrophages, and eosinophils. | [3][6] |
| MUC-031 | Cytokine Levels (KC, TNF-α, IL-13) | Neonatal βENaC-Tg mice | Twice daily for 2 weeks | Significant decrease in concentrations of pro-inflammatory cytokines in BAL. | [6] |
Table 3: Antioxidant Activity
| Agent | Parameter | Assay/Model | Concentration | Key Finding | Citation |
| This compound (Metabolite I) | Inhibition of Neutrophil Oxidative Burst | Luminol-amplified chemiluminescence | 2.5, 5, 10, and 20 µg/mL | Significant, concentration-dependent inhibition. | [7] |
| This compound (Metabolite I) | Scavenger Activity | Xanthine/xanthine oxidase assay | 2.5 to 20 µg/mL | Direct scavenger activity observed. | [7] |
| This compound | Tissue Antioxidant Enzyme Activities (Superoxide dismutase, catalase, glutathione peroxidase) | Animal models of oxidative stress | Co-treatment with this compound | Increased tissue antioxidant enzyme activities. | [8][9] |
| MUC-031 | Not specified | Thiol-containing compounds are known to have antioxidant properties by scavenging reactive oxygen species. | Not specified | Specific quantitative data on the antioxidant activity of MUC-031 is not yet available. | [4][10] |
Experimental Protocols
Sputum Rheology Measurement
A standardized protocol for sputum macrorheology is crucial for obtaining reliable and comparable data. The following is a general methodology based on established practices:
-
Sample Collection and Handling: Sputum is collected from patients and can be either analyzed fresh or snap-frozen at -80°C for later analysis. For analysis, samples are thawed and homogenized by vortexing.[11][12]
-
Rheometer Setup: A rotational rheometer with a cone-plate geometry is typically used. The temperature is maintained at either 25°C or 37°C, and a solvent trap is essential, especially at the higher temperature, to prevent sample dehydration.[13]
-
Oscillatory Shear Measurements:
-
Amplitude Sweep: To determine the linear viscoelastic region (LVR), an amplitude sweep is performed at a constant frequency. This identifies the range of strain where the elastic (G') and viscous (G'') moduli are independent of the applied strain.
-
Frequency Sweep: Within the LVR, a frequency sweep is conducted at a constant strain to measure G' and G'' as a function of frequency. This provides information about the sputum's structure and viscoelastic properties.[13]
-
-
Data Analysis: The primary outcomes are the elastic modulus (G'), representing the solid-like behavior, and the viscous modulus (G''), representing the liquid-like behavior of the sputum. A higher G' indicates a more structured and difficult-to-clear mucus.
Antioxidant Activity Assessment: Luminol-Amplified Chemiluminescence
This assay measures the inhibition of oxidative bursts from neutrophils, a key indicator of antioxidant activity.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Cell Stimulation: The isolated neutrophils are stimulated with an agent like phorbol myristate acetate (PMA) to induce an oxidative burst, which involves the production of reactive oxygen species (ROS).
-
Chemiluminescence Measurement: Luminol, a chemiluminescent probe, is added to the neutrophil suspension. In the presence of ROS, luminol emits light, which is measured by a luminometer.
-
Inhibition Assay: The active metabolite of this compound (Metabolite I) is added to the neutrophil suspension at various concentrations before stimulation. The reduction in chemiluminescence compared to the control (stimulated neutrophils without the drug) indicates the antioxidant activity of the compound.[7]
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: MUC-031's mechanism of action: Cleavage of mucin disulfide bonds.
Caption: General experimental workflow for sputum rheology analysis.
Conclusion
This compound stands as a valuable therapeutic option for chronic respiratory diseases, offering a multifaceted mechanism that includes mucolytic, antioxidant, and anti-inflammatory effects. Its clinical efficacy and safety profile are well-documented.
MUC-031 represents a promising next-generation mucolytic agent with a highly potent and rapid mechanism of action focused on the direct cleavage of mucin disulfide bonds. The preclinical data are compelling, suggesting a significant potential for improving mucus clearance in muco-obstructive diseases like cystic fibrosis. Furthermore, the observed anti-inflammatory effects in animal models add to its therapeutic potential.
For drug development professionals, the comparison highlights different strategies for tackling mucus hyperviscosity. This compound's systemic administration and broader pharmacological profile may be advantageous in diseases with a significant inflammatory and oxidative stress component like COPD. In contrast, MUC-031's targeted, inhaled delivery and potent mucolytic action could be particularly beneficial for diseases characterized by highly tenacious and obstructive mucus, such as cystic fibrosis.
Further research, including head-to-head preclinical studies and eventual clinical trials for MUC-031, will be essential to fully elucidate the comparative efficacy and safety of these two agents and to define their optimal roles in the management of respiratory diseases.
References
- 1. A novel thiol-saccharide mucolytic for the treatment of muco-obstructive lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on sputum biochemical and rheologic properties: pharmacokinetics in chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel thiol-saccharide mucolytic for the treatment of muco-obstructive lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory Effect of this compound in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assessment-of-the-antioxidant-activity-of-the-sh-metabolite-i-of-erdosteine-on-human-neutrophil-oxidative-bursts - Ask this paper | Bohrium [bohrium.com]
- 8. An overview of this compound antioxidant activity in experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease [frontiersin.org]
A meta-analysis of preclinical studies on Erdosteine's efficacy.
An in-depth review of preclinical data highlights Erdosteine's potent antioxidant and anti-inflammatory properties, often demonstrating a superior or comparable efficacy to N-acetylcysteine (NAC) in various animal models of lung injury and oxidative stress. This guide provides a comprehensive comparison based on available preclinical studies, detailing experimental methodologies and key signaling pathways.
This compound, a thiol derivative, functions as a multifaceted agent with mucolytic, antioxidant, and anti-inflammatory activities. Its therapeutic effects are primarily attributed to its active metabolite, Metabolite I (Met 1), which possesses a free sulfhydryl group. This active group is crucial for breaking down disulfide bonds in mucus, thereby reducing its viscosity, and for scavenging reactive oxygen species (ROS). Preclinical evidence strongly suggests that this compound's ability to mitigate oxidative stress and inflammation offers a significant protective effect in various models of tissue damage.
Comparative Efficacy: this compound vs. N-acetylcysteine
N-acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent, making it a relevant comparator for evaluating this compound's preclinical performance. The following tables summarize the quantitative data from head-to-head preclinical studies.
Oxidative Stress Markers
In models of lung injury, this compound has been shown to effectively modulate markers of oxidative stress, often to a greater extent than NAC.
| Animal Model | Treatment | Malondialdehyde (MDA) Level | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Reference |
| Bleomycin-induced lung fibrosis in rats | Bleomycin alone | 0.50 ± 0.15 nmol/mg protein | 1.42 ± 0.12 U/mg protein | - | [1] |
| Bleomycin + this compound (10 mg/kg/day) | 0.11 ± 0.02 nmol/mg protein | 1.75 ± 0.17 U/mg protein | - | [1] | |
| Radiation-induced lung injury in rats | Radiation alone | - | Significantly lower than control | Significantly lower than control | [2] |
| Radiation + this compound (50 mg/kg/day) | Lower than radiation group | Higher than radiation group | Higher than radiation group | [2] |
Inflammatory Markers
This compound has demonstrated a significant anti-inflammatory effect by reducing the influx of inflammatory cells into the lungs in response to injury.
| Animal Model | Treatment | Neutrophil Count in BAL Fluid | Lymphocyte Count in BAL Fluid | Reference |
| Radiation-induced lung injury in rats | Radiation alone | 53% | 6% | [3] |
| Radiation + this compound (600 mg/day) | 30% | 22% | [3] |
Apoptosis Markers
Preclinical studies investigating cellular apoptosis in lung injury models reveal this compound's protective role, often surpassing that of NAC.
| Animal Model | Treatment | TUNEL-positive cells (%) | Bax-positive cells (%) | Bcl-2-positive cells (%) | Caspase-3-positive cells (%) | Reference |
| LPS-induced sepsis in rats | Control | 1.8 ± 0.8 | 3.0 ± 1.2 | 87.0 ± 4.5 | 2.8 ± 1.1 | [4][5] |
| LPS alone | 88.0 ± 5.5 | 89.0 ± 5.1 | 2.1 ± 0.9 | 88.0 ± 4.9 | [4][5] | |
| LPS + this compound (150 mg/kg) | 14.0 ± 4.2 | 15.0 ± 4.9 | 78.0 ± 6.3 | 13.0 ± 5.1 | [4][5] | |
| LPS + NAC (150 mg/kg) | 38.0 ± 6.1 | 42.0 ± 5.8 | 51.0 ± 7.2 | 39.0 ± 6.3 | [4][5] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory and anti-apoptotic effects through the modulation of key signaling pathways.
Inhibition of NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of inflammation.[6] It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.
Modulation of the Intrinsic Apoptosis Pathway
In response to cellular stress, this compound influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately reducing caspase-3 activation and cell death.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical comparison of this compound and NAC.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats
This model is widely used to mimic the inflammatory and apoptotic changes seen in sepsis-induced lung injury.
-
Animals: Male Wistar rats are typically used.
-
Induction of Injury: A single intraperitoneal injection of LPS (e.g., 20 mg/kg) is administered to induce a systemic inflammatory response leading to acute lung injury.[7]
-
Drug Administration: this compound (e.g., 150 mg/kg) or NAC (e.g., 150 mg/kg) is administered orally following the LPS injection.[7]
-
Sample Collection and Analysis:
-
Animals are sacrificed 24 hours after LPS administration.
-
Lung tissues are collected for histopathological examination and immunohistochemical analysis of apoptosis markers (Bax, Bcl-2, Caspase-3).[4][5]
-
Apoptosis is quantified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[4][5]
-
Experimental Workflow for Preclinical Evaluation
The general workflow for assessing the efficacy of this compound in animal models of lung injury is depicted below.
Conclusion
The meta-analysis of preclinical studies consistently demonstrates this compound's robust efficacy as an antioxidant and anti-inflammatory agent in various models of lung injury. The available data suggests that this compound is often more effective than or at least comparable to NAC in mitigating oxidative stress, inflammation, and apoptosis. Its mechanism of action, involving the inhibition of the NF-κB pathway and modulation of the intrinsic apoptosis pathway, provides a strong rationale for its therapeutic potential. These preclinical findings underscore the importance of further research to fully elucidate this compound's clinical benefits in respiratory diseases characterized by oxidative stress and inflammation.
References
- 1. Effects of this compound on bleomycin-induced lung fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. thoracrespract.org [thoracrespract.org]
- 4. The Effects of this compound and N-Acetylcysteine on Apoptotic and Antiapoptotic Markers in Pulmonary Epithelial Cells in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory Effect of this compound in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eajm.org [eajm.org]
Benchmarking Erdosteine's Safety Profile Against Other Mucoactive Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and mechanistic profiles of erdosteine against other commonly used mucoactive agents: N-acetylcysteine (NAC), ambroxol, and bromhexine. The information is compiled from a range of clinical trials and experimental studies to support research and drug development efforts in respiratory therapeutics.
Executive Summary
This compound, a thiol derivative, demonstrates a favorable safety profile, primarily characterized by a low incidence of mild gastrointestinal side effects. Comparative data suggests that this compound is well-tolerated, and some meta-analyses indicate a superior overall efficacy and safety profile compared to N-acetylcysteine and carbocysteine in the context of chronic obstructive pulmonary disease (COPD). While all the compared mucoactive agents are generally considered safe, the nature and frequency of adverse events can differ, providing a basis for differentiated clinical application.
Comparative Safety Data
The following tables summarize the quantitative data on adverse events from key clinical trials involving this compound, N-acetylcysteine, ambroxol, and bromhexine.
| Table 1: Adverse Events in the RESTORE Study (this compound vs. Placebo) | |
| Adverse Event | This compound (n=228) |
| Any Adverse Event | Not specified |
| Serious Adverse Events | Not specified |
| Gastrointestinal Disorders | Reported as the most common, but generally mild[1] |
| Study Population | Patients with moderate or severe COPD |
| Dosage and Duration | This compound 300 mg twice daily for 12 months |
| Table 2: Adverse Events in the PANTHEON Study (N-acetylcysteine vs. Placebo) | |
| Adverse Event | N-acetylcysteine (n=495) |
| Any Adverse Event | 29% |
| Serious Adverse Events | 10% |
| Most Common Serious AE (Acute Exacerbation of COPD) | 6% |
| Study Population | Chinese patients with moderate-to-severe COPD |
| Dosage and Duration | N-acetylcysteine 600 mg twice daily for 1 year |
| Table 3: Comparative Adverse Event Frequencies (this compound vs. N-acetylcysteine vs. Carbocysteine) | |
| Adverse Event | This compound |
| Respiratory Tract Infections | Not detected |
| Gastrointestinal Disturbances | Well-tolerated with no treatment-related side effects reported in this review[2] |
| Source | Scientific review of 16 articles |
| Table 4: General Safety Profile of Ambroxol and Bromhexine | |
| Drug | Commonly Reported Adverse Events |
| Ambroxol | Gastrointestinal discomfort (nausea, vomiting, abdominal pain), skin reactions (rashes, itching), mild respiratory issues (sore throat, dry mouth).[3] Generally well-tolerated.[4][5] |
| Bromhexine | Generally well-tolerated with a low level of associated toxicity.[6] Gastrointestinal side effects may occur occasionally.[6] |
Mechanisms of Action: Signaling Pathways
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound and the comparator mucoactive drugs.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for N-acetylcysteine.
Caption: Mechanism of action for Ambroxol.
Caption: Mechanism of action for Bromhexine.
Experimental Protocols: Key Methodologies
RESTORE (Reducing Exacerbations and Symptoms by Treatment with Oral this compound in COPD) Study
-
Objective: To assess the efficacy and safety of this compound in reducing the frequency and duration of exacerbations in patients with moderate to severe COPD.[7][8][9]
-
Study Design: A Phase III, multinational, randomized, double-blind, placebo-controlled, parallel-group trial.[7][8]
-
Patient Population: 467 patients with moderate or severe COPD (GOLD 2007 classification, stages II/III).[7]
-
Intervention: Oral this compound (300 mg twice daily) or placebo for 12 months, in addition to their usual COPD therapy.[7]
-
Primary Endpoints: Rate and duration of COPD exacerbations.[8]
-
Safety Assessment: Monitoring and recording of all adverse events, with their severity and relationship to the study drug assessed by the investigators. The percentage of patients with adverse events was compared between the treatment and placebo groups.[8]
PANTHEON (Placebo-controlled study on efficAcy and safety of N-acetylcysTeine High dose in Exacerbations of chronic Obstructive pulmoNary disease) Study
-
Objective: To evaluate the effectiveness of long-term, high-dose N-acetylcysteine in reducing exacerbations in COPD patients.[10]
-
Study Design: A prospective, randomized, double-blind, placebo-controlled, parallel-group trial.[10]
-
Patient Population: 1006 patients with GOLD stage II and III COPD.[10]
-
Intervention: N-acetylcysteine tablets (600 mg twice daily) or placebo for 1 year.[10]
-
Primary Endpoint: The yearly exacerbation rate.[10]
-
Safety Assessment: Recording of all adverse events and serious adverse events. The frequency of these events was compared between the N-acetylcysteine and placebo groups.[11][12]
Ambroxol in Chronic Bronchitis - Clinical Trial Methodology
-
Objective: To evaluate the efficacy and safety of ambroxol in preventing exacerbations and improving symptoms in patients with chronic bronchitis.
-
Study Design: A 6-month, double-blind, multicenter trial comparing daily administration of ambroxol retard (75 mg) with placebo.[4][5][13]
-
Patient Population: 214 patients with chronic bronchitis completed the trial (110 in the ambroxol group and 104 in the placebo group).[4][13]
-
Efficacy Endpoints: Number of exacerbations, days lost through illness, and days requiring antibiotic therapy. Symptomatic improvement was also assessed.[4][13]
Bromhexine in Chronic Bronchitis - Assessment of Mucociliary Clearance
-
Objective: To investigate the effect of bromhexine on the rate of mucociliary clearance in patients with chronic bronchitis.[14]
-
Methodology: A radioaerosol tracer technique was employed. Patients inhaled a labeled aerosol (99mTc), and the clearance of radioactivity from the lungs was monitored over a 6-hour period.[14]
-
Intervention: Patients were treated with 16 mg of bromhexine three times daily for 14 days.[14]
-
Outcome: The amount of radioactivity cleared at 6 hours was compared before and after treatment with bromhexine.[14]
Conclusion
This compound presents a robust safety profile, positioning it as a valuable therapeutic option among mucoactive agents. Its multifaceted mechanism of action, encompassing mucolytic, antioxidant, and anti-inflammatory properties, contributes to its clinical efficacy. The available data from large-scale clinical trials like RESTORE provide strong evidence for its tolerability in the long-term management of chronic respiratory diseases. While direct head-to-head comparisons with extensive, quantitative safety data for all mucoactive drugs are not always available, the existing evidence suggests that this compound's safety is at least comparable, and in some aspects potentially superior, to other commonly used agents like N-acetylcysteine. Further research with standardized safety reporting across all mucoactive drugs would be beneficial for a more definitive comparative assessment.
References
- 1. This compound reduces inflammation and time to first exacerbation postdischarge in hospitalized patients with AECOPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientific Review of Comparative Effectiveness and Safety Erdostein, Carbocysteine, And N-Acetylcysteine in patients with acute exacerbation of chronic obstructive pulmonary disease | Jurnal MedScientiae [ejournal.ukrida.ac.id]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of N-acetylcysteine on chronic bronchitis or COPD exacerbations: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. TWICE DAILY N-ACETYLCYSTEINE 600 MG FOR EXACERBATIONS OF CHRONIC OBSTRUCTIVE PULMONARY DISEASE (PANTHEON): A RANDOMISED, DOUBLE-BLIND PLACEBO-CONTROLLED TRIAL | Zheng | PULMONOLOGIYA [journal.pulmonology.ru]
- 12. Twice daily N-acetylcysteine 600 m ... | Article | H1 Connect [archive.connect.h1.co]
- 13. Ambroxol for the prevention of chronic bronchitis exacerbations: long-term multicenter trial. Protective effect of ambroxol against winter semester exacerbations: a double-blind study versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
Erdosteine and N-acetylcysteine: A Comparative Analysis of their Effects on Lung Tissue Proteins
In the landscape of mucoactive and antioxidant therapies for respiratory diseases, Erdosteine and N-acetylcysteine (NAC) are two prominent agents. While both are recognized for their ability to mitigate oxidative stress and inflammation in the lungs, their mechanisms of action and efficacy can differ. This guide provides a comparative analysis of their effects on lung tissue proteins, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Comparative Efficacy on Key Lung Proteins
Studies have primarily focused on the differential effects of this compound and NAC on proteins involved in apoptosis (programmed cell death) and inflammation in the context of lung injury. The following table summarizes the key quantitative findings from a study investigating their impact on a lipopolysaccharide (LPS)-induced acute lung injury model in rats.
| Protein/Process | Treatment Group | Outcome | Statistical Significance |
| Apoptosis (TUNEL-positive cells) | This compound | Significantly reduced LPS-induced apoptosis | p=0 |
| N-acetylcysteine | Reduced LPS-induced apoptosis (weaker effect than this compound) | p=0 | |
| Bax (Pro-apoptotic protein) | This compound | Significantly reduced the increase in Bax staining | p=0 |
| N-acetylcysteine | Significantly reduced the increase in Bax staining | p=0 | |
| Caspase-3 (Executioner caspase) | This compound | Significantly reduced the increase in Caspase-3 staining | p=0 |
| N-acetylcysteine | Significantly reduced the increase in Caspase-3 staining | p=0 | |
| Bcl-2 (Anti-apoptotic protein) | This compound | Significantly increased the reduced local production of Bcl-2 | Not specified |
| N-acetylcysteine | Significantly increased the reduced local production of Bcl-2 | Not specified | |
| TNF-alpha (Pro-inflammatory cytokine) | This compound | No significant effect on the local production level | Not specified |
| N-acetylcysteine | No significant effect on the local production level | Not specified |
Experimental Protocols
The data presented above is derived from studies employing a rat model of acute lung injury. The following is a detailed methodology representative of these experiments.
Animal Model and Treatment:
-
Animals: Female Wistar rats were utilized in the study.[1]
-
Drug Administration: Rats were pre-treated orally with either this compound (10-500 mg/kg) or N-acetylcysteine (10-500 mg/kg) once daily for three consecutive days.[1]
-
Induction of Lung Injury: Acute lung injury was induced by intratracheal instillation of lipopolysaccharide (LPS) at a dose of 5 mg/kg.[1]
-
Sample Collection: Rats were sacrificed 24 hours after LPS administration, and lung tissue samples were collected for analysis.[1]
Histopathological and Immunohistochemical Analysis:
-
Histopathology: Lung tissue samples were fixed, processed, and stained with hematoxylin-eosin for general histopathological assessment of lung injury.[1]
-
Apoptosis Detection (TUNEL Assay): The level of apoptosis in the bronchial and bronchiolar epithelium was determined using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) method.[1][2]
-
Immunohistochemistry: The expression of cytoplasmic proteins such as Bax, Caspase-3, Bcl-2, and TNF-alpha was evaluated by immunohistochemical staining of lung tissue sections.[1][2]
Visualizing the Mechanisms
To better understand the experimental process and the targeted biological pathway, the following diagrams are provided.
Caption: Experimental workflow for comparing the effects of this compound and NAC.
Caption: Apoptotic signaling pathway modulated by this compound and NAC.
Concluding Remarks
The available evidence suggests that both this compound and N-acetylcysteine exert protective effects on lung tissue by modulating key proteins in the apoptotic pathway. Notably, in the context of LPS-induced lung injury, this compound demonstrated a more potent anti-apoptotic effect compared to N-acetylcysteine.[2] Both agents effectively reduced the expression of pro-apoptotic proteins Bax and Caspase-3 while promoting the anti-apoptotic protein Bcl-2.[2] Interestingly, neither compound had a significant impact on the production of the pro-inflammatory cytokine TNF-alpha in the studied models.[1]
These findings highlight subtle but potentially significant differences in the molecular impact of these two drugs. Further large-scale comparative proteomic studies are warranted to provide a more comprehensive understanding of their distinct effects on the lung proteome, which could ultimately guide more precise therapeutic applications in various respiratory diseases.
References
- 1. Comparison of the effects of this compound and N-acetylcysteine on apoptosis regulation in endotoxin-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of this compound and N-Acetylcysteine on Apoptotic and Antiapoptotic Markers in Pulmonary Epithelial Cells in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Erdosteine Disposal
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of erdosteine, ensuring compliance with regulatory standards and fostering a secure research environment.
I. Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to be familiar with the inherent hazards of this compound and the necessary safety precautions. This compound may cause skin, eye, and respiratory irritation.[1][2]
Table 1: Personal Protective Equipment (PPE) and Emergency Procedures
| Situation | Required Action/PPE | Reference |
| Routine Handling | Work in a well-ventilated area or under a laboratory fume hood. Wear suitable protective clothing, including impervious gloves and tightly fitting safety goggles with side-shields. Avoid formation of dust and aerosols. | [3][4] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. | [1][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor. | [1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. | [1][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [3][4] |
| Accidental Release/Spill | Evacuate personnel to a safe area. Avoid dust formation and breathing vapors. Remove all sources of ignition. Collect the spill using spark-proof tools and place it in a suitable, closed container for disposal. | [3] |
II. Step-by-Step Disposal Procedure
The disposal of this compound must adhere to federal, state, and local regulations for pharmaceutical waste.[5][6] It is crucial to prevent the entry of this compound into drains or waterways.[3][5]
1. Waste Identification and Segregation:
-
Determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[7][8] While this compound itself is not specifically listed as a hazardous waste, it is the generator's responsibility to make this determination based on its characteristics (ignitability, corrosivity, reactivity, toxicity).[8][9]
-
Segregate this compound waste from other laboratory waste streams at the point of generation.
2. Containerization and Labeling:
-
Place this compound waste in a suitable, closed, and clearly labeled container.[3]
-
The label should include "Hazardous Waste" (if applicable), the chemical name ("this compound"), and any other information required by your institution's and local regulations.
3. Temporary Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[4]
-
Keep the container tightly closed.[4]
4. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
The recommended methods for final disposal are:
-
All disposal activities must be documented and comply with EPA and DEA regulations, where applicable.[7][10]
5. Decontamination of Labware:
-
For reusable labware, a triple rinse (or equivalent) can be performed.[3]
-
The rinsate from the decontamination process must also be collected and disposed of as hazardous waste.
-
Alternatively, contaminated packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, or incinerated if combustible.[3]
III. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. aksci.com [aksci.com]
- 6. abmole.com [abmole.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. sandiegocounty.gov [sandiegocounty.gov]
- 10. easyrxcycle.com [easyrxcycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
